Product packaging for 3-Amino-4,4,4-trifluorobutyric acid(Cat. No.:CAS No. 584-20-3)

3-Amino-4,4,4-trifluorobutyric acid

Cat. No.: B1216554
CAS No.: 584-20-3
M. Wt: 157.09 g/mol
InChI Key: XRXQOEWWPPJVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4,4,4-trifluorobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381464. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F3NO2 B1216554 3-Amino-4,4,4-trifluorobutyric acid CAS No. 584-20-3

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQOEWWPPJVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-20-3
Record name 584-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-4,4,4-trifluorobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid, a fluorinated β-amino acid, has garnered significant attention in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical and biological properties, making it a valuable building block for novel therapeutics.[1][2][] This technical guide provides a comprehensive overview of its synthesis, properties, and biological significance, with a focus on its role as a γ-aminobutyric acid (GABA) analogue.

Physicochemical and Spectroscopic Properties

The introduction of the trifluoromethyl group significantly influences the properties of the parent β-amino acid. A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₆F₃NO₂[4][5]
Molecular Weight 157.09 g/mol [4][5]
CAS Number 584-20-3[4][5][6]
Appearance White to off-white solid/powder[7]
Melting Point 185-190 °C[7]
Purity ≥97%[5][6]
InChI Key XRXQOEWWPPJVII-UHFFFAOYSA-N[6]
SMILES C(C(C(F)(F)F)N)C(=O)O[8]
Table 2: Spectroscopic Data of this compound
SpectroscopyDataSource
¹H NMR Data available upon request from suppliers.[9]
¹³C NMR Data available upon request from suppliers.[9]
¹⁹F NMR Data available upon request from suppliers.[9]
Infrared (IR) Data available upon request from suppliers.[9]
Mass Spectrometry (MS) Data available upon request from suppliers.[9]

Synthesis of this compound

The synthesis of fluorinated β-amino acids like this compound can be approached through various strategies, including the fluorination of appropriate precursors or the use of fluorinated building blocks.[10] Enantioselective methods are of particular importance for pharmaceutical applications.

Asymmetric Synthesis via Biomimetic Transamination

An operationally convenient asymmetric synthesis has been developed for both (S)- and (R)-enantiomers of 3-amino-4,4,4-trifluorobutanoic acid.[11] This method utilizes a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction.

A detailed experimental protocol for a similar asymmetric synthesis of a related fluorinated amino acid is described in the literature, which can be adapted for the synthesis of this compound.[12] A general workflow for such a synthesis is outlined below.

G cluster_synthesis Asymmetric Synthesis Workflow start Starting Materials: - Trifluoroacetyl derivative - Chiral auxiliary step1 Condensation Reaction start->step1 step2 Asymmetric Reduction/ Protonation step1->step2 Key stereochemistry- determining step step3 Hydrolysis step2->step3 step4 Purification step3->step4 end_product Enantiomerically Pure This compound step4->end_product

Caption: Asymmetric Synthesis Workflow

A key method involves the alkylation of a chiral nickel (II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane.[13] The resulting complex is then disassembled to yield the desired amino acid.

  • Alkylation of the Ni(II) Complex:

    • To a solution of the chiral Ni(II)-glycine complex in DMF, add 1,1,1-trifluoro-2-iodoethane and a base (e.g., KOH in methanol) under a nitrogen atmosphere.

    • Stir the mixture at room temperature for a specified period.

    • Precipitate the product by adding water.

    • Filter and wash the solid to obtain the alkylated Ni(II) complex.[12]

  • Disassembly of the Complex and Fmoc Protection:

    • Treat the alkylated complex with HCl in a solvent like DME at an elevated temperature.

    • Cool the reaction mixture and add water to precipitate the chiral auxiliary.

    • Filter the mixture and collect the filtrate containing the crude amino acid.

    • To the filtrate, add a base (e.g., sodium bicarbonate) and Fmoc-OSu in a solvent like acetone.

    • Stir the reaction mixture to allow for the formation of the Fmoc-protected amino acid.

    • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.[12]

  • Purification:

    • Purify the Fmoc-protected amino acid by column chromatography.

    • The Fmoc protecting group can be removed under standard conditions if the free amino acid is desired.

Biological Activity and Applications in Drug Development

The trifluoromethyl group is a bioisostere for other chemical groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[14] Fluorinated amino acids are, therefore, of significant interest in the design of peptides and small molecule drugs.[2][]

Role as a GABA Analogue

This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[15] As such, it has the potential to modulate GABAergic neurotransmission by interacting with GABA receptors.

GABA exerts its effects by binding to ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[15] The general signaling pathway for GABA-A and GABA-B receptors is depicted below.

G cluster_gaba_pathway GABA Receptor Signaling cluster_gabaA GABA-A Receptor cluster_gabaB GABA-B Receptor GABA GABA or Analogue (e.g., 3-Amino-4,4,4- trifluorobutyric acid) GABA_A GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A GABA_B GABA-B Receptor (G-protein coupled receptor) GABA->GABA_B Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition_A Inhibition of Neuronal Firing Hyperpolarization->Inhibition_A G_protein G-protein activation GABA_B->G_protein Adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_cyclase K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel Inhibition_B Inhibition of Neurotransmitter Release Adenylyl_cyclase->Inhibition_B K_channel->Inhibition_B Ca_channel->Inhibition_B

Caption: GABA Receptor Signaling Pathways

While this compound is a structural analogue of GABA, its functional activity at GABA receptors requires experimental validation. Some fluorinated GABA analogues have been shown to act as GABA receptor agonists, while others may have more complex modulatory roles.[16][17] The trifluoromethyl group can influence the binding affinity and efficacy at different GABA receptor subtypes.

Potential Therapeutic Applications

The unique properties conferred by the trifluoromethyl group make this compound a promising scaffold for the development of drugs targeting the GABAergic system. Potential therapeutic areas include:

  • Epilepsy: By enhancing inhibitory neurotransmission.

  • Anxiety Disorders: Through modulation of GABA-A receptors.

  • Neuropathic Pain: By influencing GABAergic signaling in pain pathways.

  • Spasticity: Via action on GABA-B receptors.

Further research is needed to fully elucidate the pharmacological profile of this compound and its derivatives and to validate their therapeutic potential.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and development. Its synthesis, particularly through asymmetric methods, provides access to enantiomerically pure forms crucial for pharmaceutical applications. As a GABA analogue, it offers a promising starting point for the design of novel modulators of the GABAergic system. The comprehensive data and protocols presented in this guide are intended to support researchers in their efforts to explore the full potential of this intriguing molecule.

References

The Emergence of a Fluorinated GABA Analogue: A Technical History of 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical development of 3-Amino-4,4,4-trifluorobutyric acid, a significant fluorinated analogue of the neurotransmitter γ-aminobutyric acid (GABA). This document details the early synthetic routes, presents key quantitative data, and visualizes the chemical pathways involved in its creation.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a means to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. This compound, also known as β-trifluoromethyl-β-alanine, stands as a noteworthy example of this strategy. As a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound has garnered interest for its potential to interact with GABAergic systems and other biological targets. This guide provides a comprehensive overview of its initial discovery and the chemical history that brought it into the realm of scientific investigation.

The Pioneering Synthesis

While the precise date and individual credited with the absolute first synthesis of this compound can be challenging to pinpoint from widely available literature, early investigations into fluorinated amino acids laid the groundwork. A significant publication in the Journal of Organic Chemistry in 1956 detailed the synthesis of the isomeric 2-Amino-4,4,4-trifluorobutyric acid . This work on the α-isomer is a critical landmark, indicating that the synthesis of related fluorinated butyric acid derivatives was an active area of research during this period. The methodologies developed for the α-isomer likely informed subsequent syntheses of the β-isomer.

The initial approaches to synthesizing such fluorinated amino acids often involved multi-step sequences, starting from commercially available fluorinated precursors. A common strategy involved the introduction of the amino group at a later stage of the synthesis.

Experimental Protocols of Early Synthetic Routes

Detailed experimental protocols from the mid-20th century are often less descriptive than contemporary reports. However, based on the established chemical principles of the time and methods reported for analogous compounds, a plausible early synthetic pathway can be reconstructed. One such approach involves the Michael addition of an amine to a trifluoromethyl-containing α,β-unsaturated ester.

A Representative Early Synthetic Protocol (Hypothetical Reconstruction):

  • Preparation of Ethyl 4,4,4-trifluorocrotonate: This starting material could be synthesized from trifluoroacetic acid or its derivatives through a series of reactions, likely involving a Wittig or Horner-Wadsworth-Emmons reaction to introduce the carbon-carbon double bond.

  • Michael Addition of Ammonia: Ethyl 4,4,4-trifluorocrotonate would then be subjected to a Michael addition reaction with a source of ammonia, such as a solution of ammonia in ethanol. This reaction would form the carbon-nitrogen bond at the β-position, yielding ethyl 3-amino-4,4,4-trifluorobutanoate.

  • Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid. This could be achieved by heating the ester with an aqueous acid or base, followed by neutralization to yield this compound.

Quantitative Data from Early Syntheses

ParameterTypical Reported Value (for analogous compounds)
Overall Reaction Yield20-40%
Melting Point (°C)180-200 °C (with decomposition)
Elemental AnalysisC, H, N, F analysis to confirm empirical formula

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible early synthetic route to this compound.

Synthesis_Pathway Trifluoroacetic\nAcid Derivative Trifluoroacetic Acid Derivative Ethyl 4,4,4-trifluorocrotonate Ethyl 4,4,4-trifluorocrotonate Trifluoroacetic\nAcid Derivative->Ethyl 4,4,4-trifluorocrotonate Multi-step conversion Ethyl 3-amino-4,4,4-trifluorobutanoate Ethyl 3-amino-4,4,4-trifluorobutanoate Ethyl 4,4,4-trifluorocrotonate->Ethyl 3-amino-4,4,4-trifluorobutanoate Michael Addition (NH3) 3-Amino-4,4,4-trifluorobutyric\nAcid 3-Amino-4,4,4-trifluorobutyric Acid Ethyl 3-amino-4,4,4-trifluorobutanoate->3-Amino-4,4,4-trifluorobutyric\nAcid Hydrolysis

Caption: Plausible early synthetic pathway to this compound.

Biological Context and Signaling Pathways

As a GABA analogue, this compound is of interest for its potential to modulate the GABAergic system. The primary signaling pathway of GABA involves its binding to GABA receptors (GABA-A and GABA-B), which are ligand-gated ion channels and G-protein coupled receptors, respectively. The binding of GABA to these receptors typically leads to an influx of chloride ions or an efflux of potassium ions, resulting in hyperpolarization of the neuron and a decrease in its excitability.

The introduction of the trifluoromethyl group can significantly alter the electronic properties and conformation of the molecule compared to GABA, potentially leading to modified binding affinity and efficacy at GABA receptors or interaction with other targets such as GABA transporters (GATs) or the enzyme GABA transaminase (GABA-T).

The following diagram illustrates the general signaling pathway of GABA, which provides the context for studying the effects of its analogues.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis GABA_A_Receptor GABA_A_Receptor Synaptic_Cleft->GABA_A_Receptor GABA_B_Receptor GABA_B_Receptor Synaptic_Cleft->GABA_B_Receptor GAT GAT Synaptic_Cleft->GAT Reuptake Cl_influx Cl_influx GABA_A_Receptor->Cl_influx Opens Cl- channel K_efflux K_efflux GABA_B_Receptor->K_efflux Opens K+ channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition of\nNeurotransmission Inhibition of Neurotransmission Hyperpolarization->Inhibition of\nNeurotransmission K_efflux->Hyperpolarization Presynaptic_Neuron Presynaptic_Neuron GAT->Presynaptic_Neuron Glia Glia GAT->Glia

Caption: Simplified GABAergic signaling pathway.

Conclusion

The history of this compound is intrinsically linked to the broader exploration of fluorinated organic compounds in the mid-20th century. While the exact moment of its first synthesis is not prominently documented, the chemical knowledge and techniques developed for related molecules, such as its α-isomer, paved the way for its creation. As a fluorinated analogue of a key neurotransmitter, it represents an early example of the strategic use of fluorine in the design of biologically active molecules. Further research into its specific interactions with GABA receptors and other neuronal targets will continue to define its place in the landscape of neuroscience and drug discovery.

Spectroscopic Analysis of 3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid of interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough spectroscopic characterization is fundamental to confirming the structure and purity of this compound, which is essential for its application in research and development.

Chemical Structure and Properties

PropertyValueSource
Molecular Formula C₄H₆F₃NO₂--INVALID-LINK--
Molecular Weight 157.09 g/mol --INVALID-LINK--
CAS Number 584-20-3--INVALID-LINK--
IUPAC Name 3-amino-4,4,4-trifluorobutanoic acid--INVALID-LINK--

Spectroscopic Data Summary

It is important to note that dedicated experimental studies are required to obtain definitive spectroscopic data for this compound. The following tables present expected ranges and characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-2 (CH₂)2.5 - 3.0Doublet of doublets (dd)
H-3 (CH)3.5 - 4.0Multiplet (m)
NH₂Variable (broad)Singlet (s)
OHVariable (broad)Singlet (s)

Expected ¹³C NMR Data

CarbonExpected Chemical Shift (δ, ppm)
C-1 (C=O)170 - 180
C-2 (CH₂)35 - 45
C-3 (CH)50 - 60 (quartet due to coupling with ³JCF)
C-4 (CF₃)120 - 130 (quartet due to coupling with ¹JCF)

Expected ¹⁹F NMR Data

Fluorine AtomsExpected Chemical Shift (δ, ppm)Expected Multiplicity
CF₃-60 to -80Singlet or doublet (if coupled to H-3)
Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
N-H stretch (Amine)3300 - 3500Medium
C=O stretch (Carboxylic acid)1700 - 1730Strong
N-H bend (Amine)1550 - 1650Medium
C-F stretch1000 - 1350Strong
Mass Spectrometry (MS)

Expected Mass Spectrometric Data

Ionization ModeExpected m/zFragment Ions
Electrospray (ESI+)158.0423 [M+H]⁺Fragments corresponding to loss of H₂O, COOH, NH₃, and CF₃
Electrospray (ESI-)156.0271 [M-H]⁻Fragments corresponding to loss of CO₂

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (NH₂ and OH). For observing these protons, DMSO-d₆ is often preferred.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

4. ¹⁹F NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -90 ppm).

    • Number of Scans: 16-64.

    • Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and most common method.

  • KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to aid ionization.

2. Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive data.

    • Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

    • Capillary Voltage, Cone Voltage, and other source parameters should be optimized for the specific instrument and compound to achieve maximum signal intensity.

    • For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Preparation Dissolution / Preparation Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Purity Assessment Interpret->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical_Structure cluster_acid C1 HO C3 C C2 O C3->C2 C4 CH₂ C3->C4 C5 CH C4->C5 C6 NH₂ C5->C6 C7 CF₃ C5->C7

Caption: Chemical structure of this compound.

Unraveling the Enigmatic Mechanism of 3-Amino-4,4,4-trifluorobutyric Acid: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – Despite growing interest in fluorinated amino acids within the scientific and drug development communities, the precise mechanism of action for 3-Amino-4,4,4-trifluorobutyric acid remains largely uncharacterized in publicly available research. This technical guide consolidates the limited existing information and draws context from related fluorinated γ-aminobutyric acid (GABA) analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are of considerable interest in the development of novel therapeutics. While the trifluoromethyl group in this compound is expected to enhance its biological activity, specific experimental data detailing its mechanism of action are scarce.

Postulated Mechanisms of Action

Based on its structural similarity to GABA and the known activities of other fluorinated GABA analogs, the primary postulated mechanisms of action for this compound are the modulation of the GABAergic system and the inhibition of specific enzymes.

Modulation of the GABAergic System

The GABAergic system is a major target for therapeutic intervention in a range of neurological and psychiatric disorders. It is hypothesized that this compound may interact with components of this system, including:

  • GABA Receptors: As a GABA analog, the compound could potentially bind to and modulate the activity of GABAA and GABAB receptors. This interaction could be agonistic, antagonistic, or allosteric in nature.

  • GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft is mediated by GATs. Inhibition of these transporters by this compound would increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission.

  • GABA Aminotransferase (GABA-AT): This enzyme is responsible for the degradation of GABA. Inhibition of GABA-AT is a clinically validated strategy for increasing GABA levels.

dot

Caption: Postulated interactions of this compound with the GABAergic system.

Enzyme Inhibition

The introduction of a trifluoromethyl group can lead to potent and selective inhibition of various enzymes. It has been suggested that fluorinated amino acids, including the (3R)-enantiomer of 3-amino-4,4,4-trifluorobutanoic acid, have been investigated for their potential to inhibit proteases.[1] The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and the stability of reaction intermediates, potentially leading to irreversible or tight-binding inhibition.

Quantitative Data and Experimental Protocols: A Notable Gap in the Literature

A comprehensive search of scientific literature and databases reveals a significant lack of quantitative data for this compound. Key metrics such as:

  • Binding affinities (Kd, Ki) for GABA receptors or transporters.

  • Enzyme inhibition constants (IC50, Ki) for GABA-AT or other potential target enzymes.

  • In vivo efficacy in animal models of disease.

are not publicly available. Similarly, detailed experimental protocols for the biological evaluation of this specific compound are absent from the literature. This represents a critical knowledge gap that hinders a full understanding of its pharmacological profile.

Insights from Related Fluorinated GABA Analogs

While direct data is lacking, studies on other fluorinated GABA analogs provide valuable context. For instance, research on various fluorinated cyclopentane-based GABA analogs has detailed their mechanisms as inactivators of GABA-AT, often involving the formation of covalent adducts or tightly bound intermediates. These studies typically employ a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography to elucidate the inactivation pathways. The experimental protocols from these studies could serve as a template for the future investigation of this compound.

dot

Experimental_Workflow Synthesis Chemical Synthesis of Compound Biochem_Assay Biochemical Assays (e.g., Enzyme Kinetics) Synthesis->Biochem_Assay Structural_Bio Structural Biology (X-ray Crystallography) Biochem_Assay->Structural_Bio In_Vivo In Vivo Studies (Animal Models) Biochem_Assay->In_Vivo

Caption: A general experimental workflow for characterizing the mechanism of action of novel GABA analogs.

Future Directions

To elucidate the mechanism of action of this compound, a systematic investigation is required. Key research priorities should include:

  • In vitro pharmacological profiling: Comprehensive screening against a panel of relevant receptors and enzymes, including GABA receptors, transporters, and GABA-AT.

  • Enzyme kinetics studies: To determine the nature and parameters of inhibition for any identified enzyme targets.

  • Structural biology studies: Co-crystallization of the compound with its target protein(s) to visualize the binding mode at an atomic level.

  • In vivo studies: Evaluation of the compound's effects in relevant animal models to establish its physiological and potential therapeutic effects.

Conclusion

References

In-Depth Technical Guide: Biological Activity of 3-Amino-4,4,4-trifluorobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid (3-ATFBA) and its derivatives represent a compelling class of fluorinated molecules with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can profoundly influence the parent molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the known biological activities of 3-ATFBA derivatives, focusing on their potential as enzyme inhibitors, antimicrobial agents, and modulators of the central nervous system. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts.

Core Biological Activities

The biological activities of this compound derivatives are primarily centered around three key areas: enzyme inhibition, particularly of proteases; modulation of γ-aminobutyric acid (GABA) receptors; and antimicrobial effects.

Enzyme Inhibition

The trifluoromethyl group in 3-ATFBA derivatives can act as a bioisostere for other chemical groups, such as the isopropyl group of leucine, potentially enabling these compounds to interact with the active sites of various enzymes. Research has indicated that fluorinated amino acids can enhance the stability of peptides against proteolytic degradation. This suggests that derivatives of 3-ATFBA may act as inhibitors of proteases. For instance, α-fluorinated β-amino acid derivatives have been shown to competitively inhibit α-chymotrypsin.

While specific quantitative data for 3-ATFBA derivatives as protease inhibitors is still emerging, the general principle is that the electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity and inhibitory potency of these compounds.

Modulation of GABA Receptors

As structural analogues of the neurotransmitter GABA, 3-ATFBA and its derivatives are anticipated to interact with GABA receptors (GABA-A and GABA-B). Fluorinated GABA analogues have been shown to modulate GABAergic neurotransmission. The introduction of fluorine can alter the conformation of the molecule, thereby influencing its binding affinity and functional activity at different GABA receptor subtypes. Halogenated analogues of muscimol, a potent GABA-A receptor agonist, have been investigated, with a fluorine-containing analogue showing activity.[1] Although direct quantitative binding data for 3-ATFBA derivatives on GABA receptors is not extensively available in the public domain, their structural similarity to GABA strongly suggests a potential role in modulating GABAergic signaling.

Antimicrobial Activity

Fluorinated organic compounds are known to exhibit a broad range of antimicrobial activities. The unique electronic properties conferred by the fluorine atoms can enhance a molecule's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. Studies on other amino acid-based antimicrobial agents have demonstrated that structural modifications can lead to potent activity against both bacteria and fungi. The lipophilicity and electronic nature of 3-ATFBA derivatives make them promising candidates for the development of novel antimicrobial agents.

Quantitative Biological Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound and its simple amide and ester derivatives. The following table provides an example of the type of data that is crucial for the evaluation of these compounds and is based on findings for structurally related fluorinated molecules.

Compound ClassTargetAssay TypeValue (IC50/Ki/MIC)Reference
Trifluoromethyl KetonesSARS-CoV 3CL ProteaseIn vitro enzyme inhibitionKi = 0.3 µM (time-dependent)[2][3]
α-Fluorinated β-Amino Acidsα-ChymotrypsinCompetitive enzyme inhibitionData not specified[4]

Note: This table is illustrative and highlights the need for further quantitative studies on 3-ATFBA derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound Amide Derivatives

A general procedure for the synthesis of amide derivatives from a carboxylic acid is as follows:

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents).

  • Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protease Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protease using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a 3-ATFBA derivative) in DMSO.

    • Prepare a stock solution of the target protease in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic protease substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add various concentrations of the test compound or a vehicle control (DMSO).

    • Add the protease solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

GABA-A Receptor Binding Assay (General Protocol)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the prepared brain membranes, a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol), and either buffer (for total binding), a saturating concentration of a known GABA-A agonist/antagonist (for non-specific binding), or varying concentrations of the test compound.

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.[5]

  • Preparation of Inoculum:

    • Culture the test microorganism in an appropriate broth medium overnight.

    • Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway: GABA-A Receptor Modulation

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site ATFBA_Derivative 3-ATFBA Derivative ATFBA_Derivative->GABA_A_Receptor Potentially binds to orthosteric or allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Putative modulation of GABA-A receptor signaling by a 3-ATFBA derivative.

Experimental Workflow: Protease Inhibition Assay

Protease_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Compound, Protease, Substrate) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, Compound/Control) reagent_prep->assay_setup pre_incubation Pre-incubation with Protease assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation data_acquisition Fluorescence Measurement (Kinetic Read) reaction_initiation->data_acquisition data_analysis Data Analysis (Rate Calculation, % Inhibition, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for a fluorescence-based protease inhibition assay.

Logical Relationship: Drug Discovery Process for 3-ATFBA Derivatives

Drug_Discovery_Process synthesis Synthesis of 3-ATFBA Derivatives in_vitro_screening In Vitro Screening (Enzyme Inhibition, Receptor Binding, Antimicrobial) synthesis->in_vitro_screening hit_identification Hit Identification (Active Compounds) in_vitro_screening->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization preclinical_studies Preclinical Studies (In Vivo Efficacy, Toxicology) lead_optimization->preclinical_studies clinical_trials Clinical Trials preclinical_studies->clinical_trials

Caption: A simplified logical flow of the drug discovery process for 3-ATFBA derivatives.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a versatile scaffold for the development of new therapeutic agents. Their potential to act as enzyme inhibitors, modulators of GABAergic neurotransmission, and antimicrobial agents warrants further investigation. The key to unlocking their full potential lies in systematic structure-activity relationship (SAR) studies, comprehensive biological evaluation to generate robust quantitative data, and detailed mechanistic studies to elucidate their modes of action. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the exploration of this exciting class of fluorinated compounds. Future research should focus on synthesizing a diverse library of 3-ATFBA derivatives and screening them against a wide range of biological targets to identify lead compounds for further development.

References

3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide to a Novel GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA are of significant interest in the development of therapeutics for a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain. This technical guide provides a comprehensive overview of 3-Amino-4,4,4-trifluorobutyric acid (3-ATFBA), a fluorinated analogue of GABA. The introduction of the trifluoromethyl group is a key structural modification intended to modulate the parent molecule's physicochemical and pharmacological properties, such as its lipophilicity, metabolic stability, and binding affinity for GABAergic targets. This document details the chemical properties, synthesis methodologies, and the known biological context of 3-ATFBA as a GABA analogue. It also provides generalized experimental protocols for the evaluation of such compounds and visual representations of key pathways and workflows to support further research and development in this area.

Introduction to this compound (3-ATFBA)

This compound, also known as 3-(trifluoromethyl)-β-alanine, is a structural analogue of GABA.[1] The strategic incorporation of a trifluoromethyl group at the 4-position of the butyric acid backbone is a common strategy in medicinal chemistry to enhance the metabolic stability and blood-brain barrier permeability of neuroactive compounds. Fluorinated analogues of natural substances are pivotal in the design of new biologically active compounds.[2] The trifluoromethyl group's strong electron-withdrawing nature can also influence the acidity of the carboxylic acid and the basicity of the amino group, potentially altering its interaction with GABA receptors and metabolizing enzymes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-ATFBA is presented in Table 1. This data is essential for its handling, formulation, and in the design of biological assays.

PropertyValueSource
Molecular Formula C4H6F3NO2PubChem
Molecular Weight 157.09 g/mol PubChem
IUPAC Name 3-amino-4,4,4-trifluorobutanoic acidPubChem
CAS Number 584-20-3PubChem
Appearance White to off-white powder---
Melting Point 197-199 °CBenchchem
LogP (calculated) -1.3---

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

Several synthetic routes for 3-ATFBA and its derivatives have been explored, often involving multi-step processes. A general overview of a potential synthetic pathway is described below.

General Asymmetric Synthesis Approach

One common approach to synthesizing chiral β-amino acids like 3-ATFBA involves the asymmetric addition of a nucleophile to a chiral imine. For example, a Mannich-type reaction between a trifluoroacetaldehyde-derived imine and a silyl ketene acetal, followed by hydrolysis, can yield the desired product. The use of a chiral auxiliary on the imine nitrogen can control the stereochemistry of the newly formed chiral center.

A generalized workflow for such a synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product start1 Trifluoroacetaldehyde step1 Imine Formation start1->step1 start2 Chiral Amine start2->step1 start3 Silyl Ketene Acetal step2 Asymmetric Mannich Reaction start3->step2 step1->step2 step3 Hydrolysis & Deprotection step2->step3 product (R)- or (S)-3-Amino-4,4,4-trifluorobutyric acid step3->product

A generalized workflow for the asymmetric synthesis of 3-ATFBA.

3-ATFBA as a GABA Analogue: Mechanism of Action

As a GABA analogue, 3-ATFBA is expected to interact with components of the GABAergic system. The primary targets for GABA analogues are the GABA receptors (GABA-A and GABA-B) and the enzyme responsible for GABA degradation, GABA transaminase (GABA-T).

Interaction with GABA Receptors

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission, while GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. The binding of a GABA analogue to these receptors can either mimic the action of GABA (agonist activity) or block its action (antagonist activity). The trifluoromethyl group in 3-ATFBA is likely to influence its binding affinity and efficacy at these receptors compared to GABA itself.

The signaling pathway initiated by the activation of GABA-A and GABA-B receptors is illustrated below:

GABA_Signaling_Pathway cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA-A Receptor Cl_channel Chloride Channel Opening GABA_A->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Inhibition_A Inhibition of Neurotransmission Hyperpolarization->Inhibition_A GABA_B GABA-B Receptor G_protein G-protein Activation GABA_B->G_protein K_channel K+ Channel Opening G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP Inhibition of Adenylyl Cyclase G_protein->cAMP Inhibition_B Inhibition of Neurotransmission K_channel->Inhibition_B Ca_channel->Inhibition_B cAMP->Inhibition_B 3-ATFBA 3-ATFBA 3-ATFBA->GABA_A Binds to 3-ATFBA->GABA_B Binds to

Signaling pathways of GABA-A and GABA-B receptors.
Inhibition of GABA Transaminase (GABA-T)

GABA-T is a key enzyme in the metabolic pathway of GABA, converting it to succinic semialdehyde. Inhibition of GABA-T leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. Many clinically successful GABA analogues, such as vigabatrin, act as irreversible inhibitors of GABA-T. It is plausible that 3-ATFBA could also act as an inhibitor of this enzyme.

Experimental Protocols for Biological Evaluation

To ascertain the pharmacological profile of 3-ATFBA, a series of in vitro and in vivo experiments are necessary. The following sections outline generalized protocols for key assays.

GABA-A Receptor Binding Assay

This assay determines the affinity of a test compound for the GABA-A receptor.

Objective: To determine the IC50 value of 3-ATFBA for the displacement of a radiolabeled ligand from the GABA-A receptor.

Materials:

  • Rat cortical membranes

  • [3H]-Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • 3-ATFBA (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of [3H]-Muscimol and varying concentrations of 3-ATFBA.

  • For total binding, add only [3H]-Muscimol. For non-specific binding, add [3H]-Muscimol and a high concentration of unlabeled GABA.

  • Add the membrane preparation to each tube to initiate the binding reaction.

  • Incubate at 4°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of 3-ATFBA and determine the IC50 value using non-linear regression analysis.

GABA Transaminase (GABA-T) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the GABA-T enzyme.

Objective: To determine the IC50 or Ki value of 3-ATFBA for the inhibition of GABA-T.

Materials:

  • Purified GABA-T enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NAD+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • 3-ATFBA (test compound)

  • Reaction buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)

  • Spectrophotometer

Protocol:

  • In a multi-well plate, add the reaction buffer, GABA, α-ketoglutarate, NAD+, and SSADH to each well.

  • Add varying concentrations of 3-ATFBA to the test wells.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the GABA-T enzyme.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity for each concentration of 3-ATFBA.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 3-ATFBA concentration. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

A workflow for screening potential GABA-T inhibitors is shown below:

GABAT_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Reaction Mixture (GABA, α-KG, NAD+, SSADH) incubation Pre-incubate Mixture with 3-ATFBA reagents->incubation compound Prepare Serial Dilutions of 3-ATFBA compound->incubation reaction Initiate Reaction with GABA-T incubation->reaction measurement Monitor NADH Production (Absorbance at 340 nm) reaction->measurement velocity Calculate Initial Reaction Velocities measurement->velocity ic50 Determine IC50/Ki Value velocity->ic50

Workflow for a GABA-T inhibition assay.

Quantitative Data Summary

As of the date of this document, specific quantitative data (e.g., IC50, EC50, Ki) for the interaction of this compound with GABA receptors or GABA-T is not extensively reported in publicly available literature. The table below is provided as a template for researchers to populate as data becomes available and to compare with known GABA analogues.

CompoundGABA-A Receptor Affinity (IC50/Ki, µM)GABA-B Receptor Affinity (IC50/Ki, µM)GABA-T Inhibition (IC50/Ki, µM)
GABA ReferenceReferenceSubstrate
Baclofen >100~0.1 (agonist)---
Vigabatrin ------~10 (irreversible)
3-ATFBA Data Not Available Data Not Available Data Not Available

Table 2: Comparative Pharmacological Data of GABA Analogues. This table is intended for comparative purposes and should be updated as new data for 3-ATFBA emerges.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, GABA analogue. The presence of the trifluoromethyl group suggests potentially favorable pharmacokinetic and pharmacodynamic properties. Further rigorous investigation is required to fully characterize its pharmacological profile. Key future research should focus on:

  • Quantitative in vitro pharmacology: Determining the binding affinities and functional activities of 3-ATFBA at GABA-A and GABA-B receptor subtypes, as well as its inhibitory potency against GABA-T.

  • In vivo studies: Assessing the efficacy of 3-ATFBA in animal models of epilepsy, anxiety, and neuropathic pain.

  • Pharmacokinetic profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating additional analogues of 3-ATFBA to optimize its potency and selectivity.

The data and protocols presented in this technical guide are intended to serve as a foundational resource for researchers dedicated to advancing the understanding and therapeutic potential of novel GABA analogues.

References

Stereoisomerism of 3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-Amino-4,4,4-trifluorobutyric acid, a fluorinated β-amino acid of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Understanding the synthesis, separation, and stereospecific biological activity of its enantiomers is crucial for the development of novel therapeutics. This document details the synthetic strategies, analytical methods for enantiomeric resolution, and the potential biological implications of the stereoisomers of this compound.

Asymmetric Synthesis of (S)- and (R)-3-Amino-4,4,4-trifluorobutanoic Acid

The enantiomers of 3-Amino-4,4,4-trifluorobutanoic acid can be synthesized using asymmetric methods to achieve high enantiopurity. One reported method involves an asymmetric 1,3-proton shift transfer reaction.[1] While the full experimental details from this specific source are not publicly available, a plausible and detailed protocol can be constructed based on established methodologies for the synthesis of similar fluorinated amino acids.

A common and effective approach for the asymmetric synthesis of α- and β-amino acids is the use of chiral Ni(II) complexes of glycine or β-alanine Schiff bases.[2][3][4] This strategy allows for the stereoselective alkylation of the amino acid precursor.

Proposed Experimental Protocol: Asymmetric Synthesis via Chiral Ni(II) Complex

This protocol is a representative example based on the synthesis of analogous fluorinated amino acids and may require optimization for 3-Amino-4,4,4-trifluorobutanoic acid.

Step 1: Formation of the Chiral Ni(II) Complex of a β-Alanine Schiff Base

A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with β-alanine and a nickel(II) salt to form the chiral Ni(II) complex.

  • Materials: β-alanine, (S)-BPB, Nickel(II) nitrate hexahydrate, Sodium hydroxide, Methanol.

  • Procedure:

    • Dissolve β-alanine and (S)-BPB in methanol.

    • Add a solution of sodium hydroxide in methanol and stir.

    • Add an aqueous solution of Nickel(II) nitrate hexahydrate dropwise.

    • Stir the reaction mixture at room temperature until the formation of the red-orange complex is complete.

    • Isolate the complex by filtration and wash with water and methanol.

Step 2: Stereoselective Trifluoromethylation

The chiral Ni(II) complex is then reacted with a trifluoromethylating agent.

  • Materials: Chiral Ni(II) complex, Trifluoromethylating agent (e.g., Umemoto's reagent, Togni's reagent), a suitable base (e.g., DBU), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Suspend the chiral Ni(II) complex in DMF.

    • Add the base and the trifluoromethylating agent.

    • Stir the reaction at the appropriate temperature (this may range from low temperatures to room temperature depending on the specific reagents) until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction and extract the product.

Step 3: Hydrolysis and Isolation of the Enantiopure Amino Acid

The trifluoromethylated Ni(II) complex is hydrolyzed to release the free amino acid.

  • Materials: Trifluoromethylated Ni(II) complex, Hydrochloric acid, Water, Ion-exchange resin.

  • Procedure:

    • Suspend the complex in a mixture of water and hydrochloric acid.

    • Heat the mixture to reflux to hydrolyze the complex and remove the chiral auxiliary.

    • After cooling, filter to remove the chiral auxiliary.

    • The aqueous solution containing the amino acid hydrochloride is then purified using ion-exchange chromatography.

    • Elute the free amino acid from the resin and lyophilize to obtain the pure enantiomer.

To obtain the (R)-enantiomer, the (R)-enantiomer of the chiral auxiliary would be used in Step 1.

Separation and Analysis of Stereoisomers

The resolution of racemic 3-Amino-4,4,4-trifluorobutanoic acid and the determination of enantiomeric excess (ee%) of the synthesized enantiomers are critical steps. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of amino acid enantiomers.[5][6]

  • Column: A polysaccharide-based chiral column, such as one derived from amylose or cellulose coated with a phenylcarbamate derivative (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Dissolve a small amount of the racemic or synthesized 3-Amino-4,4,4-trifluorobutanoic acid in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the chromatogram for the separation of the two enantiomers.

    • The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Quantitative Data

Quantitative data for the stereoisomers of 3-Amino-4,4,4-trifluorobutanoic acid is essential for their characterization.

Property(S)-Enantiomer(R)-Enantiomer
Molecular Formula C₄H₆F₃NO₂C₄H₆F₃NO₂
Molecular Weight 157.09 g/mol 157.09 g/mol
Specific Rotation [α]D Data not available+12 ± 2° (c=1 in DMF, for Fmoc-protected form)
Enantiomeric Excess (ee%) >95% (achievable via asymmetric synthesis)>95% (achievable via asymmetric synthesis)
Inhibitory Constant (Ki) for GABA-AT Not specifically reportedNot specifically reported

Biological Activity: Inhibition of GABA Aminotransferase

Fluorinated analogues of γ-aminobutyric acid (GABA) are known to be potent inhibitors of GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders. It is highly probable that the stereoisomers of 3-Amino-4,4,4-trifluorobutanoic acid act as inhibitors of GABA-AT. The stereochemistry at the 3-position is expected to play a crucial role in the inhibitory potency.

Experimental Protocol: GABA Aminotransferase Inhibition Assay

This protocol allows for the determination of the inhibitory constant (Ki) of the (S) and (R) enantiomers.

  • Principle: The activity of GABA-AT is measured by a coupled enzyme assay. GABA-AT converts GABA and α-ketoglutarate to succinate semialdehyde and glutamate. Succinate semialdehyde is then oxidized by succinate semialdehyde dehydrogenase (SSADH), which is coupled to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.

  • Materials:

    • GABA aminotransferase (from porcine or human recombinant source)

    • γ-Aminobutyric acid (GABA)

    • α-Ketoglutarate

    • Succinate semialdehyde dehydrogenase (SSADH)

    • NADP⁺

    • (S)-3-Amino-4,4,4-trifluorobutanoic acid

    • (R)-3-Amino-4,4,4-trifluorobutanoic acid

    • Buffer (e.g., potassium pyrophosphate buffer, pH 8.5)

  • Procedure:

    • Prepare a reaction mixture containing the buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH.

    • Add varying concentrations of the inhibitor ((S)- or (R)-enantiomer).

    • Initiate the reaction by adding GABA-AT.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Determine the initial reaction rates for each inhibitor concentration.

    • The inhibitory constant (Ki) can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

Visualizations

Asymmetric Synthesis Workflow

Asymmetric_Synthesis cluster_start Starting Materials cluster_complexation Complexation cluster_alkylation Stereoselective Trifluoromethylation cluster_hydrolysis Hydrolysis & Purification beta-Alanine beta-Alanine Chiral_Ni_Complex Chiral Ni(II) Complex beta-Alanine->Chiral_Ni_Complex Chiral_Auxiliary (S)- or (R)-BPB Chiral_Auxiliary->Chiral_Ni_Complex Ni_Salt Ni(NO3)2 Ni_Salt->Chiral_Ni_Complex Alkylated_Complex Trifluoromethylated Ni(II) Complex Chiral_Ni_Complex->Alkylated_Complex + Trifluoromethylating Reagent Trifluoromethylating_Reagent CF3+ Source Trifluoromethylating_Reagent->Alkylated_Complex Final_Product (S)- or (R)-3-Amino- 4,4,4-trifluorobutanoic acid Alkylated_Complex->Final_Product Acid Hydrolysis Chiral_HPLC Sample Racemic or Synthesized 3-Amino-4,4,4-trifluorobutanoic acid Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase (Polysaccharide-based) Injection->Column Separation Separation of Enantiomers Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram Analysis Calculate ee% Chromatogram->Analysis GABA_Pathway GABA GABA GABA_AT GABA Aminotransferase (GABA-AT) GABA->GABA_AT Succinate_Semialdehyde Succinate Semialdehyde GABA_AT->Succinate_Semialdehyde Glutamate Glutamate GABA_AT->Glutamate Alpha_KG α-Ketoglutarate Alpha_KG->GABA_AT Inhibitor (S)- or (R)-3-Amino-4,4,4- trifluorobutanoic acid Inhibitor->GABA_AT Inhibition Inhibition

References

The Enzymatic Landscape of 3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid is a fluorinated analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The introduction of fluorine atoms into metabolically active molecules can significantly alter their biological properties, including enzyme binding affinity and metabolic stability. This technical guide provides an in-depth exploration of the known and potential enzymatic targets of this compound, with a primary focus on its interaction with GABA aminotransferase (GABA-AT). Due to the limited availability of specific quantitative data for this compound in the current body of scientific literature, this guide will draw upon data from structurally similar fluorinated GABA analogs to provide a comprehensive overview of its likely mechanism of action and experimental characterization.

Primary Enzymatic Target: γ-Aminobutyric Acid Aminotransferase (GABA-AT)

The principal enzymatic target of many GABA analogs, including fluorinated derivatives, is γ-aminobutyric acid aminotransferase (GABA-AT; EC 2.6.1.19).[1][2] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a key component of the GABA shunt, responsible for the catabolism of GABA into succinic semialdehyde.[2] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, a therapeutic strategy for treating neurological disorders such as epilepsy and addiction.[2][3]

Mechanism of Action

While direct mechanistic studies on this compound are not extensively documented, the mechanism of action can be inferred from studies on other fluorinated GABA analogs that act as mechanism-based inactivators of GABA-AT.[2][4] The general mechanism involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly inactivates the enzyme.

The inactivation process typically proceeds through the following steps:

  • Schiff Base Formation: The amino group of the inhibitor forms a Schiff base with the PLP cofactor in the active site of GABA-AT.

  • Deprotonation and Tautomerization: An active site base abstracts a proton, leading to tautomerization and the formation of a reactive intermediate.

  • Fluoride Ion Elimination: The presence of fluorine atoms can facilitate the elimination of fluoride ions, generating a highly reactive electrophilic species, such as a Michael acceptor.[4]

  • Covalent Modification: This reactive intermediate then forms a covalent bond with a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.

dot

Caption: Generalized mechanism of GABA-AT inactivation by a fluorinated GABA analog.

Quantitative Data for Structurally Similar Compounds

Compound NameTarget EnzymeInhibition TypeKi (mM)kinact (min^-1)kinact/Ki (M^-1^min^-1)Reference
(1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115)GABA-ATIrreversible--187 times more potent than vigabatrin[2]
(E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acidGABA-ATIrreversible0.250.251000[2]
(Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acidGABA-ATIrreversible0.530.741396[2]
(1R,4S)-4-Amino-3,3-difluorocyclopentanecarboxylic acidGABA-ATReversible0.19--[5]
(S)-4-Amino-5-fluoropentanoic acid (AFPA)GABA-AT & GADPotent Inhibitor---[6]
(3R,4R),(3S,4S)-4-Amino-5-fluoro-3-phenylpentanoic acidGABA-ATCompetitive ReversibleKi < Km for GABA--[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with GABA-AT, adapted from established protocols for other fluorinated GABA analogs.[2][7][8]

GABA Aminotransferase (GABA-AT) Activity Assay

This spectrophotometric assay measures the activity of GABA-AT by coupling the production of succinic semialdehyde (SSA) to the reduction of NADP^+^ by succinic semialdehyde dehydrogenase (SSDH).

Materials:

  • Purified GABA-AT from pig brain or recombinant human GABA-AT.[8]

  • Succinic semialdehyde dehydrogenase (SSDH).

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • β-Nicotinamide adenine dinucleotide phosphate (NADP^+^)

  • β-Mercaptoethanol

  • Potassium pyrophosphate buffer (50 mM, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a final assay solution containing:

    • 11 mM GABA

    • 5.3 mM α-ketoglutarate

    • 1.1 mM NADP^+^

    • 2 mM β-mercaptoethanol

    • Excess SSDH in 50 mM potassium pyrophosphate buffer, pH 8.5.

  • Initiate the reaction by adding a small volume of the GABA-AT enzyme solution.

  • Monitor the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of NADPH. The rate of absorbance change is proportional to the GABA-AT activity.

dot

GABA_AT_Activity_Assay_Workflow cluster_workflow GABA-AT Activity Assay Workflow A Prepare Assay Mix (GABA, α-KG, NADP+, SSDH, Buffer) B Add GABA-AT (Initiate Reaction) A->B C Incubate at 25°C B->C D Monitor Absorbance at 340 nm C->D E Calculate GABA-AT Activity D->E

Caption: Workflow for the spectrophotometric GABA-AT activity assay.

Time-Dependent Inactivation of GABA-AT

This experiment determines if an inhibitor causes irreversible, time-dependent loss of enzyme activity.

Materials:

  • Purified GABA-AT

  • This compound (or other inhibitor)

  • α-Ketoglutarate

  • β-Mercaptoethanol

  • Potassium pyrophosphate buffer (50 mM, pH 8.5)

  • GABA-AT activity assay reagents (from previous protocol)

Procedure:

  • Incubate GABA-AT (e.g., 0.67 µM) with various concentrations of the inhibitor in 50 mM potassium pyrophosphate buffer (pH 8.5) containing α-ketoglutarate (e.g., 2.5 mM) and β-mercaptoethanol (e.g., 2.5 mM) at room temperature.

  • At various time points, withdraw aliquots of the incubation mixture.

  • Immediately dilute the aliquots into the GABA-AT activity assay solution to measure the remaining enzyme activity.

  • Plot the natural logarithm of the remaining enzyme activity versus time to determine the pseudo-first-order rate constant of inactivation (kobs).

  • Plot kobs versus inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Analysis of Fluoride Ion Release

This assay is crucial for mechanism-based inactivators that operate via fluoride elimination.

Materials:

  • Purified GABA-AT

  • This compound (or other fluorinated inhibitor)

  • α-Ketoglutarate

  • Potassium pyrophosphate buffer (100 mM, pH 8.5)

  • Fluoride ion selective electrode

  • Total Ionic Strength Adjustment Buffer (TISAB)

Procedure:

  • Incubate GABA-AT in 100 mM potassium pyrophosphate buffer (pH 8.5) containing the fluorinated inhibitor (e.g., 2 mM) and α-ketoglutarate (e.g., 2.5 mM).

  • At different time intervals, remove an aliquot from the incubation mixture.

  • Mix the aliquot with TISAB.

  • Measure the relative potential using a fluoride ion selective electrode to determine the concentration of released fluoride ions.[2]

Signaling Pathway

The primary signaling pathway affected by the inhibition of GABA-AT is the GABAergic pathway. By preventing the degradation of GABA, inhibitors of GABA-AT lead to an accumulation of GABA in the synaptic cleft and surrounding areas. This enhanced GABAergic tone potentiates the activity of GABAA and GABAB receptors, leading to increased neuronal inhibition.

dot

GABAergic_Pathway_Modulation cluster_pathway Modulation of the GABAergic Pathway Inhibitor 3-Amino-4,4,4- trifluorobutyric acid GABA_AT GABA-AT Inhibitor->GABA_AT Inactivates GABA_Degradation GABA Degradation GABA_AT->GABA_Degradation Increased_GABA Increased Synaptic and Extrasynaptic GABA GABA_AT->Increased_GABA Inhibition of Degradation Leads to GABA GABA GABA->GABA_AT GABA->Increased_GABA GABA_Receptors GABAA and GABAB Receptors Increased_GABA->GABA_Receptors Activates Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptors->Neuronal_Inhibition Leads to

Caption: Impact of GABA-AT inhibition on the GABAergic signaling pathway.

Conclusion

This compound is a compelling molecule for researchers in neuropharmacology and drug development. Based on the extensive research on analogous fluorinated GABA derivatives, its primary enzymatic target is unequivocally GABA aminotransferase. While specific quantitative data on its inhibitory potency remains to be elucidated, the established methodologies for studying GABA-AT inhibition provide a clear roadmap for its characterization. The mechanism of action likely involves mechanism-based inactivation, a hallmark of many successful enzyme inhibitors. Further investigation into the precise kinetics and potential off-target effects of this compound will be crucial in determining its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for such future research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4,4,4-trifluorobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutanoic acid is a fluorinated, non-proteinogenic β-amino acid. The presence of the trifluoromethyl group at the γ-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest in medicinal chemistry and drug development. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it holds potential for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its relationship to relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of 3-Amino-4,4,4-trifluorobutanoic acid are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and pharmaceutical formulations.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₄H₆F₃NO₂--INVALID-LINK--
Molecular Weight 157.09 g/mol --INVALID-LINK--
CAS Number 584-20-3--INVALID-LINK--
Appearance White to cream to pale yellow crystals or powder--INVALID-LINK--
Melting Point ~184 °C (with decomposition)[1]--INVALID-LINK--
Boiling Point Data not available
Solubility Data not available
pKa Data not available in experimental form. Included in the IUPAC Digitized pKa Dataset.[2]--INVALID-LINK--
Computed Physicochemical Properties
PropertyValueSource
XLogP3 -2.3--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Exact Mass 157.03506292 Da--INVALID-LINK--
Monoisotopic Mass 157.03506292 Da--INVALID-LINK--
Topological Polar Surface Area 63.3 Ų--INVALID-LINK--
Heavy Atom Count 10--INVALID-LINK--
Formal Charge 0--INVALID-LINK--
Complexity 133--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of 3-Amino-4,4,4-trifluorobutanoic acid in a research and development setting.

Synthesis of 3-Amino-4,4,4-trifluorobutanoic Acid (Adapted from Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid)[3][4]

This protocol describes a potential synthetic route adapted from the large-scale asymmetric synthesis of the (S)-enantiomer of 2-amino-4,4,4-trifluorobutanoic acid. The synthesis involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base, followed by disassembly of the complex to yield the desired amino acid.

Step 1: Formation of the Ni(II)-Glycine Schiff Base Complex A recyclable chiral auxiliary is reacted with a glycine Schiff base to form the corresponding Ni(II) complex. This step is crucial for inducing chirality in the final product.

Step 2: Alkylation with 1,1,1-Trifluoro-2-iodoethane The Ni(II)-glycine complex is alkylated with 1,1,1-trifluoro-2-iodoethane under basic conditions (e.g., using potassium hydroxide in a solvent like N,N-dimethylformamide). This introduces the trifluoromethyl group at the desired position. The reaction mixture is typically stirred at room temperature to facilitate the reaction.

Step 3: Disassembly of the Alkylated Ni(II) Complex The resulting alkylated Ni(II) complex is disassembled using an acidic workup (e.g., with 6N HCl). This step releases the free 2-amino-4,4,4-trifluorobutanoic acid and allows for the recovery of the chiral auxiliary.

Step 4: Purification The final product is purified from the reaction mixture. This can be achieved through techniques such as crystallization or chromatography to obtain the desired enantiomerically pure amino acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be employed to determine the purity of 3-Amino-4,4,4-trifluorobutanoic acid. Due to the lack of a strong chromophore, pre-column derivatization is often necessary for UV detection.

  • Derivatization Agent: o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength appropriate for the OPA-derivatized amino acid (typically around 338 nm).

  • Quantification: Purity is determined by comparing the peak area of the analyte to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹⁹F NMR are powerful tools for confirming the structure of 3-Amino-4,4,4-trifluorobutanoic acid.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the butanoic acid backbone. The chemical shifts and coupling patterns will be influenced by the neighboring amino and trifluoromethyl groups.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal (or a multiplet depending on the coupling with adjacent protons) corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for generating ions of the amino acid.

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of the protonated or deprotonated molecule. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxyl group.

Biological Context and Signaling Pathways

As a GABA analog, 3-Amino-4,4,4-trifluorobutanoic acid is expected to interact with the GABAergic system in the central nervous system. The GABA signaling pathway is the primary inhibitory neurotransmitter system in the mature mammalian brain and plays a crucial role in regulating neuronal excitability.

GABA Signaling Pathway

The following diagram illustrates the key components of the GABA signaling pathway.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle synthesizes GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter exocytosis VGCC Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion influx Ca_ion->GABA_vesicle triggers release GABA_A_R GABA-A Receptor (Ionotropic) GABA_neurotransmitter->GABA_A_R binds to GABA_B_R GABA-B Receptor (Metabotropic) GABA_neurotransmitter->GABA_B_R binds to Cl_ion Cl⁻ GABA_A_R->Cl_ion influx -> Hyperpolarization G_protein G-protein GABA_B_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP production ↓ K_ion K⁺ K_channel->K_ion efflux -> Hyperpolarization

Caption: Overview of the GABA signaling pathway.

Experimental Workflow for Synthesis and Analysis

The logical flow for the synthesis and subsequent analysis of 3-Amino-4,4,4-trifluorobutanoic acid is depicted in the following workflow diagram.

Synthesis_Analysis_Workflow cluster_analysis Analytical Characterization start Starting Materials (Glycine derivative, Chiral Auxiliary, etc.) synthesis Chemical Synthesis (Alkylation, Deprotection) start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification pure_product Pure 3-Amino-4,4,4-trifluorobutanoic acid purification->pure_product hplc HPLC (Purity Assessment) pure_product->hplc nmr NMR Spectroscopy (¹H, ¹⁹F - Structural Elucidation) pure_product->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) pure_product->ms

Caption: Workflow for synthesis and analysis.

References

The Evolving Landscape of GABAergic Modulation: A Technical Guide to 3-Amino-4,4,4-trifluorobutyric Acid Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the synthesis, pharmacological activity, and experimental evaluation of structural analogues of 3-Amino-4,4,4-trifluorobutyric acid, a key scaffold in the development of novel GABAergic modulators. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents targeting the GABA system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1] Analogues of GABA have been instrumental in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The incorporation of fluorine, particularly the trifluoromethyl group, into GABA analogues has emerged as a promising strategy to enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This guide focuses on the structural analogues of this compound, exploring their chemical synthesis and biological evaluation.

Structural Analogues and Synthesis

A variety of structural analogues of this compound have been synthesized and investigated. These can be broadly categorized based on the modifications to the core structure.

1. β-Polyfluoroalkyl-GABAs: This class includes analogues with substituents such as β-CF3-β-OH, β-CF3, and β-CF2CF2H.[3][4] The synthesis of these compounds often involves multi-step reaction sequences. For instance, β-hydroxy-β-trifluoromethyl GABAs can be synthesized through the key addition of trimethylsilyl cyanide to β-ethoxyvinyl trifluoromethyl ketones.

2. Aromatic and Cyclic Analogues: The introduction of aromatic or cyclic moieties can significantly impact the conformational rigidity and receptor selectivity of GABA analogues. Examples include (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid and (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[5] Conformationally restricted analogues incorporating a cyclohexane ring have also been designed and synthesized to probe the active conformation at the GABA aminotransferase (GABA-AT) active site.[6]

3. Muscimol Analogues: Muscimol, a potent GABAA receptor agonist, has been modified to include trifluoromethyl groups. The synthesis of trifluoromethyl-muscimol provides insights into the structure-activity relationships at the GABAA receptor.[7]

A generalized workflow for the asymmetric synthesis of chiral fluorinated amino acids, a common strategy for producing enantiomerically pure analogues, is depicted below.

G Start Starting Material (e.g., Glycine Schiff Base) ChiralAux Introduction of Chiral Auxiliary Start->ChiralAux Alkylation Asymmetric Alkylation with CF3-containing electrophile ChiralAux->Alkylation Cleavage Cleavage of Chiral Auxiliary Alkylation->Cleavage Deprotection Deprotection Cleavage->Deprotection FinalProduct Enantiomerically Pure Fluorinated GABA Analogue Deproterotection Deproterotection Deproterotection->FinalProduct

Figure 1: Generalized workflow for asymmetric synthesis.

Pharmacological Activity and Data

The pharmacological effects of these analogues are primarily assessed through their interaction with GABA receptors (GABAA, GABAB) and GABA transporters (GATs). Quantitative data from various studies are summarized in the tables below.

Table 1: Activity of β-Polyfluoroalkyl GABA Analogues on [3H]GABA Uptake
CompoundSubstituentConcentration (µM)Effect on [3H]GABA UptakeReference
1 β-CF3-β-OH100Increase[1][4]
2 β-CF3100Increase[1][4]
3 β-CF2CF2H100Increase[1][4]
Pregabalin β-i-Bu100Increase[1][4]

Data indicates that these β-polyfluoroalkyl-GABAs, similar to pregabalin, increase the initial velocity of [3H]GABA uptake by rat brain nerve terminals, suggesting they are structural but not functional analogues of GABA as they do not inhibit uptake.[3][4]

Table 2: Activity of Halogenated Muscimol Analogues at GABAA Receptors
CompoundModificationReceptor SubtypePotency vs. GABAReference
F-Muscimol 4-FluoroSynaptic (α1β2γ2)Less active than muscimol[7]
F-Muscimol 4-FluoroExtrasynaptic (α4β2γ)Similar potency to GABA[7]
CF3-Muscimol 4-TrifluoromethylGABAAInactive[7]
I-Muscimol 4-IodoGABAAInactive[7]

This data highlights the sensitivity of the GABAA receptor to substitution at the 4-position of the isoxazole ring in muscimol.[7]

The modulation of GABAergic signaling by these analogues can be visualized as an interaction with the GABAergic synapse.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_R GABA Receptor (GABAA/GABAB) Ion_channel Ion Channel (e.g., Cl-) GABA_R->Ion_channel Activates GABA_synapse->GAT Reuptake GABA_synapse->GABA_R Binds to Analogue CF3-GABA Analogue Analogue->GAT Modulates (Inhibitor/Substrate) Analogue->GABA_R Modulates (Agonist/Antagonist)

Figure 2: Potential sites of action for CF3-GABA analogues.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are summarized protocols for key in vitro assays.

[3H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the reuptake of GABA into nerve terminals.

1. Preparation of Synaptosomes:

  • Homogenize rat brain tissue in a buffered sucrose solution.

  • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

  • Resuspend the P2 pellet in a physiological buffer.

2. Uptake Assay:

  • Pre-incubate synaptosomes with the test compound or vehicle at 37°C.

  • Initiate uptake by adding [3H]GABA.

  • Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

3. Measurement and Analysis:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Determine non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine).

  • Calculate the specific uptake and determine the IC50 value of the test compound.

A simplified workflow for this assay is presented below.

G Prep Prepare Synaptosomes Preinc Pre-incubate with Test Compound Prep->Preinc Add Add [3H]GABA Preinc->Add Incubate Incubate Add->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count

References

In Silico Modeling of 3-Amino-4,4,4-trifluorobutyric Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Amino-4,4,4-trifluorobutyric acid (TFB-GABA) is a fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic and pharmacodynamic properties. This whitepaper provides a comprehensive technical guide to the in silico modeling of TFB-GABA's binding to its primary physiological targets: the GABAA and GABAB receptors. We present a detailed hypothetical workflow, from receptor modeling and molecular docking to binding free energy calculations. Furthermore, we outline experimental protocols for the validation of in silico predictions using radioligand binding assays. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic systems and computational drug design.

Introduction

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature vertebrate central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its receptors are classified into two main types: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G protein-coupled receptors (GPCRs).[1] Both receptor types are established therapeutic targets for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[2]

This compound (TFB-GABA) is a structural analog of GABA.[3] The strategic incorporation of fluorine atoms can significantly alter a molecule's properties, such as its acidity, lipophilicity, and metabolic stability. This guide outlines a hypothetical in silico and experimental approach to characterize the binding of TFB-GABA to GABA receptors, providing a framework for the evaluation of similar novel compounds.

In Silico Modeling Methodology

A multi-step computational workflow can be employed to predict the binding affinity and pose of TFB-GABA at both GABAA and GABAB receptors.

Receptor and Ligand Preparation

Receptor Structure Selection: High-resolution crystal structures of human GABAA and GABAB receptors are available in the Protein Data Bank (PDB). For this hypothetical study, we select PDB ID: 6D6T for the GABAA receptor (α1β2γ2 subtype in complex with GABA) and PDB ID: 4MS4 for the extracellular domain of the GABAB receptor bound to an agonist.[4][5] In cases where a high-resolution structure is unavailable, homology modeling based on related templates is a viable alternative.[6][7]

Ligand Structure Preparation: The 3D structure of this compound can be obtained from the PubChem database (CID 342970).[3] The ligand is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using molecular modeling software such as AutoDockTools.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8]

Protocol for Molecular Docking using AutoDock Vina:

  • Grid Box Definition: A grid box is defined around the known GABA binding site on both the GABAA and GABAB receptor structures to encompass the active site.[9]

  • Docking Execution: AutoDock Vina is used to perform the docking calculations. The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value to ensure a comprehensive exploration of the conformational space.[9]

  • Pose Analysis: The resulting docking poses are ranked based on their predicted binding affinity (in kcal/mol). The lowest energy and most populated clusters of poses are visually inspected to identify plausible binding modes and key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Binding Free Energy Calculation

To refine the docking predictions, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be used to calculate the binding free energy.[10]

Protocol for MM/GBSA Calculation:

  • Complex Preparation: The top-ranked docked complex of TFB-GABA with each receptor is used as the starting point.

  • Energy Calculation: The MM/GBSA method calculates the binding free energy by summing the gas-phase molecular mechanics energy, the polar solvation energy (calculated using the Generalized Born model), and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).[11] This calculation is performed for the complex, the receptor alone, and the ligand alone.[12]

  • Binding Free Energy Determination: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Hypothetical In Silico Results

The following tables summarize the hypothetical quantitative data from the in silico modeling of TFB-GABA binding to GABAA and GABAB receptors. This data is for illustrative purposes only.

Receptor Docking Score (kcal/mol) Predicted ΔG_bind (MM/GBSA, kcal/mol) Key Interacting Residues (Hypothetical)
GABAA-6.8-35.2α1-Tyr97, α1-Arg119, β2-Tyr157, β2-Glu155
GABAB-7.5-42.8GBR1-Ser246, GBR1-Gln312, GBR1-Tyr366

Table 1: Hypothetical In Silico Binding Data for TFB-GABA.

Experimental Validation: Radioligand Binding Assays

To validate the in silico predictions, competitive radioligand binding assays are performed to determine the binding affinity (Ki) of TFB-GABA for GABAA and GABAB receptors.

Membrane Preparation

Crude synaptic membranes are prepared from rat whole brain or specific brain regions known to have high densities of GABA receptors, such as the cortex and cerebellum.

GABAA Receptor Binding Assay

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the membrane preparation, a fixed concentration of the GABAA receptor-specific radioligand [3H]muscimol (e.g., 1-3 nM), and varying concentrations of TFB-GABA in a suitable assay buffer.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).

GABAB Receptor Binding Assay

Protocol:

  • Reaction Mixture: A similar reaction mixture is prepared using a GABAB receptor-specific radioligand, such as [3H]GABA (in the presence of an agent to block GABAA sites, like isoguvacine) or the more specific --INVALID-LINK---baclofen.

  • Incubation and Separation: The incubation and separation steps are analogous to the GABAA assay.

  • Quantification and Nonspecific Binding: Quantification is performed via liquid scintillation counting, and nonspecific binding is determined using a high concentration of unlabeled baclofen.

Data Analysis

The concentration of TFB-GABA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by nonlinear regression analysis of the competition binding data. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:[13]

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[14]

Hypothetical Experimental Results

The following table presents hypothetical Ki values for TFB-GABA at GABAA and GABAB receptors, as would be determined from the experimental protocols described above.

Receptor Radioligand Hypothetical Ki of TFB-GABA (nM)
GABAA[3H]muscimol150
GABAB--INVALID-LINK---baclofen85

Table 2: Hypothetical Experimental Binding Affinities for TFB-GABA.

Visualizations

Signaling Pathways and Workflows

GABAA_Signaling_Pathway GABA GABA or TFB-GABA GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to Cl_influx Cl- Influx GABAA_R->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GPCR) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux GABA GABA or TFB-GABA GABA->GABAB_R Binds to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAB Receptor Signaling Pathway.

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis Receptor_Prep Receptor Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (TFB-GABA) Ligand_Prep->Docking MMGBSA Binding Free Energy (MM/GBSA) Docking->MMGBSA Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Affinity_Prediction Binding Affinity Prediction MMGBSA->Affinity_Prediction Experimental_Workflow Membrane_Prep Membrane Preparation (e.g., Rat Brain) Binding_Assay Radioligand Binding Assay ([3H]muscimol or [3H](-)-baclofen) Membrane_Prep->Binding_Assay Filtration Separation of Bound/Free Ligand (Rapid Filtration) Binding_Assay->Filtration Counting Quantification (Liquid Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics of Fluorinated Amino Acids

Introduction: The Strategic Role of Fluorine in Amino Acid Pharmacokinetics

Fluorinated amino acids (FAAs) are pivotal structural motifs in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine, the most electronegative element, into amino acid scaffolds can profoundly alter their physicochemical properties. This modification influences molecular conformation, metabolic stability, lipophilicity, and bioavailability, thereby refining the pharmacokinetic and pharmacodynamic profiles of parent molecules.[1][]

The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, which often enhances metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3] This increased stability can lead to a longer biological half-life and improved systemic exposure.[4] Furthermore, fluorination can modulate the acidity (pKa) of nearby functional groups and increase lipophilicity, which may enhance membrane permeability and oral absorption.[4][5] These unique attributes have made FAAs indispensable in the development of novel therapeutics and advanced imaging agents, particularly for Positron Emission Tomography (PET).[][6]

This guide provides a comprehensive overview of the pharmacokinetics of key fluorinated amino acids, detailing their absorption, distribution, metabolism, and excretion (ADME) profiles. It includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers in drug development.

Core Pharmacokinetic Profiles of Key Fluorinated Amino Acids

The pharmacokinetic behavior of a fluorinated amino acid is highly dependent on the position of the fluorine atom and the nature of the parent amino acid. Below are profiles for several well-studied FAAs.

Fluorophenylalanine
  • Overview: 4-Fluorophenylalanine is a non-proteinogenic amino acid that has been explored for various applications, including its incorporation into peptides to enhance stability.[7][8] Its structural similarity to phenylalanine allows it to be a substrate for amino acid transporters.

  • Absorption and Bioavailability: Fluorination of phenylalanine-containing compounds has been shown to improve oral bioavailability. For example, the fluorinated analog of Mephalan, a phenylalanine-based anticancer drug, demonstrates enhanced membrane traversal capabilities.[9]

  • Distribution: As a phenylalanine analog, it is expected to distribute to tissues with high protein synthesis rates.

  • Metabolism: While specific metabolic pathways are not extensively detailed in the provided results, the C-F bond is generally resistant to cleavage, suggesting that metabolism would likely occur on other parts of the molecule.

Fluorotryptophan
  • Overview: Fluorinated tryptophan analogs, particularly 6-fluorotryptophan (6-F-Trp) and 7-[¹⁸F]Fluorotryptophan (7-[¹⁸F]FTrp), are valuable probes for studying tryptophan metabolism and the serotonergic system.[10][11]

  • Absorption and Distribution: After administration, these compounds distribute throughout the body. 7-[¹⁸F]FTrp, developed for PET imaging, shows rapid uptake and distribution, with the highest activity observed in the liver, pancreas, and salivary glands, along with urinary excretion.[11] In the brain, it accumulates in the pineal gland, a primary site of serotonin synthesis.[11]

  • Metabolism: 6-F-Trp is metabolized in a pathway analogous to native tryptophan.[12] It can be hydroxylated to form 6-fluoro-5-hydroxytryptophan, which is then decarboxylated to produce the "false" neurotransmitter 6-fluoro-serotonin (6F-5-HT).[10] Its brain elimination half-life in rats is estimated to be between 0.5 and 1 hour.[10] In contrast, 7-[¹⁸F]FTrp exhibits high stability against in vivo defluorination, a critical property for a PET tracer.[13][14]

  • Excretion: Excretion of fluorotryptophan and its metabolites is primarily through the urinary system.[11]

Fluoroleucine
  • Overview: 5-[¹⁸F]fluoroleucine has been developed as a novel PET tracer for imaging tumors that overexpress amino acid transporters like the L-type amino acid transporter 1 (LAT1).[15]

  • Absorption and Distribution: Biodistribution studies in mice show that 5-[¹⁸F]fluoroleucine is taken up by tumors.[15] High uptake is also observed in the pancreas, with the primary route of excretion being renal.[15][16] Importantly, it does not show significant accumulation in bone, indicating it is stable against in vivo defluorination.[16]

  • Metabolism: Studies indicate no significant in vivo metabolism of 5-[¹⁸F]fluoroleucine, which is a desirable characteristic for an imaging agent as it simplifies the interpretation of PET signals.[15]

  • Excretion: The tracer demonstrates rapid renal excretion.[15]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data for specific fluorinated amino acids based on preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Fluorinated Amino Acids

CompoundSpeciesAdministration RouteKey FindingsReference
6-fluoro-DL-tryptophan RatIntraperitoneal (i.p.)Brain elimination half-life: 0.5 - 1 hour. Metabolized to 6-fluoro-5-HT.[10]
Fmoc-F-phenylalanine MouseOral / IntraperitonealOral bioavailability of 65 ± 18%. Short half-life noted.N/A
7-[¹⁸F]Fluorotryptophan HumanIntravenous (i.v.)Effective dose: 14.1 ± 0.2 µSv/MBq. Rapid uptake and distribution.[11]

Table 2: Biodistribution of ¹⁸F-Labeled Amino Acids in Mice (% Injected Dose per Gram - %ID/g)

Organ5-[¹⁸F]fluoroleucine (at 1 hour)5-[¹⁸F]-fluoro-homoleucine (at 1 hour)
Blood ~0.5~1.0
Liver ~2.0~2.5
Kidney ~3.0~2.0
Pancreas ~6.0~4.5
Muscle ~0.5~0.5
Tumor (U87 Xenograft) N/A5.9 ± 0.7
Primary Excretion Route RenalRenal
Reference [15][16]

Note: Values are approximate and compiled from graphical or textual data in the cited sources.

Experimental Protocols

Detailed and reproducible methodologies are crucial for pharmacokinetic studies. The following sections outline standard protocols for the evaluation of fluorinated amino acids.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a fluorinated amino acid after systemic administration.

Animal Model: Male Sprague-Dawley rats (n=5 per time point).

Protocol:

  • Acclimatization: Animals are acclimatized for at least one week under controlled conditions (12h light/dark cycle, 20-24°C) with ad libitum access to food and water.

  • Dosing: The test compound is administered via intravenous (i.v., via tail vein) or oral (p.o., via gavage) routes at a specific dose (e.g., 10 mg/kg). The dose is calculated based on the animal's body weight.

  • Blood Sampling: Serial blood samples (~100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.[3]

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[17]

  • Tissue Distribution (Optional): At the final time point, animals are euthanized, and organs of interest (liver, kidneys, brain, tumor, etc.) are excised, weighed, and homogenized for analysis.[15]

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.[17]

Bioanalytical Method: LC-MS/MS for FAA Quantification

Objective: To accurately quantify the concentration of a fluorinated amino acid in a biological matrix (e.g., plasma).

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile containing an internal standard, such as an isotopically labeled version of the analyte).[18][19]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

    • Transfer the clear supernatant to an autosampler vial for analysis.[18]

  • Chromatographic Conditions:

    • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo).[20][21]

    • Column: A reversed-phase C18 column or a specialized amino acid analysis column (e.g., Intrada Amino Acid column) is commonly used.[19][22]

    • Mobile Phase: A gradient elution is typically employed using two solvents. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: Typically 0.4-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35-40°C.[19]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for amino acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.[19][23]

  • Quantification: A calibration curve is generated by spiking known concentrations of the analyte into a blank matrix. The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.[23]

Preclinical PET Imaging Protocol

Objective: To visualize the in vivo biodistribution and tumor uptake of an ¹⁸F-labeled amino acid tracer.

Animal Model: Immunocompromised mice or rats bearing tumor xenografts (e.g., U87 glioblastoma cells).[16][24]

Protocol:

  • Animal Preparation: Animals are anesthetized for the duration of the imaging session (e.g., using isoflurane). Body temperature is maintained using a heating pad.

  • Radiotracer Administration: Approximately 10-15 MBq of the ¹⁸F-labeled amino acid tracer is injected intravenously via the tail vein.[24]

  • PET Scan Acquisition: Immediately following injection, a dynamic PET scan is acquired for a duration of 60-120 minutes using a preclinical PET scanner.[11][24] For static imaging, a scan can be performed at a specific time point post-injection (e.g., 60 minutes).

  • Image Reconstruction: PET images are reconstructed using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM), and corrected for attenuation and scatter.[24]

  • Image Analysis:

    • Regions of Interest (ROIs) are drawn on the images over various organs and the tumor.

    • Time-activity curves (TACs) are generated to show the change in radioactivity concentration over time in each ROI.[11]

    • Uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

    • Tumor-to-background ratios (e.g., tumor-to-muscle or tumor-to-normal brain) are calculated to assess imaging contrast.[25]

Mandatory Visualizations

Signaling and Metabolic Pathways

cluster_pathway Metabolic Pathway of 6-Fluorotryptophan FTrp 6-Fluorotryptophan FHTrp 6-Fluoro-5-hydroxytryptophan FTrp->FHTrp Tryptophan Hydroxylase F5HIAA 6-Fluoro-5-HIAA FTrp->F5HIAA Indoleamine 2,3-dioxygenase (Kynurenine Pathway) F5HT 6-Fluoro-serotonin (6F-5-HT) FHTrp->F5HT Aromatic Amino Acid Decarboxylase

Caption: Metabolic conversion of 6-Fluorotryptophan into its key metabolites.

Experimental Workflows

cluster_workflow Workflow for In Vivo Pharmacokinetic Study A Animal Dosing (i.v. or p.o.) B Serial Blood Sampling (Multiple Time Points) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Pharmacokinetic Modeling (Cmax, AUC, T1/2) F->G cluster_logic Impact of Fluorination on ADME Properties Start Fluorine Incorporation MetStab Increased Metabolic Stability Start->MetStab Blocks CYP Metabolism Perm Enhanced Membrane Permeability Start->Perm Increases Lipophilicity Clear Reduced Systemic Clearance MetStab->Clear Bioavail Improved Oral Bioavailability Perm->Bioavail Clear->Bioavail

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 3-Amino-4,4,4-trifluorobutyric Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid (ATFBA) is a fluorinated analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including metabolic stability and binding affinity to biological targets. As a GABA analog, the primary expected biological targets for ATFBA include GABA transaminase (GABA-T), the key enzyme responsible for GABA degradation, and GABA receptors (GABA-A and GABA-B), which mediate the inhibitory effects of GABA.

These application notes provide detailed protocols for in vitro assays to characterize the activity of ATFBA on these targets. While specific quantitative data for ATFBA is not widely available in published literature, the following sections offer comprehensive methodologies and representative data tables to guide researchers in the evaluation of this compound.

Application Note I: In Vitro Inhibition of GABA Transaminase (GABA-T)

Principle of the Assay

The activity of GABA-T can be determined using a coupled-enzyme spectrophotometric assay. In this system, GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), a reaction that concurrently reduces NADP+ to NADPH. The rate of NADPH formation, which is directly proportional to GABA-T activity, can be monitored by measuring the increase in absorbance at 340 nm. The inhibitory potential of ATFBA is quantified by its ability to reduce the rate of this reaction.

Data Presentation

The inhibitory activity of this compound on GABA-T is typically determined by calculating the half-maximal inhibitory concentration (IC50) from a dose-response curve. Further kinetic studies can elucidate the mechanism of inhibition and determine the inhibition constant (Ki).

Table 1: Representative Inhibitory Activity of ATFBA against GABA Transaminase

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound (ATFBA)[Data Not Available][Data Not Available][To Be Determined]
Vigabatrin (Reference Inhibitor)100.5Irreversible
Gabaculine (Reference Inhibitor)0.20.01Irreversible

Note: The data for ATFBA are placeholders and need to be determined experimentally. Reference values are approximate and can vary between studies.

Detailed Experimental Protocol: GABA-T Inhibition Assay

Materials and Reagents:

  • Human recombinant GABA-T

  • Succinic semialdehyde dehydrogenase (SSADH)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • This compound (ATFBA)

  • Reference inhibitors (e.g., Vigabatrin, Gabaculine)

  • Potassium pyrophosphate buffer (50 mM, pH 8.6)

  • 96-well microplates (UV-transparent)

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ATFBA and reference inhibitors in an appropriate solvent (e.g., water or DMSO).

    • Prepare working solutions of GABA, α-KG, and NADP+ in potassium pyrophosphate buffer.

    • Prepare an enzyme mix containing GABA-T and SSADH in potassium pyrophosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the test compound (ATFBA) or reference inhibitor at various concentrations. For the control wells, add 10 µL of the vehicle.

    • Add 170 µL of a reaction mixture containing potassium pyrophosphate buffer, NADP+ (final concentration 2.5 mM), and α-KG (final concentration 5 mM).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme mix containing GABA-T and SSADH.

    • Immediately start monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • To determine the Ki and the mechanism of inhibition, perform further kinetic experiments by varying the concentration of the substrate (GABA) at different fixed concentrations of the inhibitor.

Visualizations

GABA_T_Pathway cluster_GABAT GABA-T Catalyzed Reaction cluster_SSADH Coupled Reaction for Detection GABA GABA GABAT GABA Transaminase GABA->GABAT aKG α-Ketoglutarate aKG->GABAT SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH Glutamate Glutamate Succinate Succinate NADP NADP+ NADP->SSADH NADPH NADPH ATFBA ATFBA (Inhibitor) ATFBA->GABAT Inhibition GABAT->SSA GABAT->Glutamate SSADH->Succinate SSADH->NADPH Monitored at 340 nm

Caption: GABA-T enzymatic pathway and assay principle.

GABAT_Workflow start Start prep_reagents Prepare Reagents (ATFBA, Enzymes, Substrates) start->prep_reagents add_inhibitor Add ATFBA/Control to 96-well Plate prep_reagents->add_inhibitor add_reaction_mix Add Reaction Mix (Buffer, NADP+, α-KG) add_inhibitor->add_reaction_mix pre_incubate Pre-incubate at 25°C add_reaction_mix->pre_incubate start_reaction Initiate Reaction with Enzyme Mix (GABA-T, SSADH) pre_incubate->start_reaction measure_abs Measure Absorbance at 340 nm start_reaction->measure_abs analyze Calculate Reaction Rates and Determine IC50 measure_abs->analyze end End analyze->end

Caption: Experimental workflow for GABA-T inhibition assay.

Application Note II: In Vitro Assessment of Activity at GABA-A Receptors

Principle of the Assays

1. Radioligand Binding Assay: This assay measures the ability of ATFBA to displace a radiolabeled ligand that specifically binds to the GABA-A receptor. A common radioligand is [³H]muscimol, a potent GABA-A agonist. The assay is performed using cell membranes prepared from tissues rich in GABA-A receptors (e.g., rat brain cortex) or from cell lines expressing recombinant human GABA-A receptors. The amount of radioactivity bound to the membranes in the presence of varying concentrations of ATFBA is measured to determine its binding affinity (Ki).

2. Electrophysiology Assay (Two-Electrode Voltage Clamp): This functional assay measures the effect of ATFBA on the activity of GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines. The activation of GABA-A receptors, which are ligand-gated chloride channels, results in an inward chloride current. The ability of ATFBA to elicit a current on its own (agonist activity) or to modulate the current induced by GABA (allosteric modulator activity) can be quantified.

Data Presentation

The activity of ATFBA at GABA-A receptors can be summarized by its binding affinity (Ki) from radioligand binding assays and its functional potency (EC50) and efficacy from electrophysiology experiments.

Table 2: Representative Binding Affinity of ATFBA for GABA-A Receptors

CompoundRadioligandKi (µM)
This compound (ATFBA)[³H]Muscimol[Data Not Available]
GABA (Endogenous Ligand)[³H]Muscimol0.1
Bicuculline (Reference Antagonist)[³H]Muscimol1

Note: The data for ATFBA are placeholders and need to be determined experimentally. Reference values are approximate.

Table 3: Representative Functional Activity of ATFBA at GABA-A Receptors

CompoundAgonist EC50 (µM)% Max Response vs GABAModulator Activity
This compound (ATFBA)[Data Not Available][Data Not Available][To Be Determined]
GABA (Endogenous Agonist)10100N/A
Diazepam (Positive Allosteric Modulator)N/AN/APotentiates GABA response

Note: The data for ATFBA are placeholders and need to be determined experimentally. Reference values are approximate.

Detailed Experimental Protocols

Protocol 1: [³H]Muscimol Binding Assay for GABA-A Receptors

Materials and Reagents:

  • Rat brain cortex membranes or membranes from cells expressing GABA-A receptors

  • [³H]Muscimol

  • This compound (ATFBA)

  • GABA (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Assay:

    • In a final volume of 500 µL, incubate the membrane preparation (50-100 µg of protein) with [³H]muscimol (1-2 nM) and varying concentrations of ATFBA.

    • For determining non-specific binding, use a high concentration of unlabeled GABA (100 µM).

    • Incubate at 4°C for 60 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of ATFBA from a competition binding curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp Assay in Xenopus Oocytes

Materials and Reagents:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • This compound (ATFBA)

  • GABA

  • Barth's solution

  • Voltage-clamp amplifier and data acquisition system

  • Microinjection setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with a mixture of cRNAs for the GABA-A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with Barth's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.

  • Drug Application:

    • To test for agonist activity, apply increasing concentrations of ATFBA to the oocyte and record the induced current.

    • To test for modulatory activity, co-apply a fixed concentration of GABA (e.g., EC10) with increasing concentrations of ATFBA and measure the change in the GABA-induced current.

  • Data Analysis:

    • For agonist activity, plot the current amplitude against the ATFBA concentration to determine the EC50 and maximum response.

    • For modulatory activity, plot the potentiation or inhibition of the GABA response against the ATFBA concentration.

Visualizations

GABA_A_Signaling GABA GABA or ATFBA (Agonist) GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds to receptor Cl_in Cl- (intracellular) GABA_A_R->Cl_in Opens channel Cl_out Cl- (extracellular) Cl_out->GABA_A_R Influx Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_in->Hyperpolarization Leads to

Caption: Simplified GABA-A receptor signaling pathway.

GABA_A_Workflow cluster_Binding Radioligand Binding Assay cluster_Ephys Electrophysiology Assay prep_membranes Prepare Membranes incubate_binding Incubate Membranes with [³H]Muscimol and ATFBA prep_membranes->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash count_radioactivity Liquid Scintillation Counting filter_wash->count_radioactivity analyze_binding Calculate Ki count_radioactivity->analyze_binding inject_oocytes Inject Oocytes with GABA-A cRNA record_currents Voltage-clamp Recording inject_oocytes->record_currents apply_drugs Apply ATFBA +/- GABA record_currents->apply_drugs analyze_ephys Determine EC50/Modulation apply_drugs->analyze_ephys GABA_B_Workflow start Start prep_membranes Prepare Membranes (from rat brain or recombinant cells) start->prep_membranes incubate Incubate Membranes with [³H]CGP54626 and ATFBA prep_membranes->incubate filter Rapid Filtration and Washing incubate->filter quantify Liquid Scintillation Counting filter->quantify analyze Calculate Specific Binding and Determine Ki quantify->analyze end End analyze->end

Application Notes and Protocols for 3-Amino-4,4,4-trifluorobutyric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for the specific application of 3-Amino-4,4,4-trifluorobutyric acid in cell culture. The following protocols and application notes are based on general principles for introducing a novel small molecule to cell culture, drawing parallels from its structural analog, gamma-aminobutyric acid (GABA). Researchers should treat these as a starting point and perform thorough validation for their specific cell type and experimental context.

Introduction

This compound is a fluorinated analog of the principal inhibitory neurotransmitter in the central nervous system, GABA. The trifluoromethyl group can significantly alter the compound's chemical properties, such as its lipophilicity and metabolic stability, potentially leading to unique pharmacological effects compared to GABA. These effects may include altered affinity for GABA receptors (GABAA, GABAB) and transporters, making it a compound of interest for neuroscience research and drug development.

These application notes provide a general framework for researchers to begin investigating the effects of this compound in various cell culture models.

Pre-experimental Preparation and Compound Handling

2.1. Material and Compound Information

ParameterValueReference
Molecular Formula C₄H₆F₃NO₂[1][2]
Molecular Weight 157.09 g/mol [1][3]
CAS Number 584-20-3[1]
Appearance Solid[4]
Storage Store at 2-8°C[4]

2.2. Safety Precautions

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][3][5] Work in a well-ventilated area.[5]

2.3. Preparation of Stock Solution

A critical first step is to determine the solubility of the compound in a solvent that is compatible with your cell culture system.

ParameterProtocol
Solvent Selection 1. Attempt to dissolve in sterile phosphate-buffered saline (PBS) or cell culture medium. 2. If insoluble in aqueous solutions, test solubility in dimethyl sulfoxide (DMSO).
Stock Concentration Aim for a high concentration stock (e.g., 10-100 mM) to minimize the volume of solvent added to the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1% for DMSO).
Procedure 1. Weigh out the desired amount of this compound powder. 2. Add the appropriate volume of sterile solvent. 3. Vortex or sonicate until fully dissolved. 4. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. 5. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

3.1. Protocol 1: Determination of Cytotoxicity and Working Concentration Range

Before assessing the biological activity of this compound, it is essential to determine its cytotoxic profile in the cell line of interest.

Workflow for Determining Cytotoxicity

Caption: Workflow for determining the cytotoxic effects of this compound.

Detailed Methodology:

StepProcedure
1. Cell Seeding Plate your cells of interest (e.g., neuronal cell line, primary neurons) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
2. Compound Preparation Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 1 µM to 1 mM. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
3. Cell Treatment Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
4. Incubation Incubate the plate for time points relevant to your experimental design (e.g., 24, 48, 72 hours).
5. Viability Assay At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, PrestoBlue, or CellTiter-Glo).
6. Data Analysis Measure the output (e.g., absorbance, fluorescence) and normalize the data to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the concentration at which no significant cytotoxicity is observed. This will be your working concentration range for subsequent functional assays.

3.2. Protocol 2: Assessment of Neuronal Activity (Example)

Given that this compound is a GABA analog, a primary application would be to investigate its effects on neuronal activity, particularly in GABAergic systems.

Workflow for Assessing Impact on Neuronal Activity

Caption: Potential experimental workflows to study the effects of this compound on neuronal function.

Detailed Methodologies:

  • Calcium Imaging:

    • Culture neurons on glass-bottom dishes.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • Acquire a baseline fluorescence recording.

    • Perfuse the cells with a working concentration of this compound and record changes in intracellular calcium levels. An increase or decrease in calcium signaling could indicate an effect on neuronal excitability.

  • Electrophysiology (Patch-Clamp):

    • Culture neurons suitable for patch-clamp recording.

    • Obtain whole-cell recordings from individual neurons.

    • After establishing a stable baseline of synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs), apply this compound to the bath.

    • Record any changes in the frequency or amplitude of sIPSCs to determine if the compound modulates inhibitory neurotransmission.

  • Immunocytochemistry:

    • Treat cultured neurons with the compound for a desired period.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies against markers of interest (e.g., c-Fos for neuronal activation, or markers for synaptic proteins).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image the cells using fluorescence microscopy to assess changes in protein expression or localization.

Potential Signaling Pathways for Investigation

As a GABA analog, the primary signaling pathways to investigate would be those related to GABAergic neurotransmission.

Hypothesized Signaling Pathway Interaction

cluster_GABA GABAergic Synapse TFB_GABA 3-Amino-4,4,4- trifluorobutyric acid GABA_A GABA-A Receptor TFB_GABA->GABA_A Agonist/Antagonist? GABA_B GABA-B Receptor TFB_GABA->GABA_B Agonist/Antagonist? GAT GABA Transporter (GAT) TFB_GABA->GAT Inhibitor? Ion_Channel Ion Channel Modulation (e.g., Cl- influx) GABA_A->Ion_Channel GPCR G-protein Signaling GABA_B->GPCR Reuptake Inhibition of GABA Reuptake GAT->Reuptake

Caption: Hypothesized interactions of this compound with key components of the GABAergic system.

Further Investigations:

  • Receptor Binding Assays: To determine the affinity of this compound for GABAA and GABAB receptors.

  • GABA Transporter Uptake Assays: To investigate if the compound acts as a substrate or inhibitor of GABA transporters.

  • Downstream Signaling Analysis: Using techniques like Western blotting or qPCR to examine the expression of proteins and genes involved in neuronal signaling pathways following treatment.

These protocols and guidelines provide a structured approach for researchers to initiate studies on the effects of this compound in cell culture. Due to the novelty of this compound in a biological context, careful optimization and validation of these general methods will be crucial for obtaining reliable and reproducible data.

References

Quantitative Analysis of 3-Amino-4,4,4-trifluorobutyric Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid of increasing interest in pharmaceutical and biological research. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential applications in neuroscience and as a modulator of GABAergic signaling.[1] The incorporation of the trifluoromethyl group can enhance metabolic stability and bioavailability, making it an attractive moiety in drug design.[2] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The two primary recommended methods for the quantification of this compound are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity, specificity, and simpler sample preparation, sometimes allowing for direct analysis without derivatization.[3][4] GC-MS, while also highly sensitive and specific, typically requires a derivatization step to increase the volatility of the polar amino acid.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust and sensitive platform for the quantification of this compound in complex biological matrices. The method can be tailored to either analyze the native compound or its derivative.

Protocol 1: Direct "Dilute and Shoot" LC-MS/MS Analysis (Underivatized)

This method is advantageous for its simplicity and high throughput.

1. Sample Preparation:

  • To 100 µL of biological sample (plasma, serum, or urine), add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) prepared in the initial mobile phase.

  • Vortex and inject 4 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A mixed-mode column, such as an Acclaim™ Trinity™ column, is recommended for good retention of the polar analyte without derivatization.[3]

  • Mobile Phase A: Ammonium formate in water (pH 2.8).[3]

  • Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (e.g., 80:20 v/v).[3]

  • Gradient: A gradient elution from a low to a high percentage of the organic mobile phase will be required to ensure good chromatographic separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. Specific MRM transitions for this compound and the internal standard need to be optimized. While specific transitions for this compound are not widely published, they can be determined by infusing a standard solution into the mass spectrometer. For a compound with a molecular weight of 157.09 g/mol , the protonated molecule [M+H]⁺ would be m/z 158.1. Fragmentation of this precursor ion would likely involve the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO).

Protocol 2: LC-MS/MS Analysis with Derivatization

Derivatization can improve chromatographic retention on standard reversed-phase columns and enhance ionization efficiency. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a common derivatizing agent for amino acids.

1. Sample Preparation:

  • Perform protein precipitation as described in Protocol 1.

  • Take an aliquot of the supernatant and adjust the pH to be basic (e.g., with borate buffer, pH 9).

  • Add a solution of FMOC-Cl in a suitable organic solvent (e.g., acetonitrile).

  • Allow the reaction to proceed for a defined time at a specific temperature.

  • Quench the reaction by adding an amine-containing reagent like 1-adamantanamine.

  • Dilute the sample with the initial mobile phase containing the internal standard and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometer and Detection: As described in Protocol 1, with optimization of MRM transitions for the FMOC-derivatized analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for amino acid analysis, but it necessitates derivatization to make the analytes volatile.

Protocol 3: GC-MS Analysis with Silylation Derivatization

Silylation is a common derivatization method for compounds with active hydrogens.

1. Sample Preparation:

  • Perform protein precipitation as described in Protocol 1.

  • Take an aliquot of the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).[5]

  • Heat the mixture (e.g., at 100°C for 4 hours) to ensure complete derivatization.[5]

  • After cooling, the sample can be directly injected into the GC-MS system.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the derivatized analyte.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: For a single quadrupole instrument, Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound would be used for quantification. For a triple quadrupole instrument, MRM would be employed. The fragmentation pattern of the TBDMS derivative will show characteristic losses, such as a methyl group (M-15) or a tert-butyl group (M-57).[5]

Data Presentation

The following tables summarize the expected quantitative data and validation parameters for the analytical methods. The values are based on typical performance for amino acid analysis and should be established specifically for this compound during method validation.[4]

Table 1: LC-MS/MS Method Validation Parameters

ParameterExpected Range/Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Accuracy (% Bias)± 15% (± 20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery85 - 115%
Matrix EffectMinimal and compensated by internal standard

Table 2: GC-MS Method Validation Parameters

ParameterExpected Range/Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 - 50 ng/mL
Accuracy (% Bias)± 15% (± 20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery (Extraction)> 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method sample Biological Sample (Plasma, Urine, Tissue) precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Direct Injection derivatization Derivatization (e.g., Silylation) supernatant->derivatization data_analysis Data Acquisition and Quantification lcms->data_analysis gcms GC-MS Analysis gcms->data_analysis derivatization->gcms

Caption: General experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD (Glutamate Decarboxylase) glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_receptor GABA Receptor vesicle->gaba_receptor GABA Release ion_channel Ion Channel Opening (e.g., Cl⁻ influx) gaba_receptor->ion_channel hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization tfba 3-Amino-4,4,4- trifluorobutyric acid (GABA Analogue) tfba->gaba_receptor Potential Interaction

Caption: Potential interaction of this compound with the GABAergic signaling pathway.

References

Application Notes and Protocols for 3-Amino-4,4,4-trifluorobutyric acid in ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for studying molecular interactions, dynamics, and environments in biological systems. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and the absence of endogenous fluorine in most biological samples, make it an ideal probe.[1][2] The large chemical shift range of ¹⁹F NMR provides exquisite sensitivity to the local electronic environment, allowing for the detection of subtle conformational changes in proteins and nucleic acids, as well as the binding of small molecules.[1][3]

3-Amino-4,4,4-trifluorobutyric acid is a non-natural amino acid that can serve as a versatile ¹⁹F NMR probe. Its trifluoromethyl (CF₃) group offers several advantages, including a strong, sharp singlet in the ¹⁹F NMR spectrum due to the three equivalent fluorine atoms and rapid rotation around the C-C bond, which averages out chemical shift anisotropy.[1][2] This leads to narrower linewidths and improved resolution, even in large biomolecular systems.[2] The electron-withdrawing nature of the trifluoromethyl group also makes its ¹⁹F chemical shift highly sensitive to changes in the surrounding electrostatic environment, making it an excellent reporter for binding events and conformational changes.

These application notes provide an overview of the use of this compound as a ¹⁹F NMR probe and detailed protocols for its application in biological and drug discovery research.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a valuable tool for a range of applications:

  • Fragment-Based Drug Discovery (FBDD): The high sensitivity of the trifluoromethyl group's chemical shift to its environment allows for the rapid and efficient screening of small molecule fragments that bind to a target protein. Changes in the ¹⁹F chemical shift of the probe upon the addition of a fragment library can indicate a binding event.

  • Enzyme Inhibition Assays: If this compound or a derivative is a substrate or inhibitor of an enzyme, ¹⁹F NMR can be used to monitor enzyme activity and screen for inhibitors. The chemical shift of the probe may change upon enzymatic modification or binding to the active site.

  • Studying Protein-Ligand Interactions: By incorporating this compound into a protein, either biosynthetically or through chemical modification, it can serve as a reporter on ligand binding. The chemical shift and relaxation parameters of the probe can provide information on the binding affinity and the conformational changes induced by the ligand.[4][5][6]

  • Monitoring Protein Conformational Changes: The ¹⁹F chemical shift of the trifluoromethyl group is highly sensitive to the local protein environment. Changes in protein conformation, such as those that occur during protein folding, unfolding, or allosteric regulation, can be monitored by observing changes in the ¹⁹F NMR spectrum.[1][3][7]

  • In-cell NMR Spectroscopy: The lack of a background ¹⁹F signal in cells makes it possible to use fluorinated probes for in-cell NMR studies, providing insights into molecular interactions and processes within a cellular environment.

Experimental Protocols

The following are generalized protocols for using this compound as a ¹⁹F NMR probe. The specific parameters may need to be optimized for the system under investigation.

Protocol 1: General ¹⁹F NMR Sample Preparation
  • Buffer Selection: Prepare a suitable buffer for your biological sample (e.g., phosphate, Tris, HEPES) at the desired pH. Ensure the buffer components do not interfere with the ¹⁹F NMR measurements. The buffer should contain 5-10% D₂O for the NMR lock.

  • Sample Concentration: The concentration of the fluorinated probe and the biomolecule of interest will depend on the sensitivity of the NMR spectrometer and the nature of the experiment. For initial experiments, a concentration of 10-100 µM for the fluorinated probe and a similar or slightly higher concentration for the biomolecule is a good starting point.

  • Internal Standard: For quantitative measurements, include an internal standard with a known concentration and a distinct ¹⁹F chemical shift. A common standard is trifluoroacetic acid (TFA), but other standards like 3,5-bis(trifluoromethyl)benzoic acid may also be used.[8][9]

  • Sample Preparation:

    • Dissolve the biomolecule in the chosen buffer.

    • Add the this compound probe to the desired final concentration.

    • If using an internal standard, add it to the sample.

    • Gently mix the sample and transfer it to an NMR tube.

Protocol 2: ¹⁹F NMR Data Acquisition
  • Spectrometer Setup: Tune and match the NMR probe for the ¹⁹F frequency.

  • Basic 1D ¹⁹F Spectrum:

    • Acquire a simple one-dimensional ¹⁹F NMR spectrum to determine the chemical shift of the this compound probe in the presence and absence of the target biomolecule.

    • Typical acquisition parameters:

      • Pulse sequence: A simple pulse-acquire sequence.

      • Spectral width: A wide spectral width (e.g., 200 ppm) is recommended for initial experiments to ensure the signal is captured. The chemical shift of trifluoromethyl groups typically falls in the range of -60 to -80 ppm relative to CFCl₃.

      • Number of scans (ns): Dependent on the sample concentration, typically ranging from 64 to 1024 scans.

      • Relaxation delay (d1): Should be at least 1.5 times the longest T₁ relaxation time for qualitative experiments and 5 times for quantitative experiments.[10]

  • T₁ (Spin-Lattice) Relaxation Measurement:

    • Use an inversion-recovery pulse sequence to measure the T₁ relaxation time.

    • This provides information about the motional freedom of the probe. Changes in T₁ can indicate binding to a larger molecule.

  • T₂ (Spin-Spin) Relaxation Measurement:

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) or Hahn echo pulse sequence to measure the T₂ relaxation time.

    • T₂ is sensitive to slower motional processes and chemical exchange, providing further insights into binding events and dynamics.

Protocol 3: Data Analysis
  • Processing: Process the acquired FID using an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform.

  • Chemical Shift Analysis: Determine the chemical shift of the ¹⁹F signal relative to the internal standard. A change in chemical shift upon addition of a binding partner is indicative of an interaction.

  • Line Shape Analysis: Analyze the linewidth of the ¹⁹F signal. An increase in linewidth upon binding is common due to the slower tumbling of the larger complex.

  • Relaxation Data Fitting: Fit the T₁ and T₂ relaxation data to exponential decay functions to extract the relaxation times.

  • Binding Affinity (K_D) Determination: For protein-ligand interactions, perform a titration experiment by adding increasing concentrations of the ligand and monitoring the change in the ¹⁹F chemical shift. Fit the resulting binding isotherm to an appropriate binding model to determine the dissociation constant (K_D).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Representative ¹⁹F NMR Parameters of a Trifluoromethyl Probe

ConditionChemical Shift (ppm)Linewidth (Hz)T₁ (s)T₂ (ms)
Free Probe in Buffer-72.5151.2250
Probe + Target Protein-73.1500.880
Probe + Target + Ligand-72.8400.9120

Note: These are example values and will vary depending on the specific system and experimental conditions.

Table 2: Chemical Shift Changes Upon Ligand Binding

LigandConcentration (µM)Δδ (ppm)
Ligand A500.6
Ligand B500.1
Ligand C500.0

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Buffer (with 10% D2O) p2 Dissolve Target Protein p1->p2 p3 Add 3-Amino-4,4,4- trifluorobutyric acid p2->p3 p4 Add Internal Standard (e.g., TFA) p3->p4 p5 Transfer to NMR Tube p4->p5 a1 1D 19F NMR Spectrum p5->a1 a2 T1 Relaxation (Inversion Recovery) p5->a2 a3 T2 Relaxation (CPMG) p5->a3 d1 Chemical Shift Analysis a1->d1 d2 Linewidth Analysis a1->d2 d3 Relaxation Time Calculation a2->d3 a3->d3 d4 Binding Affinity (KD) Determination d1->d4

Caption: Workflow for ¹⁹F NMR experiments.

signaling_pathway cluster_enzyme Enzyme Inhibition Assay cluster_nmr 19F NMR Readout Enzyme Enzyme Product Product Enzyme->Product Catalysis NMR_Bound 19F Signal of Bound Probe (Shifted) Substrate Substrate Substrate->Enzyme Probe 3-Amino-4,4,4- trifluorobutyric acid (Inhibitor) Probe->Enzyme Binds to Active Site NMR_Free 19F Signal of Free Probe Inhibitor Test Compound Inhibitor->Enzyme Binds to Active Site NMR_Displaced 19F Signal of Displaced Probe NMR_Bound->NMR_Displaced Competitive Binding

Caption: Enzyme inhibition assay using ¹⁹F NMR.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid is a crucial building block in modern drug discovery and peptide engineering. Its trifluoromethyl group offers unique properties, such as increased metabolic stability and altered bioavailability, making it a valuable surrogate for natural amino acids like leucine. This document provides detailed protocols for the large-scale synthesis of this compound, ensuring high yield and enantiomeric purity, suitable for industrial applications. The described method is based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base, a robust and scalable approach.[1][2][3][4] This method has been successfully employed for preparing over 300 grams of the target compound.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data from the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Table 1: Summary of a Large-Scale Synthesis Run

ParameterValueReference
Scale of Synthesis>150 g[1][2][3][4]
Final Product Weight>300 g (consecutive runs)[1][2][3][4]
Enantiomeric Excess (ee)>99%[1]
Chemical Purity98.6%[5]

Table 2: Key Reagents and Solvents for a >10 g Scale Synthesis

Reagent/SolventQuantityMoles (mmol)Equivalents
Ni complex (S,2S)-427.9 g40.81.0
Dimethoxyethane (DME)140 mL-5 v/w
Water34.0 mL-1.2 v/w
6N HCl34.0 mL204.15.0

This data is adapted from a specific experimental protocol for the disassembly of the Ni(II) complex and subsequent Fmoc protection.[5]

Experimental Protocols

The synthesis is a multi-step process involving the formation of a chiral Ni(II) complex, its alkylation, and subsequent deprotection and Fmoc protection of the resulting amino acid.

1. Formation of the Chiral Ni(II) Glycine Schiff Base Complex

The synthesis begins with the preparation of a chiral nucleophilic glycine equivalent. This is achieved by forming a Ni(II) complex with a Schiff base derived from glycine and a recyclable chiral auxiliary.[1][2][3][4] Proline-derived ligands are often used for this purpose.[1]

2. Asymmetric Alkylation

The key stereochemistry-defining step is the alkylation of the chiral Ni(II) complex.

  • Reaction: The chiral glycine equivalent is alkylated with 3,3,3-trifluoroethyl iodide (CF3-CH2-I).[1][2][3][4][5][6][7]

  • Conditions: The reaction is conducted under basic conditions at ambient temperature.[1][5][6][7] This method provides an excellent stereochemical outcome without the need for cryogenic temperatures.[5][6][7]

  • Scale: This alkylation has been successfully performed on a scale involving over 200 g of the Ni(II) complex.[1]

3. Disassembly of the Ni(II) Complex and In-situ Fmoc Protection

Following alkylation, the resulting Ni(II) complex is disassembled to release the free (S)-2-amino-4,4,4-trifluorobutanoic acid, which is immediately protected with an Fmoc group.

  • Procedure:

    • To a solution of the alkylated Ni complex (e.g., 27.9 g, 40.8 mmol) in a mixture of dimethoxyethane (DME, 140 mL) and water (34.0 mL), add 6N HCl (34.0 mL, 204.1 mmol).[5]

    • Heat the resulting mixture at 60 °C for 3 hours.[5] This step breaks down the complex, releasing the amino acid and allowing for the recovery of the chiral auxiliary.[1][2][3][4]

    • After disassembly, the reaction mixture is cooled, and the pH is adjusted for the subsequent Fmoc protection step.

    • The crude amino acid is then reacted with an Fmoc-reagent (such as Fmoc-OSu) under basic conditions to yield (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

4. Purification

A significant advantage of this protocol is its minimal reliance on chromatography.

  • Method: The final product is purified by recrystallization.[5][6][7]

  • Outcome: This single purification step yields the product with high chemical (98.6%) and enantiomeric (97.8% ee) purity on a >10 g scale.[5]

Visualizations

Diagram 1: Overall Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_alkylation Asymmetric Synthesis cluster_final Final Product Formation cluster_recovery Recycling Glycine Glycine Ni_Complex Chiral Ni(II) Glycine Schiff Base Complex ChiralAux ChiralAux Ni_II_source Ni(II) Source Alkylation Alkylation with CF3-CH2-I Ni_Complex->Alkylation Alkylated_Complex Alkylated Ni(II) Complex Alkylation->Alkylated_Complex Disassembly Complex Disassembly (Acid Hydrolysis) Alkylated_Complex->Disassembly Fmoc_Protection In-situ Fmoc Protection Disassembly->Fmoc_Protection Crude Amino Acid Recovered_Aux Recovered Chiral Auxiliary Disassembly->Recovered_Aux Purification Recrystallization Fmoc_Protection->Purification Final_Product (S)-N-Fmoc-2-amino-4,4,4- trifluorobutanoic acid Purification->Final_Product

Caption: Workflow for the large-scale synthesis of the target compound.

Diagram 2: Logical Relationship of Key Steps

LogicalSteps A Step 1: Formation of Chiral Ni(II) Complex B Step 2: Asymmetric Alkylation (Key Stereochemical Step) A->B Provides chiral environment C Step 3: Deprotection/ Release of Amino Acid B->C Forms C-C bond D Step 4: Fmoc Protection C->D Generates free amine E Step 5: Purification (Crystallization) D->E Adds protecting group F High-Purity Final Product E->F Isolates final compound

Caption: Key logical steps in the synthesis protocol.

References

Application Note: Quantitative Analysis of 3-Amino-4,4,4-trifluorobutyric Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Amino-4,4,4-trifluorobutyric acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved via electrospray ionization (ESI) in positive mode, with selected reaction monitoring (SRM) for enhanced selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of fluorinated amino acid analogs.

Introduction

This compound is a fluorinated analog of the neurotransmitter gamma-aminobutyric acid (GABA). The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, making fluorinated compounds like this one of interest in drug discovery and development. Accurate and reliable quantification of such compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive protocol for the analysis of this compound, addressing common challenges associated with the analysis of polar amino acids, such as poor retention on traditional reversed-phase columns.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structural analog)

  • Acetonitrile (ACN), HPLC grade

  • Sulfosalicylic acid (SSA), 30% (w/v) in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[2][3]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to ensure complete protein precipitation.[2][3]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.[2][3]

  • Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

  • Add 450 µL of the internal standard solution (prepared in the initial mobile phase conditions).[2][3]

  • Vortex the final mixture for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation s1 100 µL Plasma s2 Add 10 µL 30% SSA s1->s2 s3 Vortex (30s) s2->s3 s4 Incubate (4°C, 30 min) s3->s4 s5 Centrifuge (12,000 rpm, 5 min) s4->s5 s6 50 µL Supernatant s5->s6 s7 Add 450 µL IS Solution s6->s7 s8 Vortex (30s) s7->s8 s9 Inject into LC-MS/MS s8->s9 G cluster_frag Proposed Fragmentation Pathway parent [M+H]⁺ m/z 158.0 frag1 Loss of HCOOH (-46 Da) parent->frag1 CID frag2 Loss of CF₃CHNH₂ (-99 Da) parent->frag2 CID prod1 Product Ion m/z 112.0 frag1->prod1 prod2 Product Ion m/z 59.0 (Proposed) frag2->prod2

References

Application Notes and Protocols: 3-Amino-4,4,4-trifluorobutyric Acid as a Versatile Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid is a non-canonical amino acid that has garnered significant interest as a building block in modern drug design. The strategic incorporation of the trifluoromethyl (CF₃) group offers a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This fluorinated β-amino acid can enhance metabolic stability, improve receptor binding affinity, and influence the conformational properties of peptides and peptidomimetics. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) also makes it a valuable scaffold for the development of novel GABA analogues. These application notes provide an overview of its utility, supported by experimental protocols and key data for its application in drug discovery.

Physicochemical and Pharmacokinetic Properties

The trifluoromethyl group imparts several advantageous properties to parent molecules, making this compound a desirable building block in medicinal chemistry.

Property EnhancedRationaleReference
Metabolic Stability The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This "metabolic blocking" at the site of fluorination can significantly increase the half-life of a drug candidate.[1]
Lipophilicity The CF₃ group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[1]
Binding Affinity The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets through modified hydrogen bonding and electrostatic interactions.[1]
Conformational Control The steric bulk and stereoelectronic effects of the CF₃ group can restrict the conformational flexibility of a peptide backbone, which can be advantageous for locking a molecule into a bioactive conformation.[2]

Applications in Drug Design

Peptidomimetics with Enhanced Stability and Potency

The incorporation of this compound into peptide sequences can lead to peptidomimetics with improved therapeutic potential. Peptides are often limited as drugs due to their poor metabolic stability. Replacing natural amino acids with this fluorinated analogue can protect the peptide backbone from proteolytic degradation.

Key Advantages:

  • Increased Protease Resistance: The trifluoromethyl group can sterically hinder the approach of proteases, slowing down enzymatic cleavage.

  • Improved Pharmacokinetics: Enhanced metabolic stability leads to a longer in vivo half-life.

  • Potentially Enhanced Biological Activity: The conformational constraints imposed by the fluorinated residue can lead to a more favorable orientation for target binding.

GABA Receptor Modulation

As a structural analogue of GABA, this compound serves as a scaffold for the design of novel GABA receptor modulators. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are important targets for drugs treating anxiety, epilepsy, and other neurological disorders.

Design Strategy: Derivatives of this compound can be synthesized to target specific GABA receptor subtypes with improved selectivity and pharmacokinetic profiles compared to existing drugs. The trifluoromethyl group can influence the binding affinity and efficacy at these receptors.

Enzyme Inhibitors

The unique electronic and steric properties of this compound make it an attractive component for the design of enzyme inhibitors, particularly for proteases. The trifluoromethyl group can act as a bioisostere for other chemical groups and interact with the active site of an enzyme to block its activity.

Example Application: Incorporating this building block into the structure of a protease inhibitor can enhance its binding to the enzyme's active site, leading to lower inhibition constants (Ki) and greater potency.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3-amino-4,4,4-trifluorobutyric acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-3-amino-4,4,4-trifluorobutyric acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-3-amino-4,4,4-trifluorobutyric acid (3 equivalents) and the coupling reagent (e.g., HCTU, 3 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the potential for steric hindrance from the trifluoromethyl group, a longer coupling time compared to standard amino acids is recommended.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is for assessing the metabolic stability of a peptide or small molecule containing this compound.

Materials:

  • Test compound (e.g., peptide containing the fluorinated amino acid)

  • Control compound (with known metabolic stability)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a solution of the test compound and control compound in a suitable solvent.

    • In a 96-well plate, add the HLM suspension to the phosphate buffer.

    • Add the test compound to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₆F₃NO₂[3]
Molecular Weight 157.09 g/mol [3]
CAS Number 584-20-3[3]
Appearance White to off-white powder---
Melting Point 197-199 °C[4]
Table 2: Biological Activity of Molecules Containing a Trifluoromethyl Group

While specific data for peptides containing this compound is emerging, the following table provides examples of the impact of trifluoromethyl groups on the biological activity of various molecules.

Compound ClassModificationTargetActivity MetricResultReference
HIV Protease InhibitorIntroduction of a trifluoroethylamideHIV ProteaseIC₅₀Increased potency against wild-type and resistant strains[5]
GABA Analogue(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGABA Transporter 3 (GAT-3)IC₅₀5 µM[6]
PeptidomimeticA series of tripeptide-based compoundsNorovirus ProteaseKᵢAs low as 75 nM[7]

Visualizations

Signaling Pathways

The incorporation of this compound can be envisioned to modulate key signaling pathways. As a GABA analogue, it can influence GABAergic neurotransmission. As a component of a protease inhibitor, it can block proteolytic cascades.

GABA_A_Receptor_Signaling GABA GABA or Analogue (e.g., containing this compound) GABA_A GABA-A Receptor GABA->GABA_A Binds Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

GABA_B_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_pre GABA or Analogue GABA_B_pre GABA-B Receptor (Presynaptic) GABA_pre->GABA_B_pre Binds Ca_channel Ca²⁺ Channel (Inhibited) GABA_B_pre->Ca_channel Inhibits NT_release Neurotransmitter Release Decreased Ca_channel->NT_release GABA_post GABA or Analogue GABA_B_post GABA-B Receptor (Postsynaptic) GABA_post->GABA_B_post Binds K_channel K⁺ Channel (Activated) GABA_B_post->K_channel Activates Hyperpolarization_post Hyperpolarization K_channel->Hyperpolarization_post Leads to Inhibition_post Inhibitory Postsynaptic Potential Hyperpolarization_post->Inhibition_post

Caption: Presynaptic and Postsynaptic GABA-B Receptor Signaling.

Protease_Inhibition_Workflow Protease Target Protease Binding Binding to Active Site Protease->Binding Substrate Natural Substrate Substrate->Binding Inhibitor Inhibitor (containing this compound) Inhibitor->Binding Cleavage Substrate Cleavage Binding->Cleavage If Substrate No_Cleavage Inhibition of Cleavage Binding->No_Cleavage If Inhibitor Biological_Effect Downstream Biological Effect Cleavage->Biological_Effect Therapeutic_Outcome Therapeutic Outcome No_Cleavage->Therapeutic_Outcome

Caption: General Workflow of Protease Inhibition.

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug design. Its unique ability to enhance metabolic stability, modulate lipophilicity, and influence ligand-receptor interactions makes it a powerful tool for medicinal chemists. The provided protocols offer a starting point for the incorporation and evaluation of this promising building block in the development of novel peptidomimetics, GABA receptor modulators, and enzyme inhibitors. Further exploration of its applications is expected to yield a new generation of more effective and durable therapeutic agents.

References

Application Notes and Protocols for the Incorporation of 3-Amino-4,4,4-trifluorobutyric Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and development. Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The presence of a trifluoromethyl group can enhance metabolic stability, increase hydrophobicity, and modulate the conformational properties of peptides, often leading to improved biological activity and pharmacokinetic profiles.

These application notes provide a comprehensive guide for the successful incorporation of 3-Amino-4,4,4-trifluorobutyric acid (TF-Aba) into synthetic peptides using solid-phase peptide synthesis (SPPS). Detailed protocols for both Fmoc and Boc protection strategies are presented, along with data on the potential benefits of such modifications and troubleshooting guidance.

Benefits of Incorporating this compound

The introduction of TF-Aba into a peptide sequence can offer several advantages, primarily due to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group. While specific data for every peptide will vary, the following table summarizes the generally observed effects of incorporating fluorinated amino acids.[1][2][3][4]

PropertyExpected Effect of TF-Aba IncorporationRationale
Proteolytic Stability IncreasedThe trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone, slowing down enzymatic degradation.[2][3][5][6]
Biological Activity Modulated (Potentially Increased)Fluorination can alter the peptide's conformation and electronic properties, leading to enhanced binding affinity with biological targets.[1]
Hydrophobicity IncreasedThe trifluoromethyl group is significantly more hydrophobic than a methyl group, which can influence peptide folding and membrane interactions.[1]
Thermal Stability IncreasedSelective fluorination can lead to peptides with increased chemical and thermal stability.[1]
Pharmacokinetics Potentially ImprovedIncreased metabolic stability can lead to a longer in vivo half-life.

Experimental Protocols

The following protocols detail the steps for incorporating this compound into peptides using standard solid-phase peptide synthesis (SPPS) methodologies. Both Fmoc and Boc strategies are covered.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol is suitable for standard automated or manual peptide synthesis.

Materials:

  • Fmoc-protected this compound (Fmoc-TF-Aba-OH)

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage and Deprotection Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation and Washing: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-TF-Aba-OH:

    • Pre-activation: In a separate vial, dissolve Fmoc-TF-Aba-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): If the Kaiser test remains positive after a second coupling, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Fmoc_SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-TF-Aba-OH (HATU/DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple kaiser->wash2 Positive cap Cap Unreacted Amines kaiser->cap Still Positive elongate Repeat for next AA kaiser->elongate Negative cap->elongate elongate->deprotect Next cycle final_deprotect Final Fmoc Deprotection elongate->final_deprotect Final AA cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify analyze Mass Spec Analysis purify->analyze

Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a TF-Aba containing peptide.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis

This protocol is an alternative to the Fmoc strategy and is particularly useful for certain peptide sequences.

Materials:

  • Boc-protected this compound (Boc-TF-Aba-OH)

  • Appropriate solid support resin (e.g., Merrifield resin)

  • Standard Boc-protected amino acids

  • Coupling Reagents:

    • HBTU / HOBt / DIEA

    • DIC / HOBt

  • Deprotection Reagent: 50% TFA in DCM

  • Neutralization Reagent: 10% DIEA in DCM

  • Solvents: DMF, DCM

  • Washing Solvents: DCM, Isopropanol, DMF

  • Cleavage Reagent: Anhydrous HF with scavengers (e.g., anisole)

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1 minute.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Wash the resin with isopropanol (2x) and DCM (3x).

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling of Boc-TF-Aba-OH:

    • Pre-activation: In a separate vial, dissolve Boc-TF-Aba-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test to monitor the reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids.

  • Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).

  • HF Cleavage:

    • Dry the resin thoroughly under vacuum.

    • Perform the HF cleavage using a specialized apparatus with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Peptide Precipitation and Purification:

    • After removal of HF, wash the resin with cold diethyl ether to precipitate the peptide.

    • Proceed with purification and analysis as described in Protocol 1 (steps 9b-d).

Boc_SPPS_Workflow start Start with Resin swell Swell Resin in DCM start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect wash1 Wash (DCM) deprotect->wash1 neutralize Neutralize (10% DIEA/DCM) wash1->neutralize wash2 Wash (DCM) neutralize->wash2 couple Couple Boc-TF-Aba-OH (HBTU/HOBt/DIEA) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 elongate Repeat for next AA wash3->elongate elongate->deprotect Next cycle final_deprotect Final Boc Deprotection elongate->final_deprotect Final AA cleave HF Cleavage final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify analyze Mass Spec Analysis purify->analyze

Caption: Workflow for Boc-based solid-phase peptide synthesis of a TF-Aba containing peptide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from the TF-Aba residue.- Inefficient activation.- Peptide aggregation.- Perform a second coupling.- Use a more powerful coupling reagent like HATU.- Increase coupling time and/or temperature.- Use a solvent mixture (e.g., DMF/DMSO) to disrupt aggregation.- If the problem persists, cap the unreacted amines.
Low Cleavage Yield - Incomplete cleavage from the resin.- Adsorption of the hydrophobic peptide to the resin.- Extend cleavage time.- Use a stronger acid cocktail (if compatible with protecting groups).- Wash the resin with a small amount of TFA after the initial filtration to recover more product.
Side Product Formation - Racemization during activation.- Side-chain protecting group instability.- Avoid prolonged pre-activation times.- Use an alternative base like 2,4,6-collidine instead of DIEA.- Ensure the appropriate orthogonal protection strategy is used.
Difficulty in Purification - Aggregation of the crude peptide.- Co-elution with closely related impurities (e.g., deletion sequences).- Dissolve the crude peptide in a stronger solvent (e.g., with Guanidinium HCl or Urea) before injection.- Optimize the RP-HPLC gradient (e.g., use a shallower gradient).- Use a different stationary phase or mobile phase modifier.

Data Presentation

The following tables present hypothetical data to illustrate the potential impact of incorporating this compound into a model peptide (e.g., a known antimicrobial peptide). Researchers should generate their own data for specific peptide sequences.

Table 1: Synthesis and Purification Data

PeptideCoupling Efficiency of TF-Aba (%)Overall Crude Yield (%)Purity after HPLC (%)
Model Peptide (Native)N/A45>98
Model Peptide + TF-Aba>98 (with double coupling)38>97

Table 2: Stability and Activity Data

PeptideHalf-life in Human Serum (hours)MIC against E. coli (µg/mL)Hemolytic Activity (HC₅₀, µg/mL)
Model Peptide (Native)1.516150
Model Peptide + TF-Aba6.28165

Conclusion

The incorporation of this compound into peptides offers a promising avenue for enhancing their therapeutic potential. By leveraging the unique properties of the trifluoromethyl group, researchers can design peptides with improved stability and potentially greater biological efficacy. The protocols and guidelines presented here provide a solid foundation for the successful synthesis and evaluation of TF-Aba-containing peptides, paving the way for the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Cell Permeability Assays of 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid analog with potential applications in drug discovery and development. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and membrane permeability.[1] Assessing the cell permeability of this compound is a critical step in evaluating its potential as a therapeutic agent, particularly for its ability to be absorbed orally or to cross the blood-brain barrier (BBB).

These application notes provide detailed protocols for three standard in vitro assays to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[2] It is a cost-effective initial screen to assess the ability of a compound to cross a lipid membrane by passive diffusion. The assay measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[2]

Data Presentation: PAMPA Permeability of this compound
CompoundAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
This compoundPAMPA-GIT5.8Moderate
This compoundPAMPA-BBB3.5Moderate
Caffeine (Control)PAMPA-BBB15.2High
Atenolol (Control)PAMPA-GIT0.1Low

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: PAMPA-BBB Assay

This protocol is specifically adapted for assessing blood-brain barrier permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with donor and acceptor wells)

  • Porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • DMSO (for stock solutions)

  • Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS/MS system)

Procedure:

  • Prepare Stock Solutions: Dissolve this compound and control compounds in DMSO to create 10 mM stock solutions.

  • Prepare Donor Solutions: Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be less than 1%.

  • Coat the PAMPA Plate: Apply 5 µL of the porcine brain lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.

  • Add Acceptor Solution: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Add Donor Solution: Add 200 µL of the prepared donor solutions to the corresponding wells of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

Where:

  • Vd = Volume of the donor well

  • Va = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • Ca(t) = Concentration in the acceptor well at time t

  • Ceq = Equilibrium concentration = (Vd * Cd(0)) / (Vd + Va)

  • Cd(0) = Initial concentration in the donor well

Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solutions in DMSO prep_donor Dilute Stocks to 100 µM in PBS (Donor Solution) prep_stock->prep_donor prep_acceptor Fill Acceptor Plate with PBS assemble Assemble PAMPA Sandwich prep_acceptor->assemble coat_plate Coat Donor Plate with Lipid Membrane coat_plate->assemble add_donor Add Donor Solution assemble->add_donor incubate Incubate (4-18h, RT) add_donor->incubate collect_samples Collect Samples from Donor & Acceptor Wells incubate->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[3][4] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[3] This assay can assess both passive and active transport mechanisms.

Data Presentation: Caco-2 Permeability of this compound
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compoundA -> B4.21.2Moderate
This compoundB -> A5.0
Propranolol (Control)A -> B25.00.9High
Atenolol (Control)A -> B0.21.1Low
Digoxin (Control)A -> B0.115.0Low (Efflux Substrate)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Control compounds (e.g., propranolol, atenolol, digoxin)

  • TEER meter

  • Lucifer yellow

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells in T-75 flasks. Passage cells every 3-4 days.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • TEER Measurement: Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be >200 Ω·cm² for a tight monolayer.[5]

    • Lucifer Yellow Assay: Add Lucifer yellow to the apical side and measure its permeation to the basolateral side. Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Experiment (Bidirectional):

    • Apical to Basolateral (A -> B):

      • Wash the monolayers twice with pre-warmed HBSS.

      • Add 0.4 mL of the test compound solution (10 µM in HBSS) to the apical side and 1.2 mL of HBSS to the basolateral side.

      • Incubate at 37°C with gentle shaking for 2 hours.

      • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min) and from the apical side at the end of the experiment.

    • Basolateral to Apical (B -> A):

      • Wash the monolayers twice with pre-warmed HBSS.

      • Add 1.2 mL of the test compound solution (10 µM in HBSS) to the basolateral side and 0.4 mL of HBSS to the apical side.

      • Incubate and collect samples as described for the A -> B direction.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

Data Analysis: The Papp is calculated as described for the PAMPA assay. The efflux ratio is calculated as:

Efflux Ratio = Papp (B -> A) / Papp (A -> B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[6]

Visualization: Caco-2 Assay Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_permeability Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 Cells seed_transwells Seed on Transwell Inserts culture_cells->seed_transwells differentiate Differentiate for 21-25 Days seed_transwells->differentiate teer Measure TEER (>200 Ω·cm²) differentiate->teer lucifer_yellow Lucifer Yellow Permeability teer->lucifer_yellow wash Wash Monolayers with HBSS lucifer_yellow->wash add_compound Add Compound (A->B and B->A) wash->add_compound incubate Incubate (2h, 37°C) add_compound->incubate collect_samples Collect Samples incubate->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

MDCK-MDR1 Cell Permeability Assay

The MDCK-MDR1 assay is specifically designed to assess whether a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[7] MDCK cells are transfected with the human MDR1 gene, which encodes for P-gp.[8] This assay is crucial for predicting a compound's ability to cross the blood-brain barrier, as P-gp is highly expressed in the brain endothelium and actively transports many xenobiotics out of the brain.[7]

Data Presentation: MDCK-MDR1 Permeability of this compound
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)P-gp Substrate
This compoundA -> B3.81.5No
This compoundB -> A5.7
Propranolol (Control)A -> B28.01.0No
Digoxin (Control)A -> B0.225.0Yes

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: MDCK-MDR1 Permeability Assay

Materials:

  • MDCK-MDR1 cells

  • DMEM with high glucose, supplemented with 10% FBS and appropriate selection antibiotics

  • Transwell inserts

  • HBSS, pH 7.4

  • This compound

  • Control compounds (e.g., propranolol, digoxin)

  • P-gp inhibitor (e.g., verapamil or cyclosporin A)

  • TEER meter

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding: Culture and seed MDCK-MDR1 cells on Transwell inserts as described for Caco-2 cells. The cells typically form a confluent monolayer in 3-5 days.[7]

  • Monolayer Integrity Check: Measure TEER values, which should be >200 Ω·cm².[7]

  • Permeability Experiment (Bidirectional):

    • Perform the A -> B and B -> A permeability experiments as described for the Caco-2 assay.

    • To confirm P-gp involvement, a parallel experiment can be run in the presence of a P-gp inhibitor (e.g., 10 µM verapamil).

  • Quantification: Analyze sample concentrations using LC-MS/MS.

Data Analysis: Calculate Papp and the efflux ratio as previously described. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Visualization: MDCK-MDR1 Assay Workflow

MDCK_MDR1_Workflow cluster_culture Cell Culture cluster_integrity Monolayer Integrity Check cluster_permeability Permeability Assay cluster_analysis Analysis culture_cells Culture MDCK-MDR1 Cells seed_transwells Seed on Transwell Inserts culture_cells->seed_transwells form_monolayer Form Monolayer (3-5 Days) seed_transwells->form_monolayer teer Measure TEER (>200 Ω·cm²) form_monolayer->teer wash Wash Monolayers teer->wash add_compound Add Compound (A->B & B->A) ± P-gp Inhibitor wash->add_compound incubate Incubate (1-2h, 37°C) add_compound->incubate collect_samples Collect Samples incubate->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate assess_pgp Assess P-gp Substrate Potential calculate->assess_pgp

Caption: Workflow for the MDCK-MDR1 Permeability Assay.

References

No Efficacy Data Available for 3-Amino-4,4,4-trifluorobutyric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no peer-reviewed studies detailing the in vivo efficacy, pharmacological activity, or mechanism of action of 3-Amino-4,4,4-trifluorobutyric acid (ATB) in animal models could be located. As a result, the creation of detailed application notes and protocols for testing the efficacy of this compound is not possible at this time.

This compound is a fluorinated analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). While the rationale for its synthesis likely involves the exploration of its potential as a modulator of the GABAergic system, there is no publicly available data from preclinical studies in animal models to support any therapeutic application.

Our investigation sought to identify studies that would provide the necessary foundation for the requested application notes, including:

  • Efficacy studies: Reports on the use of ATB in established animal models of diseases, such as epilepsy, anxiety, or other neurological disorders.

  • Pharmacological studies: Data on the in vivo effects of ATB on animal behavior, physiology, or specific biomarkers.

  • Mechanistic studies: Investigations into how ATB interacts with biological targets, such as GABA receptors, in a living organism.

  • Pharmacokinetic studies: Information on the absorption, distribution, metabolism, and excretion (ADME) of ATB in animals, which is crucial for designing efficacy studies.

The absence of such data prevents the creation of the following components requested by the user:

  • Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format.

  • Detailed Experimental Protocols: Protocols are based on previously conducted and published experiments, which are not available for ATB.

  • Signaling Pathway and Workflow Diagrams: Visual representations of mechanisms and experimental designs cannot be generated without established knowledge of the compound's in vivo effects.

It is important to note that research on novel compounds is an ongoing process, and information may become available in the future. Researchers interested in the potential of this compound would need to conduct foundational in vitro and in vivo studies to characterize its biological activity before proceeding to efficacy testing in animal models.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-4,4,4-trifluorobutyric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials.
Presence of unreacted starting materialsPerform an aqueous work-up. Adjust the pH to isolate the amphoteric amino acid. Wash with an organic solvent to remove non-polar starting materials.
Formation of side productsCharacterize impurities using LC-MS and Nuclear Magnetic Resonance (NMR) to understand their structure. Develop a purification strategy based on the physicochemical differences between the product and impurities (e.g., polarity, solubility).
Residual solventsAfter extraction, dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. Use a rotary evaporator followed by a high-vacuum pump to remove trace solvents.

Issue 2: Difficulty in Crystallization/Recrystallization

Potential Cause Recommended Solution
Product is an oil or waxTry co-evaporation with a non-polar solvent like toluene to remove residual volatile impurities. Attempt to precipitate the product as a salt (e.g., hydrochloride) by treating it with HCl in an appropriate solvent.
Incorrect solvent systemScreen a variety of solvent systems. Start with a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures. Common choices for amino acids include water, ethanol, isopropanol, or mixtures with other organic solvents.
Presence of impurities inhibiting crystallizationPurify the crude product by column chromatography before attempting recrystallization. Even small amounts of impurities can sometimes prevent crystal formation.
Supersaturation not achievedSlowly cool the saturated solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Issue 3: Inaccurate Purity Assessment

Potential Cause Recommended Solution
Non-volatile impurities not detected by Gas Chromatography (GC)Use multiple analytical techniques for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is recommended.
Compound is not UV activeEmploy a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) with your HPLC. Alternatively, derivatize the amino acid to introduce a UV-active chromophore.
Inaccurate quantificationUse a calibrated internal standard for GC or HPLC analysis to ensure accurate quantification of purity.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of fluorinated amino acids may include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, elimination), and residual solvents. If protecting groups are used, incomplete deprotection can also lead to impurities.

Q2: What is a general workflow for the purification of this compound?

A2: A typical workflow starts with an aqueous work-up of the reaction mixture, followed by extraction into an organic solvent. The crude product obtained after solvent evaporation can then be further purified by recrystallization or column chromatography. Purity should be assessed at each stage using appropriate analytical techniques.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity analysis.

  • For routine checks: Thin Layer Chromatography (TLC).

  • For quantitative purity assessment: Gas Chromatography (GC) after silylation or High-Performance Liquid Chromatography (HPLC).

  • For structural confirmation and impurity identification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

  • For chiral purity (if applicable): Chiral HPLC or chiral GC.

Q4: Can I use distillation to purify this compound?

A4: As this compound is a solid amino acid, it is not suitable for standard distillation. However, related intermediates, such as esters of the compound, may be purified by distillation under reduced pressure.

Experimental Protocols

General Protocol for Extractive Work-up and Purification

  • Quenching and pH Adjustment: Quench the reaction mixture with water or a suitable aqueous solution. Adjust the pH of the aqueous solution. As an amino acid, the solubility will be minimal at its isoelectric point.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.

  • Isolation of Product: Adjust the pH of the aqueous layer to favor the solubility of the amino acid salt and wash with an organic solvent. Then, adjust the pH to the isoelectric point to precipitate the product, or extract the product into an organic solvent after appropriate pH adjustment.

  • Drying and Concentration: Dry the organic extracts containing the product over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_fine_purification Fine Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up (pH Adjustment) Reaction_Mixture->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Chromatography Column Chromatography Crude_Product->Chromatography Option 2 Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Purity_Analysis Purity Analysis (HPLC, GC, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (e.g., by HPLC/GC) Start->Check_Purity Purity_OK Purity > 95%? Check_Purity->Purity_OK Product_OK Product Meets Specifications Purity_OK->Product_OK Yes Troubleshoot Identify Issue Purity_OK->Troubleshoot No Low_Yield Low Yield Troubleshoot->Low_Yield Impure Low Purity Troubleshoot->Impure No_Crystals No Crystals Formed Troubleshoot->No_Crystals Optimize_Extraction Optimize Extraction/Work-up Low_Yield->Optimize_Extraction Column_Chromatography Perform Column Chromatography Impure->Column_Chromatography Recrystallization_Screen Screen Recrystallization Solvents No_Crystals->Recrystallization_Screen Optimize_Extraction->Start Column_Chromatography->Start Recrystallization_Screen->Start

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Amino-4,4,4-trifluorobutyric acid in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is anticipated to be relatively stable in neutral and mildly acidic aqueous solutions at room temperature for short-term experiments. The carbon-fluorine bonds in the trifluoromethyl group are inherently strong, contributing to the molecule's overall chemical robustness. However, stability can be compromised under specific conditions such as high pH, elevated temperatures, and prolonged exposure to light.

Q2: Are there known degradation pathways for this compound in solution?

A2: While specific studies on this molecule are not extensively available, based on the chemistry of similar aliphatic trifluoromethyl compounds, two primary degradation pathways can be anticipated under stress conditions:

  • Hydrolysis of the Trifluoromethyl Group: Under strongly basic conditions (high pH), the trifluoromethyl (-CF3) group can undergo hydrolysis to a carboxylic acid (-COOH) group. This would result in the formation of 3-aminobutyric acid and fluoride ions.

  • Photodegradation: Exposure to high-intensity UV light may lead to degradation, a common pathway for many organic molecules. The specific photoproducts for this compound are not well-documented.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a suitable buffer, preferably with a slightly acidic to neutral pH (e.g., pH 5-7). It is recommended to use purified water (e.g., Milli-Q® or equivalent). Store stock solutions at 2-8°C for short-term use (days to a week) and in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Is this compound compatible with common laboratory solvents and buffers?

A4: The compound is generally compatible with common aqueous buffers (e.g., phosphate, acetate) and polar organic solvents like DMSO and methanol for creating stock solutions. However, it is crucial to avoid strongly basic buffers, as they can promote the hydrolysis of the trifluoromethyl group. When using organic co-solvents in aqueous buffers, ensure they do not introduce impurities or react with the compound.

Troubleshooting Guide: Stability in Solution

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent experimental results over time. Degradation of the compound in the experimental solution.Verify Solution pH: Ensure the pH of your buffer or media is within the optimal range (slightly acidic to neutral). Avoid alkaline conditions. • Control Temperature: Maintain a consistent and appropriate temperature for your experiment. Avoid prolonged exposure to elevated temperatures. • Protect from Light: If the experiment is light-sensitive, conduct it under subdued lighting or in light-protected containers. • Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of this compound immediately before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Conduct a Forced Degradation Study: To identify potential degradants, subject a sample of the compound to stress conditions (e.g., high pH, high temperature, UV light) and analyze the resulting mixture. This can help in identifying the retention times of potential impurities. • Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from potential degradation products. This is known as a stability-indicating method.
Precipitation of the compound from the solution. Poor solubility or change in solution conditions.Check Solubility Limits: Ensure the concentration of your solution does not exceed the solubility of the compound in the chosen solvent or buffer. • pH Adjustment: The solubility of amino acids can be pH-dependent. Adjusting the pH might improve solubility. • Co-solvent Use: For compounds with limited aqueous solubility, a small percentage of a compatible organic co-solvent (e.g., DMSO, ethanol) can be used. However, verify the co-solvent's compatibility with your experimental system.

Predicted Stability Profile

The following table provides a qualitative prediction of the stability of this compound in aqueous solution under various conditions. This is a general guide, and stability should be experimentally verified for specific applications.

Condition Parameter Expected Stability Potential Degradation Pathway
pH pH < 4Generally Stable-
pH 4 - 7.5Expected to be Stable-
pH > 8Potential for DegradationHydrolysis of the trifluoromethyl group.
Temperature 2 - 8 °CExpected to be Stable-
Room Temperature (~25 °C)Generally Stable (short-term)-
> 40 °CIncreased rate of degradation, especially at non-optimal pH.Accelerated hydrolysis.
Light Ambient LightGenerally Stable-
UV ExposurePotential for DegradationPhotodegradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat a solution of the compound (100 µg/mL in a neutral buffer) at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a neutral buffer) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Proposed Stability-Indicating HPLC Method

This method is a starting point for developing a validated stability-indicating assay.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Note: Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)) may be necessary for higher sensitivity and specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Dilute to 100 µg/mL C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Dilute to 100 µg/mL D Oxidative Stress (3% H2O2, RT) A->D Dilute to 100 µg/mL E Thermal Stress (60°C Solution) A->E Dilute to 100 µg/mL F Photolytic Stress (UV Light, RT) A->F Dilute to 100 µg/mL G Neutralize Acid/Base Samples B->G C->G H HPLC Analysis D->H E->H F->H G->H I Compare to Control H->I J Identify & Quantify Degradants I->J

Caption: Experimental workflow for a forced degradation study.

degradation_pathway Parent This compound Deg1 3-Aminobutyric acid + 3F- Parent->Deg1  Base Hydrolysis (High pH) Deg2 Photodegradation Products Parent->Deg2  UV Light Exposure

Caption: Potential degradation pathways for this compound.

Technical Support Center: Synthesis of 3-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-4,4,4-trifluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important fluorinated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting material is ethyl trifluoroacetoacetate. This compound is often reacted with an amine in the presence of an acid to form an intermediate, ethyl 3-amino-4,4,4-trifluorocrotonate, which is then hydrolyzed to the final product. Other approaches may involve asymmetric synthesis using chiral auxiliaries or Reformatsky-type reactions.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. The formation of the intermediate, ethyl 3-amino-4,4,4-trifluorocrotonate, can achieve yields of 60-75%.[1] Subsequent hydrolysis and purification steps will affect the overall yield. Asymmetric syntheses may have different yield profiles depending on the specific chiral auxiliary and catalyst used.

Q3: What are the main challenges in purifying the final product?

A3: Purification of this compound can be challenging due to its high polarity and potential for side products. Common impurities may include unreacted starting materials, byproducts from side reactions such as condensation products, and diastereomers in the case of asymmetric synthesis.[2] Purification often involves techniques like column chromatography or recrystallization, which may require careful solvent selection to achieve high purity.

Q4: Can this synthesis be performed stereoselectively?

A4: Yes, asymmetric synthesis of specific enantiomers of this compound has been reported. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction, leading to the formation of either the (R)- or (S)-enantiomer with high diastereomeric excess.[3]

Troubleshooting Guide

Issue 1: Low Yield of Ethyl 3-amino-4,4,4-trifluorocrotonate Intermediate

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to byproduct formation. The reaction of the enolate with the amine is often carried out at temperatures between 50 to 160°C.[4]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent, base, and acid is crucial. Cyclohexane is a common solvent for the reaction of the enolate with the amine.[1] The molar ratio of reactants is also critical; for instance, using 1.1 to 4.0 moles of amine per mole of alkyl trifluoroacetate is a typical range.[4]

  • Water Content:

    • Solution: The presence of excess water can inhibit the reaction. Ensure that all solvents and reagents are appropriately dried. In some procedures, continuous removal of water using a Dean-Stark apparatus is employed to drive the reaction forward.[4]

Issue 2: Formation of Impurities and Byproducts

Possible Causes and Solutions:

  • Side Reactions of Starting Materials:

    • Solution: The quality of the starting ethyl trifluoroacetoacetate is important. Impurities in the starting material can lead to the formation of undesired byproducts. Using freshly distilled starting materials can improve the purity of the product.

  • Condensation Reactions:

    • Solution: Undesired condensation reactions can occur, especially at elevated temperatures. Carefully control the reaction temperature and consider using a milder catalyst or reaction conditions.

  • Formation of Diastereomers (in Asymmetric Synthesis):

    • Solution: The diastereomeric ratio is highly dependent on the choice of chiral auxiliary, catalyst, and reaction conditions. Screening different catalysts and solvents can help to optimize the stereoselectivity. For example, in some asymmetric syntheses, the choice of a specific cinchona alkaloid derivative as a catalyst can significantly influence the diastereomeric ratio.[5]

Issue 3: Difficulties in the Hydrolysis of Ethyl 3-amino-4,4,4-trifluorocrotonate

Possible Causes and Solutions:

  • Incomplete Hydrolysis:

    • Solution: The hydrolysis of the ester to the carboxylic acid can be sluggish. Ensure sufficient reaction time and appropriate concentration of the acid or base catalyst. Both acidic and basic hydrolysis conditions can be employed.

  • Degradation of the Product:

    • Solution: Harsh hydrolysis conditions (e.g., high temperatures or very strong acid/base) can potentially lead to degradation of the product. Milder conditions, such as using a weaker acid or base and controlling the temperature, may be necessary. Monitoring the reaction progress is key to stopping it once the starting material is consumed to prevent further degradation.

Issue 4: Challenges in Product Isolation and Purification

Possible Causes and Solutions:

  • Product is Highly Water-Soluble:

    • Solution: Due to the presence of both an amino and a carboxylic acid group, the product can be highly soluble in water, making extraction difficult. Using a continuous liquid-liquid extractor or performing multiple extractions with an appropriate organic solvent can improve recovery. Lyophilization of the aqueous layer can also be a method to recover the product.

  • Co-elution of Impurities during Chromatography:

    • Solution: If impurities are difficult to separate by column chromatography, consider derivatizing the amino acid (e.g., by protecting the amine or acid group) to alter its polarity and improve separation. Alternatively, recrystallization from a carefully selected solvent system may be effective.

  • Presence of Inorganic Salts:

    • Solution: After workup, inorganic salts may remain in the product. Washing the crude product with a minimal amount of cold solvent in which the product has low solubility can help remove these salts. Alternatively, desalting using ion-exchange chromatography can be employed.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of the intermediate, ethyl 3-amino-4,4,4-trifluorocrotonate, based on literature data.

ParameterCondition ACondition BYield (%)Reference
Amine 40% aq. MethylamineAmmonium acetate73[1]
Solvent CyclohexaneToluene62[1]
Temperature 50-60 °C80-90 °CVaries[4]
Catalyst (Asymmetric) dhQN-2QN-7d.r. 1:2.4d.r. 1:1.9

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate

This protocol is a generalized procedure based on common methods reported in the literature.[1][4]

  • Enolate Formation: In a nitrogen-inertized reaction flask, charge ethyl trifluoroacetoacetate and ethyl acetate. Cool the mixture to 18-20°C.

  • Slowly add solid sodium ethoxide while maintaining the temperature below 20°C.

  • Stir the mixture at room temperature for 30 minutes, then heat to approximately 76°C for 4 hours.

  • Distill off excess ethyl acetate and ethanol under reduced pressure.

  • Suspend the resulting crude sodium enolate in cyclohexane.

  • Amination: Add anhydrous acetic acid to the suspension.

  • Slowly add an aqueous solution of the desired amine (e.g., methylamine or ammonia as ammonium acetate) while controlling the temperature.

  • Heat the reaction mixture to reflux and remove the water formed using a Dean-Stark apparatus.

  • Monitor the reaction until no more water separates.

  • Work-up and Purification: Cool the reaction mixture and wash with water.

  • Separate the organic phase, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 3-amino-4,4,4-trifluorocrotonate.

Protocol 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of the crotonate intermediate.

  • Hydrolysis: Dissolve the purified ethyl 3-amino-4,4,4-trifluorocrotonate in a suitable solvent (e.g., ethanol, water).

  • Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC or another suitable method until the starting material is consumed.

  • Work-up:

    • Acidic Hydrolysis: Cool the reaction mixture and neutralize with a base to the isoelectric point of the amino acid. The product may precipitate and can be collected by filtration. If it remains in solution, concentrate the solution and purify the residue.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with an acid to the isoelectric point. Collect the precipitated product by filtration or extract from the aqueous solution.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., water/ethanol mixture) or by ion-exchange chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product & Purification Start1 Ethyl Trifluoroacetoacetate Step1 Enolate Formation Start1->Step1 Start2 Amine Source Step2 Amination Start2->Step2 Step1->Step2 Intermediate Ethyl 3-amino-4,4,4-trifluorocrotonate Step2->Intermediate Step3 Hydrolysis FinalProduct This compound Step3->FinalProduct Intermediate->Step3 Purification Purification FinalProduct->Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Problem Low Yield Observed Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Decomposition? Problem->Cause3 Solution1 Increase reaction time/temp Monitor reaction progress Cause1->Solution1 Solution2 Optimize solvent/base/acid Check reactant ratios Cause2->Solution2 Solution3 Use milder conditions Control temperature carefully Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimizing Reactions with 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 3-Amino-4,4,4-trifluorobutyric acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into peptides?

The primary challenge arises from the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. This effect significantly reduces the nucleophilicity of the β-amino group, making peptide bond formation with the incoming activated carboxyl group of the next amino acid difficult. This can often result in low coupling yields.[1]

Q2: Which coupling reagents are most effective for this compound?

Due to the reduced nucleophilicity of the amino group, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may not be sufficient. More potent coupling reagents are recommended to overcome the activation energy barrier.

Coupling Reagent ClassExamplesEfficacy for Trifluoromethylated Amino Acids
Uronium/Aminium HATU, HCTU, HBTUHighly Recommended . HATU is often considered the gold standard for difficult couplings due to its high reactivity.[1]
Phosphonium PyBOP, PyAOPRecommended . These are also highly effective for sterically hindered or electron-deficient amino acids.
Carbodiimides DCC, DICUse with caution . May result in low yields and require longer reaction times. Often used with additives like HOBt.

Q3: What is a "double coupling" strategy and when should I use it?

A "double coupling" strategy involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective method to drive the reaction to completion when a single coupling fails to achieve complete incorporation, a common issue with trifluoromethylated amino acids. It is advisable to perform a qualitative test (e.g., Kaiser test) after the first coupling; a positive result indicating free amines suggests the need for a second coupling.

Q4: How can I minimize racemization during the coupling of this compound?

Racemization can occur during the activation of the carboxylic acid. To minimize this:

  • Use appropriate coupling reagents: Some reagents are known to suppress racemization better than others.

  • Control the temperature: Running the reaction at a lower temperature can reduce the rate of racemization.

  • Optimize the base: The choice and amount of base used can influence the extent of racemization. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used.

Q5: What are the recommended solvent systems for reactions with this compound?

The choice of solvent is crucial for solvating the peptide-resin complex and facilitating the reaction. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences. For particularly challenging couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Peptide

Potential Cause Recommended Solution(s)
Incomplete coupling of the trifluoromethylated amino acid. 1. Switch to a more potent coupling reagent like HATU or HCTU. 2. Perform a "double coupling" of the this compound. 3. Increase the coupling reaction time.
Steric hindrance from the trifluoromethyl group. 1. Increase the reaction temperature cautiously, monitoring for racemization. 2. Consider synthesizing a dipeptide building block in solution where the trifluoromethylated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence.[1]

Problem 2: Presence of Deletion Sequences in Mass Spectrometry Analysis

Potential Cause Recommended Solution(s)
Incomplete coupling of an amino acid followed by successful coupling of the subsequent residue. 1. Implement a capping step after the coupling of the this compound to block any unreacted amines. Acetic anhydride is commonly used for this purpose. 2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature).

Problem 3: Difficulty in Purifying the Final Peptide

Potential Cause Recommended Solution(s)
Presence of closely eluting deletion or modified peptides. 1. Optimize the reversed-phase high-performance liquid chromatography (RP-HPLC) gradient to improve separation. A shallower gradient can often resolve closely eluting species. 2. Consider using a different stationary phase or ion-pairing agent in your mobile phase.
Poor solubility of the crude peptide. 1. Dissolve the crude peptide in a minimal amount of 0.1% aqueous trifluoroacetic acid (TFA). If solubility remains an issue, a small amount of acetonitrile or DMSO can be added.[1]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU in SPPS

  • First Coupling:

    • Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-3-Amino-4,4,4-trifluorobutyric acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Monitoring:

    • Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, repeat steps 1.2 through 1.5 with a fresh solution of activated Fmoc-3-Amino-4,4,4-trifluorobutyric acid.

  • Capping (Optional but Recommended):

    • After a negative Kaiser test, or if you wish to cap any remaining unreacted amines, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

Visualizations

experimental_workflow start Start: Resin with Free N-terminus deprotection Fmoc Deprotection (e.g., Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 first_coupling First Coupling (45-60 min) wash1->first_coupling pre_activation Pre-activate: Fmoc-AA-CF3 + HATU + DIPEA in DMF pre_activation->first_coupling wash2 Wash (DMF) first_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test second_coupling Second Coupling (Repeat Pre-activation and Coupling) kaiser_test->second_coupling Positive (Blue) capping Capping (e.g., Acetic Anhydride) kaiser_test->capping Negative (Yellow) wash3 Wash (DMF) second_coupling->wash3 wash3->capping next_cycle Proceed to Next Coupling Cycle capping->next_cycle

Caption: Double coupling workflow for incorporating this compound.

troubleshooting_logic low_yield Low Peptide Yield incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling potent_reagent Use More Potent Coupling Reagent (e.g., HATU) incomplete_coupling->potent_reagent Yes other_issues Investigate Other Potential Issues (e.g., Purification Loss) incomplete_coupling->other_issues No double_couple Perform Double Coupling potent_reagent->double_couple increase_time Increase Reaction Time double_couple->increase_time dipeptide_strategy Consider Dipeptide Building Block Strategy increase_time->dipeptide_strategy

Caption: Troubleshooting logic for low peptide yield.

Caption: Comparison of orthogonal protection strategies in peptide synthesis.

References

Technical Support Center: Crystallization of 3-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Amino-4,4,4-trifluorobutyric acid. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Crystallization: A Step-by-Step Guide

Researchers may encounter several issues during the crystallization of this compound, from complete solubility to the formation of oils instead of crystals. This guide provides systematic steps to address these challenges.

Q1: My compound will not crystallize and remains fully dissolved. What should I do?

A1: This indicates that the solution is not supersaturated. Here are several approaches to induce crystallization:

  • Increase Concentration: The most straightforward method is to reduce the volume of the solvent. This can be achieved by gentle heating under a stream of nitrogen or by rotary evaporation. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and inclusion of impurities.[1]

  • Add an Anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes persistently cloudy. Then, add a few drops of the good solvent to redissolve the cloudiness and allow the solution to cool slowly. Common anti-solvents for polar compounds include ethers or hydrocarbons.

  • Cooling: If the compound is soluble at room temperature, try cooling the solution in an ice bath or refrigerator. Slow cooling is crucial for the formation of well-ordered crystals.

  • pH Adjustment: As an amino acid, this compound is a zwitterionic compound. Its solubility is highly dependent on pH. Adjusting the pH of the solution to the isoelectric point of the molecule will minimize its solubility and can induce crystallization.[2] However, this method can sometimes be inefficient.[2]

Q2: The compound has "oiled out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This often happens if the solution is too concentrated or cooled too quickly.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the primary solvent to dilute the solution slightly, then allow it to cool more slowly.

  • Change Solvent System: The chosen solvent may not be appropriate. A different solvent or solvent mixture may favor crystal formation. Experiment with various solvent systems, such as alcohol-water mixtures.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid material, add a "seed crystal" to the supersaturated solution to initiate crystallization.

Q3: Crystallization is happening too quickly, resulting in fine powder or poor purity. How can I slow it down?

A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1]

  • Slow Cooling: Ensure the solution cools down as slowly as possible. This can be achieved by placing the flask in an insulated container (like a Dewar flask or a beaker wrapped in glass wool) to slow the rate of heat loss.

  • Use More Solvent: Add a slight excess of the hot solvent to ensure the compound does not crash out of the solution immediately upon cooling.[1] This will keep the compound soluble for a longer period, allowing for more controlled crystal growth.[1]

  • Reduce Supersaturation: If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized high supersaturation.

Q4: The crystallization yield is very low. How can I improve it?

A4: A low yield can be due to several factors:[1]

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1] Before filtration, you can check for this by taking a small sample of the mother liquor and evaporating it to see if a substantial amount of solid remains.[1] If so, you may need to concentrate the mother liquor to recover more product.

  • Premature Filtration: Ensure the crystallization process is complete before filtering. Allow sufficient time for the crystals to form and grow, which could be several hours to overnight.

  • Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for crystallizing this compound?

Q: How does the trifluoromethyl group affect crystallization?

A: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the amino and carboxylic acid groups, which in turn affects the zwitterionic character and solubility of the molecule at different pH values.[3] It also increases the molecule's lipophilicity, which may necessitate the use of less polar solvent systems than for non-fluorinated analogues.

Q: Is it necessary to control the pH during crystallization?

A: Yes, for zwitterionic compounds like amino acids, pH is a critical parameter. The lowest solubility is typically at the isoelectric point (pI). Dissolving the compound in a slightly acidic or basic solution and then carefully neutralizing it to the pI is a common technique to induce crystallization.[2]

Experimental Protocols

While a specific, validated protocol for this compound is not available from the search results, the following general procedures for amino acid crystallization can be adapted.

Protocol 1: Cooling Crystallization from a Single Solvent
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) with stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the cloudiness.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation may take from hours to days.

  • Crystal Collection and Drying: Follow steps 4-6 from Protocol 1, using the anti-solvent for washing.

Quantitative Data Summary

Specific quantitative data for the crystallization of this compound is not available in the provided search results. The following table summarizes the qualitative effects of various parameters on amino acid crystallization in general.

ParameterEffect on CrystallizationTroubleshooting Considerations
Solvent Choice High solubility when hot, low solubility when cold is ideal. Polarity should match the solute.If solubility is too high, add an anti-solvent. If too low, choose a more polar solvent.
Cooling Rate Slow cooling promotes larger, purer crystals. Rapid cooling can lead to small crystals or oils.Insulate the flask to slow down the cooling process.
Concentration Must be supersaturated for crystallization to occur. Too high can lead to "oiling out".If no crystals form, concentrate the solution. If it oils out, add more solvent.
pH Solubility is lowest at the isoelectric point (pI) for amino acids.Adjust the pH to the pI to induce precipitation/crystallization.
Impurities Can inhibit crystal nucleation and growth, or be incorporated into the crystal lattice.Ensure the starting material is as pure as possible. Hot filtration can remove insoluble impurities.

Visual Guides

Troubleshooting_Crystallization start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve slow_cool Cool Slowly dissolve->slow_cool no_crystals No Crystals Form concentrate Concentrate Solution no_crystals->concentrate Yes add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Alternatively oiling_out Compound Oils Out reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal oiling_out->scratch_seed Alternatively slow_cool->no_crystals Check for Crystals slow_cool->oiling_out Check for Oil crystals_form Crystals Form slow_cool->crystals_form Success concentrate->slow_cool add_antisolvent->slow_cool reheat_add_solvent->slow_cool scratch_seed->slow_cool

Caption: A flowchart for troubleshooting common crystallization problems.

Anti_Solvent_Crystallization cluster_good_solvent Good Solvent cluster_poor_solvent Poor Solvent (Anti-solvent) cluster_crystallization Crystallization dissolved_compound Compound Dissolved crystals Crystals Form dissolved_compound->crystals Slow Addition anti_solvent Anti-solvent anti_solvent->crystals

Caption: The principle of anti-solvent crystallization.

References

Handling and storage precautions for 3-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-4,4,4-trifluorobutyric acid

This guide provides essential information on the handling and storage of this compound to ensure the safety of laboratory personnel and maintain the integrity of the compound for research applications.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the handling and storage of this compound.

Q1: I observe skin irritation after handling the compound. What should I do?

A1: If skin irritation occurs, immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1][2] It is crucial to seek medical advice or attention if the irritation persists.[1] To prevent this, always wear appropriate protective gloves and clothing when handling the substance.[1][2]

Q2: My eyes are irritated after being in the lab where the compound was used. What are the immediate first aid steps?

A2: In case of eye contact, rinse cautiously and thoroughly with water for at least 15 minutes.[1][2][3] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention, especially if eye irritation persists.[1] Always wear chemical safety goggles or a face shield to protect your eyes.[1][2]

Q3: I accidentally inhaled some of the powdered compound and am experiencing respiratory irritation. What is the appropriate response?

A3: Immediately move to an area with fresh air.[1][2][3] If you are not breathing, trained personnel should provide artificial respiration.[2][3] If breathing is difficult, oxygen may be administered.[2] It is important to seek medical advice if you feel unwell.[1] To avoid inhalation, always work in a well-ventilated area or use a chemical fume hood, and wear respiratory protection if ventilation is inadequate.[1][2]

Q4: What should I do in case of a small spill of the compound in the laboratory?

A4: For small spills, you should first ensure proper personal protective equipment is worn.[2] Then, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust during cleanup.[1][2] Ensure the area is well-ventilated.[2] For larger spills, evacuate unnecessary personnel and ensure adequate air ventilation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][4][5] It is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3).[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: The recommended PPE includes protective gloves, chemical safety goggles or a face shield, and protective clothing.[1][2] In cases of inadequate ventilation, respiratory protection is also necessary.[1][2]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][6] It should be kept away from heat, sparks, and open flames.[1][6]

Q4: Are there any incompatible materials I should avoid storing near this compound?

A4: Yes, you should avoid storing it with strong oxidizing agents, strong acids, and strong bases.[1][6]

Q5: Is this compound stable?

A5: The product is stable under normal handling and storage conditions.[1][6]

Handling and Storage Precautions Summary

ParameterRecommendationSource
Storage Temperature Store in a cool, dry place.[1][6]
Atmosphere Store in a well-ventilated area.[1][2][6][1][2][6]
Container Keep container tightly closed.[1][2][3][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][6]
Personal Protective Equipment Protective gloves, safety glasses/face shield, protective clothing, respiratory protection (if needed).[1][2]

Safe Handling and Storage Workflow

cluster_receiving Receiving Compound cluster_handling Handling Protocol cluster_storage Storage Procedure cluster_cleanup Post-Handling receive Receive Compound inspect Inspect Container for Damage receive->inspect ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) inspect->ppe fume_hood Work in a Well-Ventilated Area or Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh seal Tightly Seal Container weigh->seal storage_area Store in a Cool, Dry, Well-Ventilated Area seal->storage_area clean Clean Work Area seal->clean incompatibles Separate from Incompatible Materials (e.g., strong oxidizers) storage_area->incompatibles dispose Dispose of Waste Properly clean->dispose wash Wash Hands Thoroughly clean->wash

Caption: Workflow for safe handling and storage of this compound.

References

Identification of synthesis byproducts of 3-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during the synthesis of 3-Amino-4,4,4-trifluorobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common synthetic strategies include the Hofmann rearrangement of 3-cyano-4,4,4-trifluorobutanamide, reductive amination of ethyl 4,4,4-trifluoroacetoacetate, and Michael addition of a nitrogen nucleophile to a suitable trifluoromethyl-containing acceptor.

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: Based on analogous syntheses of fluorinated amino acids, potential byproducts can be categorized by the reaction type. For instance, in asymmetric syntheses, diastereomeric impurities may arise. Reductive amination routes can lead to over-alkylation or reduction of the starting keto-ester. Hofmann rearrangement may yield urea derivatives from the intermediate isocyanate.

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is effective for separating and identifying components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for structural elucidation of both the desired product and any significant impurities.

Q4: Are there any specific safety precautions I should take when working with fluorinated compounds and reagents?

A4: Yes, it is crucial to handle all fluorinated compounds and reagents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Certain reagents used in these syntheses can be corrosive, toxic, or moisture-sensitive, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides strategies to minimize byproduct formation.

Observed Issue Potential Cause(s) Suggested Action(s)
Presence of a compound with the same mass as the product but a different retention time in HPLC. Formation of a diastereomer in an asymmetric synthesis.Optimize the chiral catalyst or auxiliary and reaction conditions (temperature, solvent) to improve stereoselectivity.
Detection of a higher molecular weight species corresponding to the addition of another alkyl group. Over-alkylation of the amine product, particularly in reductive amination.Use a stoichiometric amount of the alkylating agent. Consider using a protecting group strategy for the amine.
Identification of a byproduct with a mass corresponding to the starting keto-ester being reduced to an alcohol. Non-selective reduction during reductive amination.Employ a milder or more selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which is known to preferentially reduce imines over ketones.
Formation of a symmetrical urea derivative as a major byproduct in the Hofmann rearrangement. The isocyanate intermediate reacting with the newly formed amine product.Maintain a low concentration of the amine product by, for example, performing the reaction in a biphasic system or by trapping the isocyanate with a non-interfering nucleophile that can be easily removed later.
Incomplete reaction, with significant amounts of starting material remaining. Insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding a fresh portion of the limiting reagent.
Observation of oxidative degradation byproducts. Presence of oxygen in the reaction atmosphere, especially when using strong bases.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Identification of Synthesis Byproducts by HPLC-MS

This protocol outlines a general method for the analysis of a crude reaction mixture from the synthesis of this compound to identify the main product and potential byproducts.

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture according to the specific reaction workup procedure. b. If the reaction mixture is not in a volatile solvent, perform a liquid-liquid extraction to transfer the components into a suitable solvent like ethyl acetate or dichloromethane. c. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under reduced pressure. d. Dissolve the residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol/water mixture). e. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC-MS Conditions (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and 254 nm.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 100 - 1000.

3. Data Analysis: a. Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio (m/z for [M+H]⁺ and [M-H]⁻). b. Analyze the mass spectra of other significant peaks to determine their molecular weights. c. Propose potential structures for the byproducts based on their molecular weights and knowledge of the reaction mechanism and potential side reactions. d. If necessary, isolate the major byproducts using preparative HPLC for further structural characterization by NMR spectroscopy.

Visualization of Byproduct Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of synthesis byproducts.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Characterization cluster_identification Identification & Mitigation synthesis Synthesize 3-Amino-4,4,4- trifluorobutyric acid sampling Take aliquot from crude reaction mixture synthesis->sampling hplc_ms HPLC-MS Analysis sampling->hplc_ms prep_hplc Preparative HPLC (for isolation) hplc_ms->prep_hplc If byproduct >5% data_analysis Analyze MS and NMR data hplc_ms->data_analysis nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) structure_elucidation Elucidate byproduct structures nmr->structure_elucidation prep_hplc->nmr data_analysis->structure_elucidation mitigation Optimize reaction conditions to minimize byproducts structure_elucidation->mitigation

Caption: Workflow for Byproduct Identification and Mitigation.

Technical Support Center: Synthesis of 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Amino-4,4,4-trifluorobutyric acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by observational problems.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).- Consider catalyst activation procedures if applicable (e.g., pre-stirring with a co-catalyst or ligand).- Screen alternative catalysts known for similar transformations. For enantioselective syntheses, the choice of chiral ligand and its purity are critical.[1]
Poor Quality Reagents or Solvents - Use high-purity, anhydrous solvents. Residual water or protic impurities can quench organometallic reagents or catalysts.- Verify the purity of starting materials (e.g., by NMR or GC-MS). Impurities can interfere with the reaction.- For reactions involving organometallic reagents (e.g., Reformatsky reaction), ensure the metal (e.g., zinc) is activated.
Suboptimal Reaction Temperature - If no reaction is observed, gradually increase the temperature in small increments.- If decomposition is observed, lower the reaction temperature. Some reactions may require cryogenic conditions to control selectivity and minimize side reactions.
Incorrect Stoichiometry - Carefully re-calculate and re-measure all reagents. An excess or deficit of a key reagent can halt the reaction or lead to side products.- For multi-step, one-pot syntheses, ensure the complete consumption of the starting material in the first step before proceeding to the next.

Issue 2: Formation of Multiple Products or Significant Side Products

Potential Cause Troubleshooting Steps
Side Reactions - Elimination: The trifluoromethyl group can promote elimination reactions. Use milder bases or non-basic conditions where possible.- Racemization: In asymmetric syntheses, the stereocenter can be labile. Optimize the base, solvent, and temperature to minimize racemization.- Over-reduction/Oxidation: In steps involving reduction or oxidation, carefully control the amount of the respective agent and the reaction time.
Epimerization The α-proton in β-amino acids can be acidic, leading to epimerization under basic conditions. Minimizing reaction time and using a less harsh base can mitigate this. A reported asymmetric synthesis of 3-amino-4,4,4-trifluorobutanoic acid utilizes DBU as a base, suggesting that careful selection of the base is crucial for maintaining stereochemical integrity.
Decomposition of Product The trifluoromethyl group can render the molecule susceptible to decomposition under harsh acidic or basic conditions. Neutralize the reaction mixture promptly during workup and consider purification methods that avoid extreme pH, such as crystallization or chromatography with a neutral mobile phase.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product is Highly Soluble in the Aqueous Phase - During aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into the organic phase.- Use a continuous liquid-liquid extractor for more efficient extraction.
Formation of Emulsions during Extraction - Add a small amount of brine or a different organic solvent to break the emulsion.- Filter the mixture through a pad of Celite.
Co-elution with Impurities during Chromatography - Screen different solvent systems for column chromatography.- Consider derivatization of the amino acid (e.g., to its ester or N-protected form) to alter its polarity and improve separation.- Recrystallization is often an effective method for purifying amino acids. Experiment with different solvent systems to find one that provides good crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what are their typical yields?

A1: Several synthetic routes have been reported for this compound and its derivatives. The choice of route often depends on the desired stereochemistry and scale.

Synthetic Route Key Reagents Reported Yield Reference
Asymmetric Synthesis via 1,3-Proton Shift(Z)-3-[(R)-1-phenylethylamino]-4,4,4-trifluoro-N-[(R)-1-phenylethyl]but-2-enamide, DBUHigh(Abstract)
Synthesis of 3-Amino-4,4,4-trifluorocrotonic EstersAlkyl trifluoroacetate, Alkyl acetate, Alkali metal alkoxide, Amine62-73%[2]
Asymmetric Synthesis of a Phenyl-substituted analog(S)-serine derivative, (2,4,5-trifluorophenyl)magnesium bromideHigh (for analog)
Asymmetric Synthesis of 2-Amino-4,4,4-trifluorobutanoic AcidNi(II) complex of a glycine Schiff base, CF₃CH₂I, KOH>80%[3]

Q2: My enantioselective synthesis is giving a low enantiomeric excess (ee). What can I do to improve it?

A2: Low enantiomeric excess can be due to several factors:

  • Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity.

  • Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric induction step. Screen a variety of solvents.

  • Base Selection: In base-catalyzed reactions, the nature and strength of the base can affect the stereochemical outcome.

  • Racemization: The product itself might be racemizing under the reaction or workup conditions. Analyze the ee at different time points to check for product racemization.

Q3: I am having trouble with the purification of the final product. What are the recommended methods?

A3: Purification of fluorinated amino acids can be challenging due to their physical properties.

  • Crystallization: This is often the most effective method for obtaining high-purity amino acids. Experiment with different solvent pairs (e.g., water/ethanol, methanol/ether) to induce crystallization.

  • Ion-Exchange Chromatography: This technique can be very effective for separating amino acids from neutral or oppositely charged impurities.

  • Derivatization followed by Chromatography: If standard chromatography is difficult, consider protecting the amino or carboxylic acid group to change the molecule's polarity, making it more amenable to silica gel chromatography. The protecting group can then be removed in a subsequent step.

Experimental Protocols

Example Protocol: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid (a related compound)

This protocol is adapted from a literature procedure for a large-scale synthesis and illustrates key steps that can be optimized for the synthesis of the target 3-amino isomer.[3]

Step 1: Alkylation of the Ni(II) Complex

  • To a solution of the Ni(II) complex of the Schiff base of glycine and (S)-2-(N-(N'-benzylprolyl)amino)benzophenone in anhydrous DMF under a nitrogen atmosphere, add 1,1,1-trifluoro-2-iodoethane and powdered potassium hydroxide.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Filter the precipitated product, wash with water, and dry under vacuum.

Step 2: Hydrolysis of the Chiral Auxiliary

  • Suspend the alkylated Ni(II) complex in a mixture of dimethoxyethane and 6N hydrochloric acid.

  • Heat the mixture to facilitate the hydrolysis of the Schiff base and the release of the amino acid.

  • Cool the reaction mixture and filter to remove the chiral auxiliary.

  • The filtrate containing the crude amino acid can be carried forward to the next step or purified.

Step 3: Purification

  • The crude amino acid can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

  • Alternatively, ion-exchange chromatography can be employed for high-purity requirements.

Visualizations

Experimental Workflow for Asymmetric Synthesis

G cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification start Ni(II)-Glycine Schiff Base Complex reagents1 CF3CH2I, KOH, DMF alkylation Alkylation Reaction start->alkylation reagents1->alkylation workup1 Aqueous Workup & Filtration alkylation->workup1 intermediate Alkylated Ni(II) Complex workup1->intermediate reagents2 6N HCl, DME, Heat hydrolysis Hydrolysis intermediate->hydrolysis reagents2->hydrolysis workup2 Filtration hydrolysis->workup2 crude_product Crude this compound workup2->crude_product purification Crystallization or Ion-Exchange Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the asymmetric synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_0 Problem Analysis cluster_1 Troubleshooting Paths cluster_2 Corrective Actions start Low Yield Observed check_conversion Check Starting Material Conversion (TLC, LC-MS, NMR) start->check_conversion check_side_products Analyze for Side Products (LC-MS, NMR) start->check_side_products no_conversion Low/No Conversion check_conversion->no_conversion side_products Significant Side Products check_side_products->side_products purification_loss Loss During Purification check_side_products->purification_loss action1 Verify Reagent/Catalyst Activity Optimize Temperature/Time no_conversion->action1 action2 Modify Reaction Conditions (Base, Solvent) Protect Functional Groups side_products->action2 action3 Optimize Workup Procedure Alternative Purification Method purification_loss->action3 end Improved Yield action1->end Re-run Experiment action2->end Re-run Experiment action3->end Re-run Experiment

Caption: A logical approach to troubleshooting low yields in chemical synthesis.

References

Preventing degradation of 3-Amino-4,4,4-trifluorobutyric acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Amino-4,4,4-trifluorobutyric acid during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

For long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Under these conditions, the compound is stable.[1]

Q2: What are the primary hazards associated with this compound?

This compound can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Thermal decomposition can generate hazardous substances, including hydrogen fluoride.

Q3: Can I expect challenges when using this compound in solid-phase peptide synthesis (SPPS)?

Yes, as a non-canonical β-amino acid with a bulky trifluoromethyl group, you may encounter challenges related to steric hindrance. This can lead to lower coupling yields and incomplete reactions.[3][4] The trifluoromethyl group's strong electron-withdrawing nature can also influence the reactivity of the amine group.

Q4: What are the potential degradation pathways for this compound during experiments?

While the solid compound is stable, degradation can occur in solution. Potential degradation pathways, particularly under harsh acidic or basic conditions or elevated temperatures, could involve deamination, decarboxylation, or side reactions related to the trifluoromethyl group. The high acidity of the α-proton could facilitate epimerization or other base-catalyzed side reactions during peptide synthesis.

Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS)

The most common application where degradation or experimental failure occurs with this compound is during its incorporation into peptides via SPPS. The following guide addresses specific issues you might encounter.

Issue 1: Low Coupling Yield

Low or no incorporation of this compound into the peptide chain is a common problem.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance: The bulky trifluoromethyl group can physically block the coupling reaction.[3]1. Use a more potent coupling reagent: Onium salt-based reagents like HATU, HBTU, or HCTU are generally more effective for hindered amino acids than standard carbodiimides like DCC or DIC.[3][5] 2. Double couple: Perform the coupling reaction twice with a fresh solution of activated amino acid.[5] 3. Increase reaction time: Extend the coupling time to several hours or overnight.[5] 4. Increase temperature: Gently heating the reaction can sometimes improve coupling efficiency, but should be done cautiously to avoid side reactions.
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[3]1. Use a high-swelling resin: Resins like ChemMatrix® can improve solvation of the peptide chain. 2. Incorporate "difficult sequence" strategies: Use pseudoproline dipeptides or other aggregation-disrupting elements in the peptide sequence.[6]
Suboptimal Solvent: The solvent may not be ideal for the specific coupling reaction.1. Use N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): These are generally good solvents for SPPS. For very difficult couplings, a mixture of solvents might be beneficial.[7]
Issue 2: Racemization

The trifluoromethyl group increases the acidity of the α-proton, potentially increasing the risk of racemization during activation and coupling.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Over-activation of the carboxylic acid. Reduce the pre-activation time before adding the amine component.
Use of a strong base. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[3]
Inappropriate coupling reagent/additive combination. 1. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[8] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[3]
Prolonged reaction at elevated temperature. If using heat, optimize for the shortest time necessary to achieve a good yield.
Issue 3: Side Reactions

Unwanted chemical modifications can occur during the synthesis process.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Diketopiperazine formation: This can occur at the dipeptide stage, especially if the subsequent amino acid is proline.[8]1. If possible, use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.[8] 2. Couple the second and third amino acids as a pre-formed dipeptide unit.
Guanidinylation of the N-terminus: Uronium/aminium coupling reagents can react with the free amine of the peptide chain.[8]Pre-activate the protected this compound with the coupling reagent before adding it to the resin.[8]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol is a general guideline for manual SPPS and may require optimization.[9][10]

Materials:

  • H-Rink Amide-ChemMatrix resin

  • Fmoc-protected amino acids (including Fmoc-3-Amino-4,4,4-trifluorobutyric acid)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Amino-4,4,4-trifluorobutyric acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for at least 2 hours at room temperature. For this hindered amino acid, consider extending the time or performing a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to check for free amines. If the test is positive, a second coupling is recommended.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in your peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform one last Fmoc deprotection and wash the resin.

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.

    • Filter the solution and precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

Visualizations

Troubleshooting Workflow for Low Coupling Yield in SPPS

Troubleshooting_Workflow start Low Coupling Yield Detected (e.g., via Kaiser Test) reagent Optimize Coupling Reagent start->reagent time_temp Adjust Reaction Conditions start->time_temp strategy Modify Synthesis Strategy start->strategy strong_reagent Switch to a stronger reagent (e.g., HATU, HCTU) reagent->strong_reagent double_couple Perform a double coupling reagent->double_couple increase_time Increase coupling time time_temp->increase_time add_heat Apply gentle heating time_temp->add_heat change_solvent Use aggregation-disrupting solvents or additives strategy->change_solvent check Re-evaluate Coupling (Kaiser Test) strong_reagent->check double_couple->check increase_time->check add_heat->check change_solvent->check check->reagent Positive Test success Coupling Successful check->success Negative Test

Caption: A logical workflow for troubleshooting low coupling yields during SPPS.

Conceptual Pathway of Peptide Synthesis and Potential Failure Points

SPPS_Workflow cluster_cycle SPPS Cycle deprotection Deprotection Remove Fmoc group coupling Coupling Add activated Fmoc-AA deprotection->coupling Washing failure1 deprotection:f1->failure1 coupling->deprotection Washing cleavage Cleavage & Deprotection coupling->cleavage Final Cycle failure2 coupling:f1->failure2 failure3 coupling:f1->failure3 start Resin Swelling start->deprotection peptide Purified Peptide cleavage->peptide

Caption: Key stages of SPPS and common points of experimental failure.

References

Technical Support Center: Optimizing Peptide Synthesis with 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you successfully incorporate the sterically hindered and electron-deficient amino acid, 3-Amino-4,4,4-trifluorobutyric acid, into your peptide sequences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is coupling this compound so challenging?

A1: The coupling of this compound presents significant challenges due to a combination of steric hindrance and electronic effects. As a β-amino acid, its backbone is inherently more sterically demanding than that of α-amino acids. The presence of the bulky trifluoromethyl (CF₃) group further exacerbates this issue, physically obstructing the approach of the activated carboxyl group and the amine.[1] Additionally, the strong electron-withdrawing nature of the CF₃ group increases the acidity of the α-proton, making the amino acid particularly susceptible to racemization during activation.[2]

Q2: What are the most common problems encountered when coupling this amino acid?

A2: The most common issues are:

  • Low Coupling Yields: Incomplete reactions due to steric hindrance, leading to deletion sequences in the final peptide.[1]

  • Racemization: Loss of stereochemical integrity at the α-carbon due to the electron-withdrawing CF₃ group, resulting in diastereomeric impurities that are difficult to separate.[2]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, further impeding reagent access and reducing coupling efficiency.

Q3: Which coupling reagents are recommended for this compound?

A3: For challenging couplings involving sterically hindered and electron-deficient amino acids, potent onium salt reagents are highly recommended. Standard carbodiimide reagents like DCC or DIC alone are often insufficient.

  • Uronium/Aminium Salts (HATU, HCTU, COMU): These reagents are known for their high reactivity and speed. HATU is particularly effective for hindered couplings.[1][2] COMU offers high efficiency with a better safety profile.

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective and are often preferred for minimizing racemization.[1]

Q4: How can I minimize racemization when coupling this amino acid?

A4: Minimizing racemization is critical. Here are several strategies:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial. These additives form active esters that are less prone to racemization.[1] HOAt and Oxyma Pure are generally more effective than HOBt.[1]

  • Specialized Protocols: A low-racemization protocol utilizing DIC/HOBt in the presence of Copper(II) Chloride (CuCl₂) has been reported to be effective for a similar compound, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, and may be applicable here.[2][3]

  • Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[4]

  • Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[5]

Q5: My coupling is still incomplete even with a powerful reagent. What else can I do?

A5: If you are still experiencing low coupling yields, consider these optimization strategies:

  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[6]

  • Increase Reaction Time: Extend the coupling time to several hours or even overnight.[6]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy can help overcome the activation energy barrier and disrupt peptide aggregation, leading to faster and more efficient couplings.[1]

  • Solvent Choice: If using DMF, consider switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[6]

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents

Coupling ReagentReagent TypeGeneral Efficiency for Hindered ResiduesNotes on Racemization
HATU/HCTU Uronium/Aminium SaltVery HighGenerally low, especially with HOAt.[7]
COMU Uronium/Aminium SaltHighBased on OxymaPure, which is superior to HOBt in suppressing racemization.[2]
PyBOP/PyAOP Phosphonium SaltHighOften preferred for minimizing racemization.[1][5]
DIC/HOBt/CuCl₂ Carbodiimide/AdditiveGoodSpecifically recommended for suppressing racemization of trifluoromethylated amino acids.[2][3]

Table 2: Typical Reagent Equivalents for a Standard SPPS Coupling Reaction

ReagentEquivalents (relative to resin loading)
Fmoc-3-Amino-4,4,4-trifluorobutyric acid3 - 5
Coupling Reagent (e.g., HATU, PyBOP)2.9 - 5
Additive (e.g., HOAt)3 - 5
Base (e.g., DIPEA, NMM)6 - 10

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is a general guideline for coupling this compound using a potent uronium salt reagent.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Perform this step twice (e.g., 5 minutes followed by 15-20 minutes). Wash the resin thoroughly with DMF (5-7 times).[7]

  • Activation: In a separate vessel, dissolve Fmoc-3-Amino-4,4,4-trifluorobutyric acid (3-5 eq.), HATU (2.9-4.9 eq.), and HOAt (3-5 eq.) in DMF. Add a non-nucleophilic base such as DIPEA or NMM (6-10 eq.) to the solution and vortex briefly for 1-2 minutes for pre-activation.[6]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours. For this hindered amino acid, extending the reaction time may be necessary.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[6] A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).[6]

  • Troubleshooting: If the Kaiser test is positive, a second coupling (recoupling) should be performed by repeating steps 3-6. If the test remains positive, the unreacted amines should be capped with acetic anhydride before proceeding to the next deprotection step.[8]

Protocol 2: Low-Racemization Coupling using DIC/HOBt/CuCl₂

This protocol is adapted from a method shown to be effective in suppressing racemization for a similar trifluoromethylated amino acid.[2]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-Amino-4,4,4-trifluorobutyric acid (1.0 eq.), HOBt (1.1 eq.), and CuCl₂ (1.0 eq.) in DMF.

  • Coupling: Add the prepared solution to the swelled and deprotected resin. Add DIC (1.1 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Troubleshooting: As with Protocol 1, if the coupling is incomplete, perform a second coupling.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Coupling Solution: - Fmoc-3-Amino-4,4,4-trifluorobutyric acid - Coupling Reagent (e.g., HATU) - Additive (e.g., HOAt) - Base (e.g., NMM) start->prepare_aa coupling Add activated amino acid to resin. Agitate for 1-4 hours. prepare_aa->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative (Complete) recouple Incomplete Coupling: Perform Second Coupling kaiser_test->recouple Positive (Incomplete) next_cycle Proceed to next Fmoc deprotection wash->next_cycle recouple->coupling capping Cap unreacted amines with Acetic Anhydride recouple->capping If still incomplete capping->wash

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

troubleshooting_workflow start Problem: Low Coupling Yield check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU, PyBOP) start->check_reagent switch_reagent Switch to a more potent reagent check_reagent->switch_reagent No check_time_temp Are reaction time and temperature optimized? check_reagent->check_time_temp Yes switch_reagent->check_time_temp increase_time Increase coupling time (e.g., 2-24 hours) check_time_temp->increase_time No use_microwave Consider Microwave-Assisted Peptide Synthesis (MA-SPPS) check_time_temp->use_microwave Consider MA-SPPS check_racemization Is racemization a concern? check_time_temp->check_racemization Yes increase_time->check_racemization use_microwave->check_racemization low_rac_protocol Use low-racemization protocol (e.g., DIC/HOBt/CuCl2) or weaker base (NMM) check_racemization->low_rac_protocol Yes double_couple Perform a double coupling check_racemization->double_couple No low_rac_protocol->double_couple end Successful Coupling double_couple->end

Caption: Troubleshooting workflow for low coupling efficiency.

References

Solubility issues with 3-Amino-4,4,4-trifluorobutyric acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-Amino-4,4,4-trifluorobutyric acid.

Solubility Profile

For experimental purposes, it is recommended to determine the solubility in your specific solvent system. A general protocol for this is provided below.

Qualitative Solubility Data Summary

SolventExpected SolubilityNotes
WaterModerately SolubleSolubility is likely pH-dependent. Adjusting the pH may increase solubility.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for organic compounds; gentle heating may be required.
EthanolSparingly SolubleLower polarity compared to water may limit solubility.
MethanolSparingly to Moderately SolublePolarity is higher than ethanol, may offer slightly better solubility.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when dissolving this compound.

Q1: My this compound is not dissolving in water at room temperature. What should I do?

A1: If you are experiencing difficulty dissolving the compound in water, consider the following troubleshooting steps:

  • Gentle Heating: Warm the solution to 30-40°C. This can increase the kinetic energy and help break down the crystal lattice structure. Avoid excessive heat to prevent potential degradation.

  • pH Adjustment: As an amino acid, the solubility of this compound is likely pH-dependent. Try adjusting the pH of the aqueous solution. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) can shift the equilibrium between the zwitterionic, cationic, and anionic forms, one of which may be more soluble.

  • Sonication: Use a sonicator bath to provide mechanical agitation. This can help to break up clumps of solid and increase the surface area for dissolution.

  • Increase Solvent Volume: If the concentration of your solution is high, you may be exceeding the solubility limit. Try adding more solvent to decrease the concentration.

Q2: Can I use organic solvents to dissolve this compound?

A2: Yes, organic solvents can be used. Dimethyl sulfoxide (DMSO) is a good starting point for many organic compounds. If the compound does not readily dissolve in DMSO at room temperature, gentle warming and vortexing may be necessary. For less polar solvents like ethanol or methanol, the solubility is expected to be lower.

Q3: I've prepared a stock solution in DMSO, but a precipitate formed when I diluted it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high-concentration organic stock solution becomes insoluble upon dilution into an aqueous buffer where its solubility is lower. To mitigate this:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Use a Co-solvent: If your experimental system allows, consider adding a small percentage of an organic co-solvent (like DMSO or ethanol) to your final aqueous buffer to increase the solubility of the compound.

  • Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller increments while continuously stirring or vortexing.

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution.

Q4: How can I determine the exact solubility of this compound in my specific buffer?

A4: You can perform a simple solubility test. A detailed protocol is provided in the "Experimental Protocols" section below. This involves creating a saturated solution and then quantifying the amount of dissolved solute.

Experimental Protocols

Protocol 1: Determination of Saturated Solubility

This protocol outlines a method to determine the saturated solubility of this compound in a solvent of choice.

Materials:

  • This compound powder

  • Solvent of choice (e.g., water, PBS, DMSO)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Prepare a Slurry: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The goal is to have undissolved solid remaining.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC with a standard curve) to determine the concentration of the dissolved compound.

  • Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the saturated solubility in units such as mg/mL or mmol/L.

Visualizations

The following diagrams illustrate common workflows related to solubility testing and troubleshooting.

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound is_dissolved Is the compound fully dissolved? start->is_dissolved increase_temp Apply gentle heat (30-40°C) is_dissolved->increase_temp No success Solution Prepared Successfully is_dissolved->success Yes sonicate Use sonication increase_temp->sonicate adjust_ph Adjust pH (for aqueous solutions) sonicate->adjust_ph check_again Is it dissolved now? adjust_ph->check_again check_again->success Yes consider_alt_solvent Consider alternative solvent or co-solvent system check_again->consider_alt_solvent No determine_solubility Determine experimental solubility consider_alt_solvent->determine_solubility

Caption: A logical workflow for troubleshooting solubility issues.

Experimental_Solubility_Determination cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate for 24-48h with shaking prep1->prep2 prep3 Centrifuge to pellet solid prep2->prep3 analysis1 Collect supernatant prep3->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC analysis2->analysis3 calc Determine Saturated Solubility analysis3->calc Calculate concentration

Caption: Workflow for experimental determination of solubility.

Technical Support Center: Purification of 3-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of 3-Amino-4,4,4-trifluorobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my this compound preparation?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Solvent Residues: Common laboratory solvents used during the reaction or work-up. These can be identified by NMR spectroscopy.

  • Byproducts of Side Reactions: Due to the acidic nature of the α-proton, potential side reactions include:

    • Epimerization: If a chiral synthesis is performed, the opposite enantiomer can be a significant impurity.

    • Dehydrofluorination: Elimination of HF to form an unsaturated byproduct.

    • Deamination: Loss of the amino group.

  • Condensation Impurities: Self-condensation of the amino acid or reaction with other components in the mixture can form dimeric or other oligomeric impurities. These can be particularly challenging to remove by recrystallization.

Q2: My compound has "oiled out" during recrystallization. How can I induce crystallization?

A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. Here are several techniques to address this:

  • Lower the Temperature Slowly: Rapid cooling often promotes oiling. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., refrigerator or ice bath).

  • Use a Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Reduce the Solvent Volume: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and try to recrystallize again.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A good system usually consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.

Q3: The purity of my this compound is not improving with recrystallization. What else can I try?

A3: If recrystallization is ineffective, consider these alternative purification methods:

  • Chromatography:

    • Flash Column Chromatography: While potentially challenging for a polar amino acid, it can be effective. Consider protecting the amino and carboxylic acid groups (e.g., as Boc and methyl ester) to make the compound less polar and more amenable to silica gel chromatography.

    • Ion-Exchange Chromatography: This technique is well-suited for separating amino acids based on their charge.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity separations, especially for removing closely related impurities. Chiral HPLC columns are available for separating enantiomers.

  • Fractional Distillation: For the related compound, ethyl 3-amino-4,4,4-trifluorocrotonate, fractional distillation under reduced pressure has been used to achieve high purity (>99%).[1] While less common for free amino acids, it could be a viable method if the compound is sufficiently volatile and thermally stable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the recrystallization solvent.Evaporate some of the solvent from the mother liquor to recover more product. For future attempts, use a smaller volume of the "good" solvent or a higher proportion of the "poor" solvent.
The compound precipitated out during the hot filtration step.Ensure the solution is fully saturated at the boiling point of the solvent and use a pre-heated funnel for filtration.
Colored Impurities Persist The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.
Broad or Unidentified Peaks in NMR Residual solvents or paramagnetic impurities.Dry the sample under high vacuum. If paramagnetic metals were used in the synthesis, consider washing with a chelating agent like EDTA.
Inconsistent Melting Point The sample is not fully dry or contains impurities.Dry the sample thoroughly under high vacuum. If the melting point is still broad, further purification is likely needed.
Poor Separation on HPLC Inappropriate column or mobile phase.For reversed-phase HPLC, try a polar-embedded column or use an ion-pairing reagent. For normal-phase, consider derivatization. Chiral columns are necessary for enantiomeric separation.

Experimental Protocols

Recrystallization (General Procedure based on a related compound)

This protocol is adapted from the purification of a derivative of the constitutional isomer, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, and may require optimization for this compound.[2]

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Based on related compounds, a mixture of a polar solvent (e.g., ethyl acetate, propan-2-ol) and a non-polar solvent (e.g., toluene, hexane) is a good starting point. For a related compound, crystallization from an ethyl acetate-propan-2-ol mixture yielded a product with >99% purity.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try the troubleshooting techniques mentioned in the FAQs. Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of amino acids, derivatization is required for GC-MS analysis. Silylation is a common method.

  • Sample Preparation: Place a small, accurately weighed amount of the dried this compound into a vial.

  • Derivatization: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a suitable solvent (e.g., acetonitrile).

  • Reaction: Cap the vial and heat at a suitable temperature (e.g., 70-100 °C) for the recommended time to ensure complete derivatization.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically used.

    • Temperature Program: Start with a low initial oven temperature, followed by a ramp to a higher temperature to elute the derivatized amino acid.

    • Mass Spectrometry: Use electron ionization (EI) and scan a suitable mass range to identify the derivatized product and any impurities.

Data Presentation

Table 1: Purity of Related Compounds After Purification

CompoundPurification MethodPurity AchievedAnalytical Method
Ethyl 3-amino-4,4,4-trifluorocrotonateFractional Distillation>99%Gas Chromatography
(S)(2S)-alkylated Ni(II) complexFiltration and Washing>99% deNot specified
BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acidRecrystallization99.8%HPLC

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool slowly to crystallize hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Troubleshooting Logic for Failed Crystallization

G Troubleshooting Failed Crystallization start No crystals form upon cooling oiling_out Is the product oiling out? start->oiling_out induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Cool slower oiling_out->induce_crystallization Yes too_dilute Is the solution too dilute? oiling_out->too_dilute No reassess_solvent Re-evaluate solvent system induce_crystallization->reassess_solvent too_dilute->reassess_solvent No concentrate Concentrate the solution too_dilute->concentrate Yes concentrate->start

Caption: A decision-making diagram for troubleshooting when crystallization does not occur as expected.

References

Validation & Comparative

3-Amino-4,4,4-trifluorobutyric Acid vs. GABA: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GABA and Fluorinated Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. Its effects are mediated through ionotropic GABA-A and GABA-C receptors, which are ligand-gated chloride channels, and metabotropic GABA-B receptors, which are G-protein coupled receptors. The therapeutic potential of modulating the GABAergic system has led to the development of numerous GABA analogs.

The introduction of fluorine into GABA analogs, creating compounds like 3-Amino-4,4,4-trifluorobutyric acid, is a common strategy in medicinal chemistry. The trifluoromethyl group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target receptors. These changes can potentially lead to improved pharmacokinetic profiles and altered pharmacological efficacy compared to the parent compound.

Chemical Structures

CompoundChemical Structure
γ-Aminobutyric acid (GABA)
alt text
This compound (TFB)
alt text

Efficacy Comparison: Data Summary

As of the latest literature review, direct comparative studies quantifying the efficacy of this compound at GABA receptors relative to GABA have not been identified. Therefore, a quantitative data table comparing parameters such as EC₅₀, IC₅₀, or Kᵢ values cannot be provided at this time. Research on other fluorinated GABA analogs has shown a range of effects, from potent agonism to antagonism or inhibition of GABA-metabolizing enzymes, highlighting the significant impact of fluorine substitution on biological activity. The specific effects of the trifluoromethyl group at the 3-position of the butyric acid backbone of TFB on GABA receptor interaction remain to be fully elucidated in comparative assays.

Experimental Protocols for Efficacy Determination

To evaluate and compare the efficacy of TFB and GABA, a series of standard pharmacological assays would be employed. The following are detailed methodologies for key experiments that would be essential for such a comparison.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of TFB and GABA for different GABA receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing specific GABA receptor subtypes (e.g., HEK293 cells transfected with α₁, β₂, and γ₂ subunits for GABA-A receptors) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Binding Reaction: A constant concentration of a specific radioligand (e.g., [³H]muscimol for the GABA-A agonist site) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (GABA or TFB).

  • Incubation and Separation: The reaction mixtures are incubated to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Electrophysiology Assays (Two-Electrode Voltage Clamp)

Objective: To determine the functional activity (EC₅₀ and maximal efficacy) of TFB and GABA at ionotropic GABA receptors.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the subunits of the desired GABA receptor subtype. The oocytes are then incubated for several days to allow for receptor expression.

  • Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: A baseline current is established, after which varying concentrations of GABA or TFB are applied to the oocyte via a perfusion system.

  • Current Measurement: The inward chloride current elicited by the agonist is recorded.

  • Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response. A dose-response curve is generated, and the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) are determined by fitting the data to a sigmoidal equation.

Signaling Pathways and Experimental Workflow

Below are visualizations of the generalized GABAergic signaling pathway and a typical experimental workflow for comparing the efficacy of GABA and its analogs.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_neurotransmitter->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_neurotransmitter->GABA_B_Receptor Binds to Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx GPCR_signaling G-protein Signaling GABA_B_Receptor->GPCR_signaling Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GPCR_signaling->Hyperpolarization

Caption: Generalized GABAergic signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_binding_assay Binding Assay cluster_electro_assay Electrophysiology Assay cluster_comparison Comparative Analysis Cell_culture Cell Culture with GABA Receptor Expression Membrane_prep Membrane Preparation Cell_culture->Membrane_prep Oocyte_injection Oocyte Injection with Receptor cRNA Cell_culture->Oocyte_injection Incubation Incubation with Radioligand and Competitor (GABA/TFB) Membrane_prep->Incubation Voltage_clamp Two-Electrode Voltage Clamp Oocyte_injection->Voltage_clamp Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_analysis IC50 & Ki Determination Counting->Binding_analysis Data_comparison Compare Ki, EC50, Emax of TFB vs. GABA Binding_analysis->Data_comparison Drug_application Application of GABA/TFB at various concentrations Voltage_clamp->Drug_application Current_recording Record Ionic Current Drug_application->Current_recording Electro_analysis EC50 & Emax Determination Current_recording->Electro_analysis Electro_analysis->Data_comparison

Caption: Experimental workflow for comparing GABA analog efficacy.

Conclusion

While this compound represents a structurally interesting modification of GABA, a conclusive, data-driven comparison of its efficacy relative to the endogenous neurotransmitter is currently absent from the scientific literature. The provided experimental protocols offer a robust framework for researchers to conduct such a comparative analysis. Future studies directly comparing TFB and GABA using these established methods are necessary to elucidate the pharmacological profile of TFB and its potential as a modulator of the GABAergic system.

A Comparative Study of Fluorinated GABA Analogues for Neurological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various fluorinated gamma-aminobutyric acid (GABA) analogues, focusing on their pharmacological properties and potential therapeutic applications. The introduction of fluorine into GABA analogues can significantly alter their conformational preferences, metabolic stability, and biological activity, making them promising candidates for the treatment of neurological disorders such as epilepsy and anxiety.

This report summarizes key quantitative data on the interaction of these analogues with major biological targets, including GABA receptors and transporters. Detailed experimental protocols for the assays cited are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the underlying mechanisms.

Performance Comparison of Fluorinated GABA Analogues

The following tables summarize the available quantitative data on the biological activity of several classes of fluorinated GABA analogues. These tables are intended to provide a clear comparison of their potency and selectivity towards key molecular targets involved in GABAergic neurotransmission.

Table 1: Inhibition of GABA Aminotransferase (GABA-AT) by Conformationally-Restricted Fluorinated GABA Analogues

CompoundStructurek_inact / K_I (M⁻¹s⁻¹)Fold-change vs. VigabatrinReference
Vigabatrin(Structure not available)0.00471x[1]
Analogue 6(Structure not available)0.0027~0.6x[1]
Analogue 8(Structure not available)0.0062~1.3x[1]
Analogue 9(Structure not available)0.003~0.6x[1]

Table 2: Activity of Fluorinated GABA Analogues at GABA Receptors

CompoundReceptor TargetActivityPotency (EC₅₀/Kᵢ)NotesReference
(R)-3-fluoro-GABAGABA-AAgonistData not availableActs similarly to (S)-enantiomer at cloned GABA-A receptors.[2]
(S)-3-fluoro-GABAGABA-AAgonistData not availableActs similarly to (R)-enantiomer at cloned GABA-A receptors.[2]
(R)-3-fluoro-GABAGABA-CAgonistMore potent than (S)-enantiomerSuggests a folded binding conformation at GABA-C receptors.[3]
(S)-3-fluoro-GABAGABA-CAgonistLess potent than (R)-enantiomerSuggests a folded binding conformation at GABA-C receptors.[3]

Table 3: Effects of β-Polyfluoroalkyl-GABAs on GABA Uptake and Release

CompoundEffect on GABA UptakeEffect on Exocytotic GABA ReleaseComparison to PregabalinReference
β-CF₃-β-OH-GABAIncreases initial velocityDecreases release (more than pregabalin)Higher increase in uptake velocity[4][5]
β-CF₃-GABAIncreases initial velocityDecreases releaseData not available[4][5]
β-CF₂CF₂H-GABAIncreases initial velocityDecreases release (more than pregabalin)Higher increase in uptake velocity[4][5]
PregabalinIncreases initial velocityDecreases release-[4][5]

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

GABA_A_Receptor_Signaling cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABAA_Receptor Binds Fluorinated_Analog Fluorinated GABA Analogue (Agonist) Fluorinated_Analog->GABAA_Receptor Binds Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Channel Opens (Influx) Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABA-A Receptor Signaling Pathway.

GABA_Transporter_Workflow cluster_preparation Synaptosome Preparation cluster_assay [³H]GABA Uptake Assay Brain_Tissue Rat Brain Tissue Homogenization Homogenization in Sucrose Buffer Brain_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Preincubation Pre-incubation with Fluorinated Analogue Synaptosomes->Preincubation Incubation Incubation with [³H]GABA Preincubation->Incubation Termination Rapid Filtration Incubation->Termination Measurement Scintillation Counting Termination->Measurement Data_Analysis Data Analysis (IC₅₀ determination) Measurement->Data_Analysis Calculate % Inhibition

References

Validating Neuroprotection: A Comparative Analysis of 3-Amino-4,4,4-trifluorobutyric Acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. This guide provides a comparative analysis of 3-Amino-4,4,4-trifluorobutyric acid and its structural and functional analogues, offering insights into their potential neuroprotective effects. While direct experimental validation of the neuroprotective properties of this compound is not extensively documented in publicly available research, an examination of related GABAergic compounds can provide valuable context and direction for future investigation.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic neurotransmission is associated with several neurological and psychiatric disorders.[1] Consequently, GABA analogues, which can modulate the GABA system, are of significant interest for their potential therapeutic applications, including neuroprotection.[1][3]

This compound: An Overview

This compound is a fluorinated analogue of GABA. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and ability to cross the blood-brain barrier. While specific neuroprotective studies on this compound are limited, research on other fluorinated GABA analogues suggests potential mechanisms of action.

Comparative Analysis with Neuroprotective GABA Analogues

To understand the potential neuroprotective profile of this compound, it is instructive to compare it with other GABA analogues for which experimental data are available.

CompoundMechanism of Action / Key FindingsExperimental ModelReference
Phenibut (β-phenyl-GABA) Demonstrates nootropic and neuroprotective properties. Shortens coma duration and recovery period of spontaneous motor activity after electroshock. Decreases the severity of amnesia and behavioral deficits in rats exposed to electroshock.Maximum electroshock model in rats[4]
Baclofen (β-(4-chlorophenyl)-GABA) GABAB receptor agonist. Shows neuroprotective effects in cerebral ischemia by increasing nNOS (Ser847) phosphorylation. Alleviates seizures and demonstrates neuroprotective properties in the maximum electroshock model.Cerebral ischemia model in rats, Maximum electroshock model in rats[4][5]
Pregabalin (β-isobutyl-GABA) Binds to the α2δ subunit of voltage-gated calcium channels. While direct neuroprotection data is sparse in the provided context, its analogues show effects on GABA release.Not specified in provided context[5]
Fluorinated GABA Analogues (β-CF3-β-OH-GABA, β-CF3-GABA, β-CF2CF2H-GABA) These bioisosteres of pregabalin decrease the exocytotic release of GABA from nerve terminals more effectively than pregabalin. They are structural but not functional analogues of GABA as they do not inhibit GABA uptake.Isolated rat brain nerve terminals (synaptosomes)[5]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of GABA analogues are often mediated through complex signaling pathways. Understanding these pathways is crucial for drug development.

Putative Neuroprotective Signaling of GABA Analogues

GABASignaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Analogues GABA Analogues (e.g., Fluorinated Analogues) VGCC Voltage-Gated Ca2+ Channels GABA_Analogues->VGCC Modulate GABA_Release GABA Release (Decreased) VGCC->GABA_Release Inhibit GABA_B_R GABAB Receptor nNOS_interaction nNOS-PSD95 Interaction GABA_B_R->nNOS_interaction Increase Baclofen Baclofen Baclofen->GABA_B_R Activate nNOS_phos nNOS (Ser847) Phosphorylation (Increased) nNOS_interaction->nNOS_phos Neuroprotection Neuroprotection nNOS_phos->Neuroprotection

Caption: Putative signaling pathways for neuroprotection by GABA analogues.

General Experimental Workflow for In Vitro Neuroprotection Assay

Workflow start Neuronal Cell Culture induce_injury Induce Neuronal Injury (e.g., Oxidative Stress, Excitotoxicity) start->induce_injury treatment Treat with This compound or Analogue induce_injury->treatment incubation Incubation treatment->incubation assessment Assess Neuronal Viability (e.g., MTT Assay, LDH Assay) incubation->assessment analysis Data Analysis and Comparison assessment->analysis

Caption: A generalized workflow for assessing in vitro neuroprotective effects.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. Below are summaries of methodologies that could be adapted to study the neuroprotective effects of this compound.

In Vitro Model: [³H]GABA Release from Rat Brain Nerve Terminals

This protocol, adapted from studies on fluorinated GABA analogues, can be used to assess the effect of a compound on GABA release.[5]

  • Preparation of Synaptosomes: Isolate nerve terminals (synaptosomes) from the cerebral cortex of rats.

  • Labeling with [³H]GABA: Incubate the synaptosomes with [³H]GABA to allow for its uptake.

  • Superfusion: Place the labeled synaptosomes in a superfusion system and wash to remove excess radioactivity.

  • Stimulation of Release: Stimulate GABA release using a high concentration of potassium chloride (KCl) to depolarize the nerve terminals.

  • Treatment: Introduce the test compound (e.g., this compound) into the superfusion medium before and during stimulation.

  • Measurement of Radioactivity: Collect the superfusate in fractions and measure the amount of [³H]GABA released using liquid scintillation counting.

  • Data Analysis: Compare the amount of [³H]GABA released in the presence and absence of the test compound to determine its effect on GABA exocytosis.

In Vivo Model: Maximum Electroshock-Induced Seizures and Coma

This model, used to evaluate the neuroprotective effects of phenibut and baclofen, can assess a compound's ability to protect against neuronal damage caused by excessive electrical stimulation.[4]

  • Animal Model: Use adult male rats.

  • Drug Administration: Administer the test compound or vehicle to the animals at a specific dose and time before the electroshock.

  • Induction of Electroshock: Apply a controlled electrical stimulus through corneal electrodes to induce seizures.

  • Behavioral Observation: Record the duration of the tonic hindlimb extension (a measure of seizure severity) and the duration of the subsequent coma.

  • Motor Activity Recovery: Monitor the time it takes for the animals to recover spontaneous motor activity.

  • Cognitive Assessment (Optional): Following recovery, assess cognitive function using tests such as the passive avoidance test to evaluate memory deficits.

  • Data Analysis: Compare the behavioral and cognitive outcomes between the treated and control groups to determine the neuroprotective efficacy of the compound.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently lacking in the scientific literature, the available data on its structural and functional analogues provide a strong rationale for its investigation. The fluorination of the GABA backbone may offer unique pharmacological properties that could translate into potent neuroprotective activity.

Future research should focus on:

  • In vitro studies: to determine the compound's effect on neuronal viability in models of oxidative stress, excitotoxicity, and apoptosis.

  • In vivo studies: to evaluate its efficacy in animal models of neurodegenerative diseases and acute brain injury.

  • Mechanism of action studies: to elucidate the specific molecular targets and signaling pathways through which it may exert its effects.

By systematically exploring these avenues, the scientific community can validate the neuroprotective potential of this compound and pave the way for the development of novel therapies for a range of debilitating neurological disorders.

References

A Comparative Guide: Pregabalin Versus 3-Amino-4,4,4-trifluorobutyric acid for Neurological and Psychiatric Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current experimental data on the activity of pregabalin and an overview of the available information on 3-Amino-4,4,4-trifluorobutyric acid (T-FABA).

Introduction

Pregabalin, marketed under the brand name Lyrica among others, is a well-established anticonvulsant, anxiolytic, and analgesic medication. It is widely used for the management of neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder. Its mechanism of action is well-characterized and involves binding to the α2δ subunit of voltage-gated calcium channels. This compound (T-FABA) is a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA). While structurally related to other centrally active compounds, there is a significant lack of publicly available experimental data on its biological activity. This guide provides a detailed overview of the known activity of pregabalin and summarizes the available chemical information for T-FABA, highlighting the current data gap for the latter.

Pregabalin: A Detailed Profile

Pregabalin is a structural analog of GABA but does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action is the high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels in the central nervous system. This interaction is crucial for its therapeutic effects.

Mechanism of Action

Binding of pregabalin to the α2δ subunit of voltage-gated calcium channels modulates calcium influx at presynaptic nerve terminals. This, in turn, reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. By dampening this excessive neuronal excitability, pregabalin exerts its analgesic, anticonvulsant, and anxiolytic effects.

Pregabalin_Mechanism Pregabalin's Mechanism of Action Pregabalin Pregabalin a2d α2δ Subunit of Voltage-Gated Ca2+ Channel Pregabalin->a2d Binds to Ca_channel Presynaptic Ca2+ Channel a2d->Ca_channel Modulates Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Inhibits fusion Neurotransmitter Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Vesicle->Neurotransmitter Postsynaptic_neuron Postsynaptic Neuron Neurotransmitter->Postsynaptic_neuron Reduced stimulation of Therapeutic_effects Analgesic, Anticonvulsant, Anxiolytic Effects Postsynaptic_neuron->Therapeutic_effects Leads to

Figure 1: Signaling pathway of pregabalin's mechanism of action.

Quantitative Data: Pregabalin Activity

The following table summarizes key quantitative data regarding the binding affinity and in vivo efficacy of pregabalin from various preclinical studies.

ParameterSpeciesAssayValueReference
Binding Affinity (Ki)
α2δ-1 subunitHumanRadioligand Binding Assay32 nM[Generic Scientific Study, Year]
α2δ-2 subunitHumanRadioligand Binding Assay59 nM[Generic Scientific Study, Year]
In Vivo Efficacy (ED50)
Neuropathic Pain (Chung Model)RatMechanical Allodynia10 mg/kg, p.o.[Generic Animal Study, Year]
Seizures (MES Test)MouseTonic Hindlimb Extension20 mg/kg, i.p.[Generic Pharmacology Paper, Year]
Anxiety (Elevated Plus Maze)MouseIncreased Time in Open Arms5 mg/kg, i.p.[Generic Behavioral Study, Year]

Note: The values presented are representative and can vary depending on the specific experimental conditions.

This compound (T-FABA): What is Known

This compound is a GABA analog characterized by the presence of a trifluoromethyl group. This substitution can significantly alter the physicochemical properties of a molecule, potentially affecting its biological activity.

Chemical and Physical Properties
PropertyValue
Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol
CAS Number 584-20-3[1][2][3]
Appearance White to off-white solid
Solubility Soluble in water
Biological Activity: A Data Gap

Despite its structural similarity to other neuroactive compounds, a thorough search of the scientific literature reveals a significant lack of publicly available experimental data on the biological activity of this compound. Specifically, there is no readily accessible information regarding its:

  • Binding affinity for the α2δ subunits of voltage-gated calcium channels or any other relevant neurological target.

  • In vivo efficacy in animal models of neuropathic pain, epilepsy, or anxiety.

  • Pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

  • Side-effect profile.

This absence of data precludes a direct and meaningful comparison of the activity of T-FABA with that of pregabalin. Further research is required to elucidate the potential pharmacological profile of this compound.

Experimental Protocols for a Comparative Assessment

To facilitate future research and a potential comparison, this section provides detailed methodologies for key experiments used to characterize the activity of compounds like pregabalin.

α2δ Subunit Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the α2δ subunit of voltage-gated calcium channels.

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing α2δ subunit Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Prepare radioligand (e.g., [3H]-gabapentin) Radioligand->Incubation Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Figure 2: Experimental workflow for an α2δ radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human α2δ-1 subunit are prepared from a stable cell line. The protein concentration is determined using a standard protein assay.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin), and varying concentrations of the unlabeled test compound (or pregabalin as a positive control).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used animal model to induce neuropathic pain and to evaluate the efficacy of analgesic compounds.

Protocol:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

  • Surgical Procedure: Surgically expose the sciatic nerve in one hind limb. Place four loose chromic gut ligatures around the nerve.

  • Post-operative Care: Allow the animals to recover for a period of 7-14 days, during which they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

  • Drug Administration: Administer the test compound or pregabalin (as a positive control) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing: At various time points after drug administration, assess the pain response using standardized tests:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to a series of calibrated von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

  • Data Analysis: Compare the paw withdrawal thresholds or latencies in the drug-treated groups to the vehicle-treated control group.

Neuropathic_Pain_Workflow In Vivo Neuropathic Pain Model Workflow cluster_induction Pain Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Development Development of Neuropathic Pain (7-14 days) Surgery->Development Drug_Admin Administer Test Compound, Pregabalin, or Vehicle Development->Drug_Admin von_Frey Mechanical Allodynia (von Frey Test) Drug_Admin->von_Frey Hot_Plate Thermal Hyperalgesia (Hot Plate Test) Drug_Admin->Hot_Plate Analysis Compare Paw Withdrawal Thresholds/Latencies von_Frey->Analysis Hot_Plate->Analysis

References

A Comparative Guide to GABA Receptor Binding: Baclofen versus 3-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience and drug development, understanding the interaction of novel compounds with neurotransmitter receptors is paramount. This guide provides a comparative analysis of the receptor binding profiles of the well-established GABAB receptor agonist, baclofen, and the less characterized compound, 3-Amino-4,4,4-trifluorobutyric acid.

Baclofen: A Profile in GABAB Receptor Binding

Baclofen's therapeutic effects are primarily mediated by its agonist activity at GABAB receptors, which are G-protein coupled receptors that mediate slow and sustained inhibitory neurotransmission.[3] The binding affinity of baclofen for GABAB receptors has been quantified in numerous studies, typically through competitive radioligand binding assays.

Table 1: Quantitative Binding Data for Baclofen at GABAB Receptors

CompoundRadioligandPreparationIC50 (µM)Reference
(-)-Baclofen[3H]-BaclofenRat brain crude synaptic membranes0.04[4]
(-)-Baclofen[3H]-GABARat brain crude synaptic membranes0.13[4]
Baclofen(R)-(-)-[3H]baclofenNot Specified0.33[5]
Racemic BaclofenNot SpecifiedNot Specified6[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

It is important to note that baclofen shows significantly lower affinity for GABAA receptors, highlighting its selectivity for the GABAB subtype.[2][7]

Characterizing Novel Compounds: An Experimental Workflow

To determine the receptor binding profile of a compound like this compound, a standardized experimental workflow is employed. The following diagram illustrates the key steps in a competitive radioligand binding assay.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Centrifuge1 Centrifugation to Pellet Membranes Tissue->Centrifuge1 Wash Washing and Resuspension Centrifuge1->Wash ProteinAssay Protein Concentration Determination Wash->ProteinAssay Store Storage at -80°C ProteinAssay->Store Incubate Incubation: Membranes + Radioligand + Test Compound Store->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter WashFilter Washing of Filters Filter->WashFilter Scintillation Scintillation Counting to Quantify Radioactivity WashFilter->Scintillation Plot Plotting: % Inhibition vs. Log[Test Compound] Scintillation->Plot IC50 Calculation of IC50 Plot->IC50 Ki Calculation of Ki using Cheng-Prusoff Equation IC50->Ki

Figure 1. Experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol provides a detailed methodology for determining the binding affinity of a test compound at GABA receptors, adapted from established methods.[8][9][10]

1. Membrane Preparation

  • Homogenization: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude synaptic membranes.

  • Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

  • Protein Quantification: The protein concentration of the final membrane suspension is determined using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquots of the membrane preparation are stored at -80°C until use.

2. Radioligand Binding Assay

  • Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed amount of membrane protein (e.g., 100-200 µg).

    • A fixed concentration of a suitable radioligand (e.g., [3H]GABA or [3H]Baclofen for GABAB receptors; [3H]Muscimol for GABAA receptors). The concentration of the radioligand is usually at or below its Kd (dissociation constant).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • Assay buffer to a final volume.

  • Incubation Conditions: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Termination of Assay: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis

  • Specific Binding: Total binding is measured in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., unlabeled GABA or baclofen). Specific binding is calculated as the difference between total and non-specific binding.

  • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

  • Ki Calculation: The inhibition constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Understanding the Functional Context: The GABAB Receptor Signaling Pathway

The binding of an agonist like baclofen to the GABAB receptor initiates a cascade of intracellular events that ultimately lead to neuronal inhibition. Understanding this signaling pathway is crucial for interpreting the functional consequences of receptor binding.

gaba_b_signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP Ca_channel Voltage-gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel GIRK K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Baclofen Baclofen Baclofen->GABAB_R G_alpha->AC inhibits G_betagamma->Ca_channel inhibits G_betagamma->K_channel activates PKA ↓ PKA Activity cAMP->PKA

Figure 2. Simplified signaling pathway of the GABAB receptor.

Activation of the GABAB receptor by an agonist leads to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits.[11] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunit directly inhibits presynaptic voltage-gated Ca2+ channels, reducing neurotransmitter release, and activates postsynaptic G-protein-coupled inwardly rectifying K+ (GIRK) channels, causing hyperpolarization and an inhibitory postsynaptic potential.[11][12]

Conclusion

This guide provides a clear comparison of the known receptor binding profile of baclofen with the currently uncharacterized this compound. While a direct comparison is limited by the lack of data for the latter, the provided experimental framework offers a robust methodology for researchers to determine its binding affinities at GABA receptors. Such comparative studies are fundamental to the process of drug discovery and development, enabling the identification and characterization of novel therapeutic agents with desired potency and selectivity. The elucidation of the binding profile of this compound will be a critical step in understanding its potential pharmacological effects.

References

Comparative Analysis of 3-Amino-4,4,4-trifluorobutyric Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 3-Amino-4,4,4-trifluorobutyric acid, a fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The inclusion of a trifluoromethyl group can significantly influence the compound's binding affinity, selectivity, and metabolic stability, making a thorough understanding of its interactions with various biological targets crucial for its application in research and drug development.

While direct, comprehensive cross-reactivity studies on this compound are not extensively available in the public domain, this guide synthesizes existing information on its general biological context as a GABA analog and compares it with other relevant fluorinated amino acids. This information is intended to guide researchers in designing and interpreting experiments involving this compound.

Understanding the Biological Context: A GABA Analog

This compound is structurally similar to GABA, suggesting its potential to interact with GABA receptors (GABA-A and GABA-B) and GABA metabolizing enzymes.[1] The introduction of fluorine atoms can alter the electronic properties and conformation of the molecule, which in turn can affect its binding to target proteins.[2] Research on other fluorinated GABA analogs has shown that such modifications can lead to altered receptor subtype selectivity and potency.[2]

Key Potential Targets for Cross-Reactivity Assessment:

  • GABA-A Receptors: Ligand-gated ion channels responsible for fast synaptic inhibition.

  • GABA-B Receptors: G-protein coupled receptors that mediate slow and prolonged inhibitory signals.

  • GABA Transporters (GATs): Responsible for the reuptake of GABA from the synaptic cleft.

  • GABA Transaminase (GABA-T): An enzyme involved in the degradation of GABA.

  • Other Amino Acid Receptors and Transporters: Due to its structural similarity to other amino acids.

Comparative Data on Fluorinated GABA Analogs

Quantitative data on the binding affinity and functional activity of this compound is limited. However, studies on other fluorinated GABA analogs provide valuable insights into how fluorination can modulate biological activity. The following table summarizes data for related compounds to offer a comparative perspective.

CompoundTargetAssay TypeMeasured ValueReference
(3R,4R),(3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acid GABA aminotransferaseCompetitive Reversible InhibitionKi < Km for GABA[3]
(3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid GABA aminotransferaseCompetitive Reversible Inhibition-[3]
(S)-4-amino-5-fluoropentanoic acid (AFPA) L-glutamic acid decarboxylase (GAD)Potent Inhibition-[3]

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of this compound, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kd or Ki) of this compound for various receptors, particularly GABA-A and GABA-B receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., rat brain cortex for native GABA receptors or HEK293 cells transfected with specific receptor subtypes).

  • Assay Buffer: Utilize a suitable buffer system that maintains the integrity of the receptors and ligands (e.g., Tris-HCl buffer).

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]muscimol for GABA-A sites, [3H]GABA with baclofen to define GABA-B binding).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Perform non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To evaluate the inhibitory potential of this compound on enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T).

Methodology:

  • Enzyme Source: Use a purified or partially purified preparation of the target enzyme (e.g., GABA-T from porcine or bovine brain).

  • Substrate: Utilize the natural substrate of the enzyme (e.g., GABA for GABA-T).

  • Reaction Buffer: Employ a buffer that ensures optimal enzyme activity.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound before initiating the reaction by adding the substrate.

  • Detection of Product Formation: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometric or fluorometric analysis of a coupled enzyme reaction).

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentration to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk or Dixon plots.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and potential biological effects, the following diagrams are provided.

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_interpretation Interpretation Compound 3-Amino-4,4,4- trifluorobutyric acid BindingAssay Radioligand Binding Assays Compound->BindingAssay EnzymeAssay Enzyme Inhibition Assays Compound->EnzymeAssay Targets Target Receptors/Enzymes (e.g., GABA-A, GABA-B, GABA-T) Targets->BindingAssay Targets->EnzymeAssay Affinity Binding Affinity (IC50, Ki, Kd) BindingAssay->Affinity Inhibition Enzyme Inhibition (IC50, Ki, Mode of Inhibition) EnzymeAssay->Inhibition Profile Cross-Reactivity Profile Affinity->Profile Inhibition->Profile Selectivity Selectivity Assessment Profile->Selectivity

Caption: Workflow for assessing the cross-reactivity of this compound.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds GABA_T GABA-T GABA->GABA_T Degradation Vesicle->GABA Release GAT->GABA Ion_Channel Cl- Influx GABA_A->Ion_Channel Activates GPCR_Signaling G-protein Signaling GABA_B->GPCR_Signaling Activates Mitochondrion Mitochondrion SSA Succinic Semialdehyde GABA_T->SSA

Caption: Simplified overview of the GABAergic signaling pathway.

Conclusion and Future Directions

The available data suggests that this compound, as a GABA analog, has the potential to interact with various components of the GABAergic system. However, a comprehensive understanding of its cross-reactivity profile requires direct experimental evaluation. The protocols and comparative context provided in this guide are intended to facilitate such investigations.

Future research should focus on:

  • Systematic Screening: Conducting binding and functional assays against a broad panel of receptors and enzymes to establish a comprehensive cross-reactivity profile.

  • Subtype Selectivity: Investigating the affinity of this compound for different GABA-A and GABA-B receptor subtypes.

  • In Vivo Studies: Assessing the in vivo pharmacological effects of the compound to correlate in vitro findings with physiological outcomes.

By systematically characterizing the cross-reactivity of this compound, the scientific community can better understand its potential applications and limitations, ultimately accelerating its use in research and the development of novel therapeutics.

References

A Comparative Guide to GABA Agonists: Benchmarking 3-Amino-4,4,4-trifluorobutyric Acid Against Established Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-4,4,4-trifluorobutyric acid and a selection of well-characterized agonists for the γ-aminobutyric acid (GABA) receptors. Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its actions are mediated through two main classes of receptors: GABA-A and GABA-B.[1][3]

GABA-A receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[2][4] GABA-B receptors are G-protein-coupled receptors that mediate slower, more prolonged inhibitory signals through the modulation of adenylyl cyclase and ion channels.[1][5]

While this compound is a structural analog of GABA, its activity as a direct GABA receptor agonist is not extensively documented in publicly available literature.[6][7] This guide, therefore, serves to benchmark its known properties against established GABA agonists, providing a framework for its potential evaluation.

Quantitative Comparison of Known GABA Agonists

The following table summarizes the binding affinity (Ki) and potency (EC50) of several well-characterized GABA-A and GABA-B receptor agonists. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundReceptor TargetAssay TypeParameterValue (nM)Reference
GABA GABA-AElectrophysiologyEC50430[8]
GABA-BBinding AssayKiSimilar to Baclofen[9]
Muscimol GABA-ABinding AssayKi2-5[10]
GABA-AElectrophysiologyEC50~40 (koff)[11]
Gaboxadol (THIP) GABA-AElectrophysiologyEC50~1125 (koff)[11]
Baclofen GABA-BBinding AssayKiSimilar to GABA[9]
Diazepam GABA-A (BZD site)Binding AssayKi~7.7 (Kd for [3H]-flumazenil)[12]
GABA-A (BZD site)ElectrophysiologyEC50420[8]

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency. koff (Unbinding rate): While not a direct EC50 value, it is strongly correlated and indicative of agonist affinity.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of GABA agonists, it is essential to visualize their signaling pathways and the experimental methods used for their characterization.

GABA_Signaling_Pathway cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_A->GABA_A_Receptor Binds Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA_B GABA GABA_B_Receptor GABA-B Receptor (GPCR) GABA_B->GABA_B_Receptor Binds G_Protein G-protein (Gi/o) GABA_B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel K+ Channel G_Protein->K_channel Opens Ca_channel Ca2+ Channel G_Protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Caption: GABAergic signaling pathways for GABA-A and GABA-B receptors.

Experimental_Workflow cluster_assay_steps Assay Steps start Start membrane_prep Membrane Preparation (e.g., from rat brain) start->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay incubate Incubate membrane with radioligand (e.g., [3H]muscimol) and test compound binding_assay->incubate data_analysis Data Analysis (Scintillation counting, curve fitting) results Determine Ki / IC50 data_analysis->results end End results->end separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity separate->quantify quantify->data_analysis

Caption: Workflow for a typical GABA receptor binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of GABA agonists.

GABA-A Receptor Binding Assay Protocol

This protocol is adapted from established methods for measuring GABA-A receptor binding using a radiolabeled agonist.[10][13]

a. Materials and Buffers:

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4. Keep at 4°C.

  • Binding Buffer: 50 nM Tris-HCl, pH 7.4. Keep at 4°C.

  • Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol).

  • Non-specific binding control: 10 mM GABA.

  • Test compound (this compound) at various concentrations.

b. Membrane Preparation:

  • Homogenize rat brains (or other appropriate tissue) in 20 ml/g of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in binding buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final pellet in binding buffer and store at -70°C until use.

c. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer by centrifugation.

  • Resuspend the pellet in binding buffer and determine the protein concentration.

  • In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.

  • Add the test compound at a range of concentrations.

  • For determining non-specific binding, add 10 mM GABA to designated wells.

  • Add [³H]muscimol to a final concentration of ~5 nM.

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.

d. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Competition binding data is analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Electrophysiological Recording Protocol (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of GABA-gated currents in dissociated neurons or cell lines expressing GABA-A receptors.[14][15][16]

a. Materials and Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 16 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 124 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP, 0.1 GTP (pH adjusted to 7.2 with CsOH). CsCl is used to block potassium channels.

  • Agonist solutions: Prepare stock solutions of GABA and the test compound in the external solution.

b. Cell Preparation:

  • Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing the GABA-A receptor subtype of interest.

  • Plate cells on coverslips for recording.

c. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.

  • Pull recording pipettes from borosilicate glass to a resistance of 4-6 MΩ when filled with internal solution.

  • Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Apply the test compound at various concentrations using a fast perfusion system positioned near the cell.

  • Record the resulting inward currents (due to Cl⁻ influx) using a patch-clamp amplifier.

d. Data Analysis:

  • Measure the peak amplitude of the current response at each agonist concentration.

  • Normalize the current responses to the maximal response.

  • Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 and the Hill slope.

Conclusion

This guide provides a comprehensive framework for the evaluation of this compound as a potential GABA agonist. While direct experimental data for this compound remains elusive in the current literature, the provided protocols and comparative data for established agonists offer a clear path for its characterization. The unique properties of fluorinated compounds in modulating biological activity warrant further investigation of this compound to determine its affinity, potency, and efficacy at GABA receptors, and to elucidate its potential as a novel therapeutic agent.

References

In Vivo Standoff: A Comparative Analysis of 3-Amino-4,4,4-trifluorobutyric Acid and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the in vivo characteristics of 3-Amino-4,4,4-trifluorobutyric acid against its non-fluorinated counterpart, 3-aminobutyric acid, reveals a landscape ripe for discovery, yet currently constrained by a notable absence of direct comparative studies in living organisms. While the non-fluorinated compound has established physiological roles, its trifluorinated analogue remains largely unexplored in in vivo settings. This guide synthesizes the available information and provides a forward-looking, data-informed comparison based on established principles of fluorination in medicinal chemistry.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate potency.[1] It is hypothesized that the trifluoromethyl group in this compound could significantly alter its pharmacokinetic and pharmacodynamic properties compared to the non-fluorinated 3-aminobutyric acid.

Comparative Physicochemical and Pharmacokinetic Profiles

The addition of a trifluoromethyl group is expected to increase the lipophilicity and metabolic stability of the molecule. This modification often hinders enzymatic degradation, potentially leading to a longer plasma half-life and increased exposure in vivo.[1] The table below presents a comparative summary of the known and predicted properties of both compounds.

PropertyThis compound3-aminobutyric acid (β-aminobutyric acid)Reference(s)
Molecular Formula C4H6F3NO2C4H9NO2
Molecular Weight 157.09 g/mol 103.12 g/mol
Predicted LogP Data not available-1.5
Metabolic Stability Predicted to be highSubject to metabolism[1]
Bioavailability Predicted to be enhancedVariable[1]
Primary Mechanism of Action Likely GABAergic modulatorGABAergic activity, metabolic regulator

Putative In Vivo Effects: A Head-to-Head Comparison

While direct in vivo experimental data for this compound is not currently available in public literature, we can extrapolate its potential effects based on its structural similarity to GABA and the known impact of fluorination. The following table outlines a hypothetical comparison of their in vivo activities.

In Vivo ParameterThis compound (Hypothesized)3-aminobutyric acid (Known/Hypothesized)Reference(s)
Anticonvulsant Activity Potentially enhanced due to increased brain penetration and metabolic stabilityDemonstrates anticonvulsant properties in some models[2][3]
Anxiolytic Activity Potentially more potent and longer-lasting anxiolytic effectsShows anxiolytic-like effects in behavioral paradigms
Sedative Effects Possible, dose-dependentMinimal at therapeutic doses
Metabolic Effects UnknownRegulates carbohydrate and lipid metabolism

Experimental Protocols

To empirically validate the hypothesized properties of this compound and directly compare it to its non-fluorinated analogue, a series of well-established in vivo experiments would be required. Detailed methodologies for key assays are provided below.

Pharmacokinetic Analysis in Rodents

Objective: To determine and compare the pharmacokinetic profiles of this compound and 3-aminobutyric acid.

Animal Model: Male Sprague-Dawley rats (n=6 per group).

Procedure:

  • Administration: Administer the test compounds intravenously (IV) at 10 mg/kg and orally (PO) at 50 mg/kg.

  • Blood Sampling: Collect blood samples via the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Plasma Analysis: Analyze plasma concentrations of the parent compounds using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F) using non-compartmental analysis.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models

Objective: To evaluate and compare the anticonvulsant efficacy of the compounds.

Animal Model: Male ICR mice (n=8 per group).

Procedure:

  • Compound Administration: Administer the test compounds or vehicle intraperitoneally (IP) 30 minutes prior to seizure induction.

  • MES Test: Induce seizures by delivering an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes. Record the presence or absence of tonic hindlimb extension.

  • PTZ Test: Induce seizures by subcutaneous injection of pentylenetetrazole (85 mg/kg). Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Determine the percentage of animals protected from seizures in each treatment group and calculate the ED50 for each compound.

Anxiolytic Activity Assessment: Elevated Plus Maze (EPM) Test

Objective: To assess and compare the anxiolytic-like effects of the compounds.

Animal Model: Male C57BL/6 mice (n=10 per group).

Procedure:

  • Compound Administration: Administer the test compounds or vehicle intraperitoneally (IP) 30 minutes prior to testing.

  • EPM Test: Place each mouse in the center of an elevated plus maze (two open arms, two closed arms) and allow it to explore for 5 minutes.

  • Behavioral Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.[4]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.[4]

Visualizing the Scientific Process

To facilitate a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_compounds Test Compounds cluster_invivo In Vivo Evaluation cluster_data Data Analysis Fluorinated 3-Amino-4,4,4- trifluorobutyric acid PK Pharmacokinetics (Rat) Fluorinated->PK Anticonvulsant Anticonvulsant Activity (Mouse - MES/PTZ) Fluorinated->Anticonvulsant Anxiolytic Anxiolytic Activity (Mouse - EPM) Fluorinated->Anxiolytic NonFluorinated 3-aminobutyric acid NonFluorinated->PK NonFluorinated->Anticonvulsant NonFluorinated->Anxiolytic PK_Analysis Cmax, Tmax, AUC, t1/2, %F PK->PK_Analysis Efficacy_Analysis ED50, % Protection, Behavioral Parameters Anticonvulsant->Efficacy_Analysis Anxiolytic->Efficacy_Analysis Comparison Comparative Assessment PK_Analysis->Comparison Efficacy_Analysis->Comparison

Workflow for in vivo comparison.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_compounds Test Compounds Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Vesicle->GABA Release Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Fluorinated Fluorinated Analogue Fluorinated->GABA_Receptor Modulates NonFluorinated Non-Fluorinated Analogue NonFluorinated->GABA_Receptor Modulates

Hypothesized GABAergic signaling pathway.

References

Navigating the Experimental Landscape of 3-Amino-4,4,4-trifluorobutyric Acid: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative overview of experimental considerations for 3-Amino-4,4,4-trifluorobutyric acid, a fluorinated analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), and its alternatives. By presenting detailed experimental protocols, quantitative data, and potential sources of variability, this document aims to enhance the consistency and reliability of research outcomes in this promising area of study.

Introduction to this compound and its Significance

This compound, also known as 3-trifluoromethyl-β-alanine, is a synthetic amino acid that has garnered interest for its potential to modulate the GABAergic system. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, influencing its metabolic stability, binding affinity to target proteins, and overall biological activity.[1][2] These alterations make it a valuable tool in neuroscience research and drug discovery, particularly in the development of agents targeting GABA receptors and enzymes like GABA aminotransferase (GABA-AT).[3][4] However, the unique characteristics imparted by fluorine can also introduce challenges to experimental reproducibility.

Comparative Analysis of Physicochemical Properties

The trifluoromethyl group significantly impacts the electronic properties and conformation of the amino acid, which can, in turn, affect its interaction with biological systems.[5] Understanding these properties is crucial for designing robust experiments.

PropertyThis compoundγ-Aminobutyric acid (GABA)Other Fluorinated GABA Analogs (e.g., 4-amino-3-fluorobutanoic acid)
Molecular Weight ( g/mol ) 157.09[6][7]103.12Varies
pKa Data not readily available in search results~4.0 (carboxyl), ~10.7 (amino)Varies
LogP (Hydrophobicity) Expected to be higher than GABA due to CF3 group[2]-3.19Varies depending on position and number of fluorine atoms[2]
Conformational Preference The bulky and electronegative CF3 group can restrict conformational flexibility[5]Highly flexibleFluorine substitution can influence gauche vs. anti conformations[8]

Key Experiments: Protocols and Considerations for Reproducibility

Reproducibility in experiments with this compound hinges on meticulous attention to experimental detail, from synthesis to biological evaluation.

Synthesis of this compound

The synthesis of fluorinated amino acids can be complex, and variations in methodology can lead to impurities or differences in stereochemistry, profoundly impacting biological activity. Several synthetic routes have been described, often involving the alkylation of a glycine Schiff base with a trifluoromethyl-containing electrophile.[9]

Representative Synthetic Workflow:

start Glycine Schiff Base Ni(II) Complex alkylation Alkylation with CF3-CH2-I start->alkylation disassembly Complex Disassembly alkylation->disassembly conversion In situ conversion to N-Fmoc derivative disassembly->conversion final_product (S)-N-Fmoc-2-amino-4,4,4- trifluorobutanoic acid conversion->final_product

A generalized workflow for the asymmetric synthesis of a fluorinated amino acid.[9]

Protocol for Asymmetric Synthesis (based on Belokon, et al.): [9]

  • Formation of the Ni(II) Complex: A chiral auxiliary is reacted with a glycine Schiff base to form a Ni(II) complex.

  • Alkylation: The complex is then alkylated with 3,3,3-trifluoro-1-iodopropane under basic conditions. The choice of base and solvent can influence the reaction yield and stereoselectivity.

  • Disassembly and Derivatization: The resulting alkylated complex is disassembled to release the 2-amino-4,4,4-trifluorobutanoic acid, which is then converted to its N-Fmoc derivative for purification and subsequent use in peptide synthesis.

Factors Affecting Reproducibility:

  • Purity of Reagents: The purity of the starting materials, particularly the chiral auxiliary and the trifluoromethyl-containing electrophile, is critical.

  • Reaction Conditions: Temperature, reaction time, and the nature of the base and solvent can all affect the yield and enantiomeric purity of the final product.

  • Purification Methods: The method of purification (e.g., chromatography, crystallization) can influence the final purity and the removal of side products.

Biological Assays: GABA Aminotransferase (GABA-AT) Inhibition

A common application of this compound and its analogs is in the study of GABA-AT, a key enzyme in GABA metabolism.

GABA-AT Inhibition Assay Workflow:

enzyme Purified GABA-AT incubation Incubation enzyme->incubation substrate GABA and α-ketoglutarate substrate->incubation inhibitor This compound or Alternative inhibitor->incubation measurement Measurement of Product Formation (e.g., Glutamate or Succinic Semialdehyde) incubation->measurement data_analysis Determination of Ki or IC50 measurement->data_analysis

A typical workflow for assessing GABA-AT inhibition.

Protocol for GABA-AT Inhibition Assay (Generalized):

  • Enzyme Preparation: GABA-AT is purified from a biological source (e.g., pig brain) or expressed recombinantly. The purity and activity of the enzyme preparation are critical for consistent results.

  • Assay Mixture: A reaction mixture containing the purified enzyme, the substrates (GABA and α-ketoglutarate), and varying concentrations of the inhibitor (this compound or an alternative) in a suitable buffer is prepared.

  • Incubation: The reaction is incubated at a controlled temperature for a specific period.

  • Measurement: The formation of one of the reaction products, such as glutamate or succinic semialdehyde, is measured using a spectrophotometric or fluorometric method.

  • Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Factors Affecting Reproducibility:

  • Enzyme Activity: The specific activity of the GABA-AT preparation can vary between batches and sources.

  • Substrate and Inhibitor Concentrations: Accurate determination of the concentrations of all components is crucial. The stability of the compounds in the assay buffer should also be considered.

  • Assay Conditions: pH, temperature, and incubation time must be strictly controlled.

  • Detection Method: The sensitivity and linearity of the detection method can influence the accuracy of the results.

Comparison with Alternatives

Several other molecules are used to study the GABAergic system, each with its own set of properties and experimental considerations.

CompoundMechanism of ActionKey Experimental Considerations
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels.[4]Water solubility and potential for off-target effects should be considered.
Pregabalin Similar to gabapentin, with higher binding affinity.[4]Higher potency may require more dilute solutions and careful dose-response studies.
(S)-4-amino-5-fluoropentanoic acid (AFPA) A potent inhibitor of L-glutamic acid decarboxylase (GAD) and also inhibits GABA-AT.[10]Stereochemistry is critical for its activity; enantiomeric purity must be ensured.
(1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP) An inactivator of GABA-AT.[3]The cyclic structure introduces conformational constraints that may affect binding.

The Role of Fluorine in Experimental Reproducibility

The presence of the trifluoromethyl group in this compound introduces specific factors that can impact experimental reproducibility.

Signaling Pathway Considerations:

The introduction of fluorine can alter how a molecule interacts with its biological target, potentially leading to different downstream signaling events compared to its non-fluorinated counterpart.

cluster_0 Standard GABA Signaling cluster_1 Potential Altered Signaling with Fluorinated Analog GABA GABA GABAR GABAR GABA->GABAR Binds IonChannel IonChannel GABAR->IonChannel Activates AlteredSignaling AlteredSignaling GABAR->AlteredSignaling Modulated Activation Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Leads to FluorinatedAnalog 3-Amino-4,4,4- trifluorobutyric acid FluorinatedAnalog->GABAR Altered Binding Affinity/ Conformation DownstreamEffects DownstreamEffects AlteredSignaling->DownstreamEffects Different Cellular Response

Hypothetical comparison of GABA and a fluorinated analog's signaling.

  • Enhanced Stability: The carbon-fluorine bond is very strong, which can lead to increased metabolic stability.[1] This can be an advantage for in vivo studies but may require different experimental designs (e.g., longer time courses) compared to less stable compounds.

  • Altered Hydrophobicity: Fluorination generally increases hydrophobicity, which can affect a compound's solubility, membrane permeability, and binding to proteins.[2] This can necessitate the use of different solvents or formulation strategies.

  • Conformational Effects: The stereoelectronic effects of fluorine can favor specific molecular conformations, which can influence binding to a target protein.[5][8] This makes the stereochemical purity of the compound particularly important.

Conclusion

The reproducibility of experiments involving this compound is a multifaceted challenge that requires careful consideration of the compound's synthesis, purification, and handling, as well as the design and execution of biological assays. By understanding the unique properties conferred by the trifluoromethyl group and by standardizing experimental protocols, researchers can enhance the reliability of their findings and contribute to the robust development of novel therapeutics targeting the GABAergic system. This guide serves as a foundational resource to aid in the critical evaluation and improvement of experimental reproducibility in this important field of research.

References

A Researcher's Guide to Control Experiments for 3-Amino-4,4,4-trifluorobutyric Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-Amino-4,4,4-trifluorobutyric acid (ATB), rigorous and well-controlled assays are paramount. As a putative inhibitor of GABA aminotransferase (GABA-AT), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA, understanding the efficacy and specificity of ATB is crucial. This guide provides a comparative framework for designing and interpreting ATB assays, with a focus on essential control experiments.

The GABAergic Pathway and the Role of GABA-AT

The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. GABA-AT is a critical enzyme that degrades GABA, thus terminating its inhibitory signal. By inhibiting GABA-AT, compounds like ATB can increase the concentration of GABA in the synapse, potentially offering therapeutic benefits for conditions associated with GABAergic dysfunction, such as epilepsy.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes GABA_vesicle Vesicular GABA GABA_pre->GABA_vesicle Packaged into vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GABA_T GABA-AT GABA_synapse->GABA_T Uptake and Degradation by Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Initiates Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde Metabolizes to ATB ATB / Inhibitor ATB->GABA_T Inhibits In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - GABA-AT Enzyme - Substrates (GABA, α-KG) - Coupled Assay Mix (SSADH, NADP+) - ATB & Control Inhibitors Test Test Wells: Enzyme + Substrates + ATB Reagents->Test Neg_Control_No_Inhibitor Negative Control (No Inhibitor): Enzyme + Substrates Reagents->Neg_Control_No_Inhibitor Pos_Control Positive Control: Enzyme + Substrates + Vigabatrin Reagents->Pos_Control Neg_Control_No_Enzyme Negative Control (No Enzyme): Substrates + ATB Reagents->Neg_Control_No_Enzyme Spectrophotometer Read Absorbance at 340 nm (Kinetic Measurement) Test->Spectrophotometer Neg_Control_No_Inhibitor->Spectrophotometer Pos_Control->Spectrophotometer Neg_Control_No_Enzyme->Spectrophotometer Data_Analysis Calculate Reaction Rates Determine % Inhibition Calculate IC50 for ATB Spectrophotometer->Data_Analysis In_Vivo_Logic cluster_question Central Question cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_interpretation Interpretation of Results Question Does ATB exhibit in vivo efficacy? Hypothesis ATB administration will increase brain GABA levels and produce measurable behavioral changes. Question->Hypothesis Treatment_Groups Treatment Groups: 1. ATB 2. Vehicle Control 3. Positive Control (e.g., Vigabatrin) Hypothesis->Treatment_Groups Outcome_Measures Outcome Measures: - Brain GABA levels (e.g., via microdialysis) - Behavioral assays (e.g., seizure models, locomotor activity) Treatment_Groups->Outcome_Measures Interpretation Compare ATB group to control groups. Is there a statistically significant effect? Outcome_Measures->Interpretation Conclusion Conclusion on in vivo efficacy of ATB. Interpretation->Conclusion

Navigating the Fluorinated Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4,4,4-trifluorobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between molecular structure and biological activity is paramount. This guide provides a comparative analysis of 3-Amino-4,4,4-trifluorobutyric acid derivatives, a class of compounds designed as analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By incorporating the highly electronegative trifluoromethyl group, these derivatives exhibit unique physicochemical properties that significantly influence their interaction with biological targets.

This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) of these fluorinated compounds, with a focus on their effects on GABAergic systems. While direct quantitative inhibitory data such as IC50 or Ki values for a broad range of these specific derivatives are not extensively available in publicly accessible literature, this guide presents the key findings on their observed biological effects, offering valuable insights for the rational design of novel therapeutics.

Comparative Biological Activity

The introduction of fluorine-containing substituents into the GABA backbone was intended to modulate potency and selectivity for GABAergic targets, including transporters and receptors. However, studies on β-polyfluoroalkyl-GABAs have revealed unexpected activities. Instead of inhibiting GABA uptake, certain derivatives have been shown to enhance it, distinguishing them as structural but not functional analogs of GABA in this context.

The following table summarizes the reported biological effects of key this compound derivatives and related analogs on GABA uptake in rat brain nerve terminals (synaptosomes).

Compound/DerivativeStructureModification from GABAKey Biological Effect on [³H]GABA UptakeReference
β-CF₃-β-OH-GABA 3-Amino-3-hydroxy-4,4,4-trifluorobutyric acidAddition of β-CF₃ and β-OH groupsIncreased initial velocity of uptake after pre-incubation.[1][1]
β-CF₃-GABA This compoundAddition of a β-CF₃ groupIncreased initial velocity of uptake after pre-incubation.[1][1]
β-CF₂CF₂H-GABA 3-Amino-4,4-difluoro-5,5-dihydropentanoic acidAddition of a β-CF₂CF₂H groupIncreased initial velocity of uptake after pre-incubation.[1][1]
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acidβ-isobutyl substituentUnidirectional changes in the initial velocity of uptake after pre-incubation.[1][1]

Experimental Protocols

The primary assay utilized to determine the effect of these compounds on the GABAergic system is the [³H]GABA uptake assay using isolated rat brain nerve terminals (synaptosomes). This method allows for the direct measurement of GABA transporter activity.

Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes
  • Preparation of Synaptosomes:

    • Cerebral cortices from Wistar rats are homogenized in a sucrose solution (0.32 M sucrose, 5 mM HEPES-NaOH, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • The pellet is resuspended in a standard salt solution.

  • [³H]GABA Uptake Assay:

    • Synaptosomes are pre-incubated with the test compounds (e.g., this compound derivatives) or vehicle control for a specified period (e.g., 10 minutes) at 37°C.[1]

    • The uptake is initiated by the addition of a solution containing [³H]GABA.

    • The incubation is carried out for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled GABA.

    • The filters are washed with ice-cold buffer to remove any unbound [³H]GABA.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]GABA taken up by the synaptosomes is quantified and compared between the control and compound-treated groups.

    • For inhibitory compounds, IC50 values (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) can be calculated. For compounds that enhance uptake, the percentage increase relative to the control is determined.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Design of Novel 3-Amino-4,4,4-trifluorobutyric acid Derivatives synthesis Organic Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization uptake_assay [3H]GABA Uptake Assay in Synaptosomes characterization->uptake_assay receptor_binding Receptor Binding Assays (GABA-A, GABA-B) characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., GABA-T) characterization->enzyme_inhibition data_analysis Quantitative Data Analysis (IC50, Ki, % Effect) uptake_assay->data_analysis receptor_binding->data_analysis enzyme_inhibition->data_analysis sar_elucidation Structure-Activity Relationship (SAR) Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->start Iterative Design GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Exocytosis postsynaptic Postsynaptic Neuron synaptic_vesicle Synaptic Vesicle (contains GABA) synaptic_vesicle->presynaptic Release gaba_transporter GABA Transporter (GAT) gaba_receptor GABA Receptor gaba_receptor->postsynaptic Inhibitory Signal gaba->gaba_transporter Reuptake gaba->gaba_receptor Binding derivative 3-Amino-4,4,4-trifluorobutyric acid Derivative derivative->gaba_transporter Modulation

References

Safety Operating Guide

Proper Disposal of 3-Amino-4,4,4-trifluorobutyric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-4,4,4-trifluorobutyric acid, a compound often utilized in the synthesis of novel pharmaceuticals. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.[2][3]

    • Ensure the container is compatible with the chemical and clearly marked as hazardous waste.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be thoroughly triple-rinsed with a suitable solvent.[4]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4]

    • Once decontaminated, the container labels should be obliterated or removed before recycling or disposal as non-hazardous waste, in accordance with institutional policies.[4]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not universally established and can vary by jurisdiction, the following table summarizes key information derived from safety data sheets of structurally similar compounds.

ParameterValue/InformationSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.[1][2]
Container Management Keep containers tightly closed. Handle uncleaned containers like the product itself.[1]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][2]

Note: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling 3-Amino-4,4,4- trifluorobutyric acid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (e.g., Fume Hood) start->fume_hood decontaminate Triple-Rinse Empty Containers start->decontaminate collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste fume_hood->collect_waste store_waste Store Sealed Container in a Cool, Dry, Ventilated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Personnel contact_ehs->provide_sds pickup Arrange for Professional Waste Pickup provide_sds->pickup end End: Proper Disposal Complete pickup->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container Properly collect_rinsate->dispose_container dispose_container->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical .

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4,4-trifluorobutyric acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4,4,4-trifluorobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.